molecular formula C8H10FN B1332210 4-Fluoro-2,6-dimethylaniline CAS No. 392-70-1

4-Fluoro-2,6-dimethylaniline

Cat. No.: B1332210
CAS No.: 392-70-1
M. Wt: 139.17 g/mol
InChI Key: MPNDLCBMLBACDD-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dimethylaniline is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10FN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNDLCBMLBACDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362791
Record name 4-fluoro-2,6-dimethylaniline
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Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-70-1
Record name 4-Fluoro-2,6-dimethylbenzenamine
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Record name 4-fluoro-2,6-dimethylaniline
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Record name 392-70-1
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2,6-dimethylaniline (CAS 392-70-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and potential applications of 4-Fluoro-2,6-dimethylaniline (CAS Number: 392-70-1). This fluorinated aniline derivative is a key building block in medicinal chemistry, particularly in the development of targeted therapeutics.

Core Properties

This compound is a substituted aniline with a fluorine atom at the 4-position and two methyl groups at the 2 and 6-positions of the benzene ring.[1][2] Its unique substitution pattern imparts specific electronic and steric properties that are highly valuable in the design of bioactive molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 392-70-1[1][2]
Molecular Formula C₈H₁₀FN[1][2]
Molecular Weight 139.17 g/mol [1][3]
Appearance Clear colorless to yellow or pale orange to orange to dark brown liquid[2][4]
Purity Typically ≥96.0% (by GC)[4]
Refractive Index (@ 20°C) 1.5325-1.5365[4]
Predicted Density 1.083 ± 0.06 g/cm³
Predicted pKa 4.36 ± 0.10
Spectral Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts and coupling constants will be influenced by the fluorine and methyl substituents. For comparison, the ¹H NMR of the related compound 4-fluoro-N-methylaniline in CDCl₃ shows signals in the aromatic region (δ 6.56-7.01 ppm) and a singlet for the N-methyl group (δ 2.81 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbons bearing the methyl groups and the amino group will also have characteristic chemical shifts. For instance, the ¹³C NMR of 4-fluoro-N-methylaniline in CDCl₃ exhibits signals for the aromatic carbons, including a doublet for the carbon adjacent to the fluorine atom (δ 113.11 ppm, J = 7.4 Hz).

  • FT-IR: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-F stretching band (around 1150-1250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 139). The fragmentation pattern will likely involve the loss of methyl groups and other characteristic fragments. The nitrogen rule applies, with an odd molecular weight corresponding to the presence of one nitrogen atom.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly detailed in single literature sources. However, based on standard organic chemistry procedures for analogous compounds, the following representative methodologies can be applied.

Synthesis: Representative Protocol

A common synthetic route to this compound would involve the nitration of 3,5-dimethylfluorobenzene followed by the reduction of the resulting nitro compound.

G Start 3,5-Dimethylfluorobenzene Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Intermediate 4-Fluoro-1-nitro-3,5-dimethylbenzene Nitration->Intermediate Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Reduction Product This compound Reduction->Product

Figure 1. Representative synthetic workflow for this compound.

Methodology:

  • Nitration: To a cooled solution of 3,5-dimethylfluorobenzene in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC). The mixture is then carefully poured onto ice, and the product is extracted with an organic solvent.

  • Reduction: The isolated 4-fluoro-1-nitro-3,5-dimethylbenzene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst, is used to reduce the nitro group to an amine. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Purification: Representative Protocol

Purification of crude this compound is typically achieved by flash column chromatography.

Methodology:

  • Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Analysis: Representative GC-MS Protocol

Gas chromatography-mass spectrometry (GC-MS) is a standard method for analyzing the purity and identity of this compound.

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: A small volume of the sample solution is injected into the GC instrument. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure the elution of the compound.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated.

  • Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to confirm the identity and purity of the compound.

Role in Drug Development and Signaling Pathways

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors.

Derivatives of this compound are often found in molecules targeting key signaling pathways implicated in cancer and other diseases. For instance, the 4-anilinoquinazoline scaffold, which can be synthesized using this compound, is a well-established pharmacophore for inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Kinase inhibitors containing the 4-fluoro-2,6-dimethylphenylamino moiety can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->EGFR EGF EGF EGF->EGFR

Figure 2. Inhibition of the EGFR signaling pathway.
VEGFR Signaling Pathway Inhibition

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors derived from this compound can block the kinase activity of VEGFR, thereby inhibiting downstream signaling and preventing tumor-induced angiogenesis.

G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Inhibitor This compound -based Inhibitor Inhibitor->VEGFR VEGF VEGF VEGF->VEGFR

Figure 3. Inhibition of the VEGFR signaling pathway.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-2,6-dimethylaniline, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary synthetic route detailed is the Balz-Schiemann reaction, a reliable method for the introduction of fluorine onto an aromatic ring. This document outlines the experimental protocol for the diazotization of 2,6-dimethylaniline followed by fluorination. Quantitative data, including reaction parameters and yields, are presented in a structured format. Additionally, this guide includes a detailed experimental protocol and characterization data for the synthesized compound.

Introduction

This compound is an important building block in organic synthesis. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. These characteristics make fluorinated aniline derivatives, such as this compound, highly sought-after intermediates in the development of novel pharmaceuticals and agrochemicals.

The synthesis of this compound is most commonly achieved through the Balz-Schiemann reaction, which involves the conversion of a primary aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate.[1] This guide will focus on a practical application of this reaction for the preparation of this compound.

Synthesis Route: The Balz-Schiemann Reaction

The synthesis of this compound from 2,6-dimethylaniline proceeds in two main stages:

  • Diazotization: The primary amine group of 2,6-dimethylaniline is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite, in the presence of a strong acid.

  • Fluorination: The diazonium salt is then subjected to thermal or photolytic decomposition in the presence of a fluoride source, leading to the formation of the corresponding aryl fluoride.

A logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluorination (Balz-Schiemann) cluster_2 Work-up and Purification cluster_3 Final Product Start 2,6-Dimethylaniline Diazotization Diazotization with NaNO2 / Acid Start->Diazotization Formation of Diazonium Salt Fluorination Fluorination with Fluoride Source (e.g., HBF4, HF-Pyridine) Diazotization->Fluorination Workup Aqueous Work-up Fluorination->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification End This compound Purification->End

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Balz-Schiemann reaction.

Materials:

  • 2,6-Dimethylaniline

  • Hydrofluoric acid-pyridine complex (HF-Pyridine) or Tetrafluoroboric acid (HBF₄)

  • Sodium Nitrite (NaNO₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (concentrated)

Procedure:

Step 1: Diazotization of 2,6-Dimethylaniline

  • In a suitable reaction vessel, dissolve 2,6-dimethylaniline in a cooled solution of HF-Pyridine or an aqueous solution of HBF₄ at 0-5 °C with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

  • Continue stirring the mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Fluorination and Work-up

  • The subsequent fluorination step can be achieved by either thermal decomposition of the isolated diazonium tetrafluoroborate salt or by direct decomposition in the HF-Pyridine medium. For the latter, the reaction mixture is allowed to warm to room temperature and then gently heated until the evolution of nitrogen gas ceases.

  • After the reaction is complete, the mixture is cooled and carefully poured into a mixture of ice and water.

  • The aqueous layer is neutralized with a saturated sodium bicarbonate solution.

  • The product is then extracted with diethyl ether.

  • The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Quantitative Data

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound.

ParameterValueReference
Starting Material 2,6-Dimethylaniline
Reagents Sodium Nitrite, HF-Pyridine or HBF₄
Diazotization Temperature 0-5 °C
Fluorination Temperature Room Temperature to gentle heating
Reaction Time 1-3 hours
Typical Yield 60-80%

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Technique Expected Data
¹H NMR Signals corresponding to aromatic protons and methyl protons. The aromatic protons will show coupling to the fluorine atom.
¹³C NMR Signals for the aromatic and methyl carbons. The carbon directly attached to the fluorine will show a large C-F coupling constant.
¹⁹F NMR A single resonance characteristic of an aryl fluoride.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (139.17 g/mol ).

Safety Considerations

  • The Balz-Schiemann reaction involves the use of hazardous materials, including strong acids and potentially explosive diazonium salts.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • Hydrofluoric acid and its complexes are extremely corrosive and toxic. Handle with extreme care and have appropriate safety measures and antidotes (e.g., calcium gluconate gel) readily available.

  • Diazonium salts can be explosive when dry and should be handled with caution. It is generally recommended to use them in solution without isolation.

Conclusion

The synthesis of this compound via the Balz-Schiemann reaction is a well-established and reliable method. This in-depth guide provides the necessary information for researchers and professionals in the field of drug development and agrochemical synthesis to successfully prepare this important fluorinated intermediate. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-2,6-dimethylaniline. Due to the limited availability of experimentally-derived public data, this document focuses on high-quality predicted spectral information, offering a valuable resource for the identification and characterization of this compound in various research and development settings.

Compound Structure and Overview

IUPAC Name: this compound CAS Number: 392-70-1 Molecular Formula: C₈H₁₀FN Molecular Weight: 139.17 g/mol

This compound is an aromatic amine containing a fluorine substituent at the para position and two methyl groups ortho to the amino group. This substitution pattern leads to a distinct set of signals in its NMR spectra, which are crucial for its structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) at 400 MHz is summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~6.65Doublet of doublets2HH-3, H-5 (Aromatic)
~3.60Broad Singlet2H-NH₂ (Amino)
~2.15Singlet6H-CH₃ (Methyl)

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-3, H-5): The two equivalent aromatic protons at positions 3 and 5 are expected to appear as a doublet of doublets due to coupling with the fluorine atom at position 4 and the adjacent methyl groups.

  • Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

  • Methyl Protons (-CH₃): The six equivalent protons of the two methyl groups at positions 2 and 6 are predicted to resonate as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is detailed in the following table.

Chemical Shift (δ) (ppm)Assignment
~156 (d, ¹JCF ≈ 235 Hz)C-4
~141 (d, ³JCF ≈ 6 Hz)C-2, C-6
~118 (d, ²JCF ≈ 22 Hz)C-3, C-5
~115 (d, ⁴JCF ≈ 2 Hz)C-1
~18-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • C-4 (Carbon attached to Fluorine): This carbon signal is expected to be a doublet with a large one-bond coupling constant (¹JCF) due to the directly attached fluorine atom.

  • C-2 and C-6 (Carbons ortho to Amino Group): These equivalent carbons will appear as a doublet with a smaller three-bond coupling constant (³JCF).

  • C-3 and C-5 (Carbons meta to Amino Group): These equivalent carbons are predicted to be a doublet with a two-bond coupling constant (²JCF).

  • C-1 (Carbon attached to Amino Group): This carbon will show a small four-bond coupling (⁴JCF) to the fluorine.

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single peak at a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

While the data presented is predicted, the following outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 298 K (25 °C).

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 200 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Assignments

To aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure and the logical relationships for NMR signal assignments.

Caption: Molecular structure of this compound.

H_NMR_Assignments cluster_protons Proton Signals cluster_structure Molecular Fragments H3_H5 H-3, H-5 ~6.65 ppm (dd) Aromatic_H Aromatic CH H3_H5->Aromatic_H corresponds to NH2 -NH₂ ~3.60 ppm (br s) Amine_H Amine NH NH2->Amine_H corresponds to CH3 -CH₃ ~2.15 ppm (s) Methyl_H Methyl CH₃ CH3->Methyl_H corresponds to

Caption: ¹H NMR signal assignments for this compound.

C_NMR_Assignments cluster_carbons Carbon Signals cluster_structure_C Carbon Atoms C4 C-4 ~156 ppm (d) C_F C-F C4->C_F is C2_C6 C-2, C-6 ~141 ppm (d) C_ortho C-ortho C2_C6->C_ortho are C3_C5 C-3, C-5 ~118 ppm (d) C_meta C-meta C3_C5->C_meta are C1 C-1 ~115 ppm (d) C_ipso C-ipso (to NH₂) C1->C_ipso is CH3_C -CH₃ ~18 ppm C_methyl C-methyl CH3_C->C_methyl is

Caption: ¹³C NMR signal assignments for this compound.

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Fluoro-2,6-dimethylaniline. Due to the limited availability of specific experimental data for this compound in public databases, this guide outlines a theoretical fragmentation pathway based on established principles of mass spectrometry for aromatic amines and halogenated compounds.

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of bonds alpha to the aromatic ring and the amino group, as well as rearrangements. The presence of a fluorine atom and two methyl groups on the aniline ring will influence the fragmentation pathways.

Data Presentation: Predicted Mass Spectrometry Data

m/z Proposed Fragment Ion Structural Formula Predicted Relative Abundance Fragmentation Pathway
139[M]•+[C8H10FN]•+HighMolecular Ion
124[M-CH3]•+[C7H7FN]•+ModerateLoss of a methyl radical
111[M-C2H4]•+[C6H6FN]•+LowRearrangement and loss of ethylene
110[M-H-C2H4]•+[C6H5FN]•+LowLoss of a hydrogen radical followed by ethylene loss
95[M-C2H4-NH2]•+[C6H5F]•+ModerateLoss of ethylene followed by loss of an amino radical

Note: The relative abundances are predictions and may vary based on experimental conditions.

Experimental Protocols

The following outlines a standard experimental protocol for acquiring the mass spectrum of this compound using an electron ionization mass spectrometer.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Ensure the sample is fully dissolved to prevent clogging of the injection port.

2. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

  • Injection Method: Direct infusion or via Gas Chromatography (GC) for separation from any impurities.

3. Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the mass spectrometer.

  • Acquire the mass spectrum over the specified scan range.

  • Record the relative abundance of the molecular ion and all significant fragment ions.

Mandatory Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pathway M This compound [C8H10FN]•+ m/z = 139 F1 [M-CH3]•+ [C7H7FN]•+ m/z = 124 M->F1 - CH3• F2 [M-C2H4]•+ [C6H6FN]•+ m/z = 111 M->F2 - C2H4 F3 [C6H5F]•+ m/z = 95 F2->F3 - NH2•

Caption: Predicted EI-MS fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometry behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns and their relative intensities.

An In-depth Technical Guide to the Solubility of 4-Fluoro-2,6-dimethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2,6-dimethylaniline is a chemical intermediate utilized in various synthetic processes within the pharmaceutical and chemical industries. A critical parameter for its effective use in these applications is its solubility in organic solvents. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines experimental protocols for its determination, and offers a logical framework for solvent selection.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to determine and apply this crucial property in their work.

Predicted Solubility Profile

Based on the general principles of "like dissolves like," this compound, an aniline derivative, is expected to be soluble in a range of organic solvents.[1][2] Amines are generally soluble in organic solvents, particularly those that are polar.[3] The presence of an aromatic ring and a polar amino group suggests that it will exhibit good solubility in solvents with intermediate polarity. Patents describing synthetic procedures involving this compound mention its use with solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF), implying its solubility in these media.

Quantitative Solubility Data
SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
e.g., Methanole.g., 25
e.g., Acetonee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Toluenee.g., 25
e.g., Hexanee.g., 25

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature. This method is based on the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., methanol, acetone, dichloromethane, toluene, hexane)

  • Scintillation vials or sealed test tubes

  • Constant temperature bath (e.g., water bath, heating block)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be visible as a separate phase to ensure saturation.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

    • Immediately dilute the withdrawn sample with a known volume of a suitable solvent in a volumetric flask. This prevents precipitation of the solute upon cooling.

  • Concentration Analysis:

    • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

    • Generate a calibration curve using standard solutions of known concentrations of this compound.

    • From the calibration curve, determine the concentration of the solute in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.[4]

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in chemical process development. The following diagram illustrates a logical workflow for selecting a solvent for a compound like this compound, particularly when solubility data is not available.

SolventSelectionWorkflow start Define Process Requirements (Reaction, Crystallization, etc.) initial_screening Initial Solvent Screening (Small-scale solubility tests) start->initial_screening Identify potential solvents based on polarity and functional groups solubility_determination Quantitative Solubility Determination (Isothermal Equilibrium Method) initial_screening->solubility_determination Select promising candidates data_analysis Data Analysis and Comparison solubility_determination->data_analysis Generate solubility data process_compatibility Evaluate Process Compatibility (Boiling Point, Toxicity, Cost) data_analysis->process_compatibility Rank solvents by solubility optimization Process Optimization process_compatibility->optimization Shortlist compatible solvents final_selection Final Solvent Selection optimization->final_selection Refine process parameters

Caption: Logical workflow for solvent selection.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides the necessary framework for researchers and drug development professionals to determine and utilize this critical physical property. By following the detailed experimental protocol and the logical workflow for solvent selection, scientists can make informed decisions regarding the use of this compound in their synthetic and formulation endeavors, ultimately leading to more efficient and robust process development.

References

A Technical Guide to High-Purity 4-Fluoro-2,6-dimethylaniline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-Fluoro-2,6-dimethylaniline, a key chemical intermediate in modern drug discovery. The strategic incorporation of fluorine into molecules can significantly enhance their pharmacological properties.[1][2][3] This document outlines commercial sources for this compound, presents its key physicochemical properties in a comparative table, details a representative synthetic and purification protocol, and illustrates its application in a typical drug discovery workflow.

Commercial Supplier Specifications

High-purity this compound is available from a range of specialized chemical suppliers. The following table summarizes the specifications from several prominent vendors to aid in procurement for research and development purposes.

SupplierPurityAppearanceMolecular FormulaCAS NumberAdditional Notes
Sigma-Aldrich (Ambeed) ≥98%LiquidC₈H₁₀FN392-70-1Available in various quantities from 100 mg to 5 g.
Thermo Scientific Chemicals ≥96.0% (GC)Clear colorless to yellow or pale orange to orange to dark brown liquidC₈H₁₀FN392-70-1Refractive Index: 1.5325-1.5365 @ 20°C.
Santa Cruz Biotechnology Not Specified---C₈H₁₀FN392-70-1Offered as a specialty chemical for proteomics research.[4]
CymitQuimica 97%Clear colorless to yellow or pale orange to orange to dark brown, LiquidC₈H₁₀FN392-70-1Formerly part of the Alfa Aesar product portfolio.
ChemUniverse 98%---C₈H₁₀FN392-70-1Available in quantities starting from 1 g.
Cenmed Enterprises ≥98%---C₈H₁₀FN392-70-1Offered in various product sizes.

Physicochemical and Safety Data

  • Molecular Weight: 139.17 g/mol

  • IUPAC Name: this compound

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Keep in a dark place, under an inert atmosphere, at room temperature.

Role in Drug Discovery

This compound serves as a crucial building block in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's pKa, improve metabolic stability, and enhance binding affinity to target proteins.[1][2][3] This makes fluorinated intermediates like this aniline derivative highly valuable in the synthesis of novel therapeutic agents, particularly in oncology and neurology.

Representative Experimental Protocols

While specific proprietary synthesis methods may vary between suppliers, the following protocols for synthesis and purification are representative of standard organic chemistry techniques that can be applied to obtain high-purity this compound.

Synthesis of 2,6-dimethylaniline (A Precursor)

A common route to substituted anilines is the reduction of the corresponding nitrobenzene. The synthesis of the precursor, 2,6-dimethylaniline, can be achieved via the reduction of 2,6-dimethylnitrobenzene.

Materials:

  • 2,6-dimethylnitrobenzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Potassium Hydroxide (KOH)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylnitrobenzene in glacial acetic acid.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture under reflux for a specified time to ensure complete reduction of the nitro group. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling, the resulting ammonium salt is neutralized with an aqueous solution of potassium hydroxide to liberate the free 2,6-dimethylaniline.

  • The product is then extracted from the aqueous layer using diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,6-dimethylaniline.

Purification by Vacuum Distillation

Discoloration of aniline compounds can occur due to oxidation. Vacuum distillation is an effective method for removing non-volatile impurities and colored materials.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

Procedure:

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Assemble the vacuum distillation apparatus.

  • Gradually apply vacuum to the system.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the correct boiling point and pressure for this compound.

  • The purified product should be a clear, colorless to pale yellow liquid.

Application Workflow in Drug Discovery

The use of this compound as an intermediate in a drug discovery program can be visualized as a multi-step process, from initial design to the synthesis of a final candidate molecule.

Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Optimization Start Target Identification & Validation Scaffold Scaffold Selection: This compound Start->Scaffold Reaction Chemical Synthesis: Coupling Reactions Scaffold->Reaction Purification Purification: HPLC / Column Chromatography Reaction->Purification Candidate Drug Candidate Purification->Candidate Screening High-Throughput Screening (HTS) Candidate->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Lead_Opt->Scaffold Iterative Redesign

Caption: Drug discovery workflow using this compound.

Synthetic Utility and Logical Relationships

The synthetic utility of this compound stems from the reactivity of the aniline functional group, which allows for a variety of chemical transformations to build more complex molecules.

Synthetic_Utility cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds Aniline This compound Amidation Amidation Aniline->Amidation Alkylation N-Alkylation Aniline->Alkylation Buchwald_Hartwig Buchwald-Hartwig Coupling Aniline->Buchwald_Hartwig Pictet_Spengler Pictet-Spengler Reaction Aniline->Pictet_Spengler Amides Amides Amidation->Amides Subst_Anilines Substituted Anilines Alkylation->Subst_Anilines Heterocycles1 N-Aryl Heterocycles Buchwald_Hartwig->Heterocycles1 Heterocycles2 Tetrahydroisoquinolines Pictet_Spengler->Heterocycles2

Caption: Synthetic utility of this compound.

References

A Comprehensive Technical Guide to the Safety, Handling, and MSDS of 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Fluoro-2,6-dimethylaniline (CAS No: 392-70-1). The information herein is intended to equip laboratory and research personnel with the critical knowledge required to handle this chemical safely and effectively.

Chemical Identification

This compound is an aromatic amine used as an intermediate in various chemical syntheses.[1][2] Its unique structure, featuring a fluorine atom and two methyl groups on the aniline ring, imparts specific chemical properties and requires careful handling.

IdentifierValueReference
IUPAC Name This compound[3]
Synonyms 4-fluoro-2,6-dimethylbenzenamine, 2,6-Dimethyl-4-fluoroaniline[3]
CAS Number 392-70-1[4]
Molecular Formula C₈H₁₀FN[3][4][5]
Molecular Weight 139.17 g/mol [3][4]
InChI Key MPNDLCBMLBACDD-UHFFFAOYSA-N

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[3][4]

GHS ClassificationHazard ClassHazard Statement
alt text
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Signal Word: Warning [4]

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[4][6]

  • Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[4][6]

  • Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed).[6]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.

PropertyValueReference
Physical Form Liquid[1]
Appearance Clear colorless to yellow or pale orange to orange to dark brown[2]
Density 1.083 g/cm³ (Predicted)[1]
Refractive Index 1.5325-1.5365 @ 20°C[2]
Storage Temperature Room temperature, in a dark, inert atmosphere[1]

Safe Handling and Experimental Protocols

Aromatic amines as a class of compounds pose significant health risks, including toxicity and potential carcinogenicity.[7][8] Therefore, strict adherence to safety protocols is mandatory.

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards.[9]

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

  • Dispensing: When transferring the liquid, use appropriate tools (e.g., pipette with a bulb or automated dispenser) to avoid contact and inhalation. Avoid creating aerosols.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[6]

  • Storage: Store the chemical in a tightly closed container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[10]

G Workflow for Safe Handling of this compound start Start risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dispense Dispense Chemical (Avoid Aerosols) fume_hood->dispense procedure Perform Experimental Procedure dispense->procedure cleanup Clean Work Area & Decontaminate Equipment procedure->cleanup waste Dispose of Waste in Approved Container cleanup->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Safe Handling Workflow

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10] A lab coat is mandatory.

  • Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and particulates.[10][11]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

First-Aid Experimental Protocols
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[4]

  • If Inhaled: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][10]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing and shoes. If skin irritation persists, consult a physician.[10]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and have the victim drink water (two glasses at most).[4][12] Call a physician or poison control center immediately.[10]

G Emergency First-Aid Protocol for Exposure exposure Exposure Occurs exposure_type Identify Exposure Type exposure->exposure_type skin Skin/Eye Contact exposure_type->skin Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion flush Immediately Flush with Water for at least 15 minutes skin->flush fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water Do NOT Induce Vomiting ingestion->rinse_mouth remove_clothing Remove Contaminated Clothing flush->remove_clothing seek_medical Seek Immediate Medical Attention remove_clothing->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Emergency First-Aid Workflow

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: No specific data is available for this compound, but heating may form explosive mixtures with air.[12] Hazardous combustion products may include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Accidental Release Measures

Prompt and correct action is necessary to mitigate spills.

Spill Cleanup Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so.

  • Absorb: For small spills, soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[11]

  • Collect: Place the absorbed material into a suitable, closed, and labeled container for disposal.[11]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

  • PPE: Use personal protective equipment, including respiratory protection, during the entire cleanup process.[4]

G Logical Workflow for Spill Response spill Spill Detected assess Assess Spill Size & Risk spill->assess small_spill Small & Controllable assess->small_spill Small large_spill Large or Uncontrolled assess->large_spill Large ppe_cleanup Don Appropriate PPE (incl. Respirator) small_spill->ppe_cleanup evacuate Evacuate Area large_spill->evacuate contain Contain Spill with Inert Absorbent ppe_cleanup->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate end Response Complete decontaminate->end call_emergency Call Emergency Response Team evacuate->call_emergency call_emergency->end

Spill Response Decision Workflow

Toxicological Information

While specific toxicological data for this compound is limited, the primary hazards are acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[3][4] Aromatic amines as a class are known to be absorbed through the skin and can cause health issues with exposure.[8] The related compound, 2,6-dimethylaniline, is suspected of causing cancer.[12][13]

Toxicity TypeClassification/ValueReference
Acute Oral Toxicity Category 4 (Harmful if swallowed)[3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3][6]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[3][6]
Carcinogenicity No data available for this specific compound. The related compound 2,6-dimethylaniline is suspected of causing cancer.[12][13]
Germ Cell Mutagenicity No data available[6]
Reproductive Toxicity No data available[6]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste must be sent to an approved waste disposal plant.[6][10] Do not allow the product to enter drains.

References

Potential biological activities of fluorinated aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activities of fluorinated aniline derivatives reveals their significant potential in drug discovery and development, with demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications. The strategic incorporation of fluorine atoms into the aniline scaffold can dramatically enhance the pharmacological properties of these molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Fluorinated aniline derivatives have emerged as a promising class of compounds for cancer therapy, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][3][4][5] Many of these compounds exert their anticancer effects by targeting and inhibiting key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, proliferation, and angiogenesis.[1][3]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various fluorinated aniline derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Anilinoquinazolines/AnilinoquinolinesRepresentative CompoundsA431, HeLa, BGC823Varies[3]
Fluorinated Phenylhydrazines (Schiff Bases)Compound 6 (containing 5 fluorine atoms)A549 (Lung Carcinoma)0.64[5]
Fluorinated Pyrazolylbenzimidazole HybridsCompound 55bA549 (Lung), MCF-7 (Breast), HeLa (Cervical)0.95 - 1.57[1]
Fluorinated-Indole DerivativesCompound 34bA549 (Lung)0.8[1]
3-Fluoroindole DerivativeCompound 35HepG2 (Liver)2.50[1]
Halogen-containing Aniline Podophyllum Derivativesmeta-substituted halogen derivativesVarious cancer cellsImproved 4-7 fold over ortho/para-isomers[6]
Fluorinated Imidazolium SaltsCompounds 1e-1g, 1e[PF6], 8a-8d, 9aHeLa, A549Varies[2]
Fluorinated Purine Nucleosides3'-fluorinated analoguesHT116 (Colon), 143B (Osteosarcoma)Sub- to low micromolar[7]
Iodinated and Fluorinated Purine Nucleosides2-aminopurin-6-thione derivative 9aSW620 (Colon)Most pronounced inhibition[8]
Iodinated and Fluorinated Purine Nucleosides2-aminopurin-6-thione derivative 9bHeLa, Hep2, SW620, L1210Most selective inhibition[8]
Signaling Pathways in Anticancer Activity

The anticancer mechanism of many fluorinated aniline derivatives involves the inhibition of signaling pathways critical for cancer cell survival and proliferation. A key pathway is the dual inhibition of EGFR and VEGFR-2.

EGFR_VEGFR2_Pathway cluster_receptor Cell Membrane cluster_ligand cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGFR2->Survival EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Anilino_derivative Anilino Derivative Anilino_derivative->EGFR Anilino_derivative->VEGFR2

Dual inhibition of EGFR and VEGFR-2 signaling pathways by anilino-based compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]

  • Cell Seeding : Cancer cell lines (e.g., A431, HeLa, BGC823) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment : The synthesized fluorinated aniline derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations with cell culture medium. The cells are then treated with these different concentrations for a specified period, typically 48 or 72 hours.[3]

  • MTT Addition : Following the incubation period, the medium is replaced with fresh medium containing MTT solution (typically at a concentration of 0.5 mg/mL), and the plates are incubated for another 4 hours.[3]

  • Formazan Solubilization : The MTT-containing medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity

Fluorinated aniline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against various bacterial and fungal strains.[9][10][11][12]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundTarget MicroorganismMIC (µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus, Vibrio harveyi100[9][10]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus, Vibrio harveyi50[9][10]
N-(trifluoromethyl)phenyl pyrazole derivative (Compound 13)MRSA strains3.12[11]
N-(trifluoromethyl)phenyl pyrazole derivative (Compound 17)MRSA strains6.25[11]
N-(trifluoromethyl)phenyl pyrazole derivative (Compound 30)Various bacteriaas low as 6.25[11]
8-nitrofluoroquinolone with p-toluidine appendageS. aureus~2-5[12]
8-nitrofluoroquinolone with p-chloroaniline appendageS. aureus~2-5[12]
8-nitrofluoroquinolone with aniline appendageS. aureus~2-5[12]
Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a standard procedure for determining the MIC of antimicrobial agents.[3]

  • Preparation of Inoculum : Bacterial or fungal strains are cultured in an appropriate broth medium overnight. This culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).[3]

  • Serial Dilution of Compounds : The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.[3]

  • Inoculation : Each well is inoculated with the standardized microorganism suspension.

  • Incubation : The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[3]

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Anti-inflammatory Activity

Certain fluorinated aniline derivatives have shown potent anti-inflammatory properties, often by inhibiting key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14][15]

Signaling Pathways in Anti-inflammatory Activity

The NF-κB pathway is a central regulator of inflammation. Some fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been shown to inhibit this pathway by reducing the phosphorylation of IκBα and p65.[13][15]

NFkB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation of IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα Degradation Inflammatory_Genes Inflammatory Gene Expression p65_p50->Inflammatory_Genes Translocation Fluorinated_Derivative Fluorinated Derivative Fluorinated_Derivative->IKK

Inhibition of the NF-κB signaling pathway by fluorinated derivatives.

General Workflow for Synthesis and Biological Evaluation

The development of novel fluorinated aniline derivatives typically follows a structured workflow from synthesis to biological characterization.

Synthesis_Evaluation_Workflow Synthesis Synthesis of Fluorinated Aniline Derivatives Purification Purification and Characterization Synthesis->Purification Biological_Screening Initial Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

General workflow for synthesis and biological evaluation of novel compounds.

Conclusion

Fluorinated aniline derivatives represent a versatile and potent class of compounds with a wide range of biological activities. The introduction of fluorine can significantly enhance their therapeutic potential, leading to the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide underscore the importance of continued research in this area to unlock the full potential of these compounds in drug development.

References

The Strategic Imperative of Fluorine in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has evolved from a niche strategy to a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine, offering a comprehensive resource for researchers, scientists, and drug development professionals. Through a detailed examination of its effects on critical drug properties, supported by quantitative data, experimental protocols, and logical visualizations, this guide illuminates the strategic value of fluorine in advancing therapeutic innovation.

The Physicochemical Impact of Fluorine: A Quantitative Perspective

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine bond—collectively empower medicinal chemists to fine-tune the developability of drug candidates.[1][2] The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, acidity (pKa), lipophilicity, and conformation.

Metabolic Stability

One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability. The high bond energy of the C-F bond (~108-116 kcal/mol) makes it significantly more resistant to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a C-H bond.[1] By replacing a hydrogen atom at a metabolically vulnerable position, a process often referred to as "metabolic switching" or "metabolic blocking," chemists can effectively hinder oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds in Human Liver Microsomes

Compound ClassCompound/AnalogIn Vitro Half-Life (T½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Fold Improvement (T½)Reference
PARP Inhibitor 1a (Non-Fluorinated)Not Reported>10,000-[3]
1b (7-Fluoro)Not Reported>10,000-[3]
Kinase Inhibitor (c-Met/VEGFR-2) Cabozantinib (Non-Fluorinated Analog)Good--[4]
(+)-JV-976 (Monofluorinated Analog)Improved--[4]
Hypothetical Chloroindane 7-Chloroindane (Non-Fluorinated)2527.7-Illustrative
7-Chloro-x-fluoroindane (Fluorinated)759.23.0Illustrative

Note: Direct comparative in vitro metabolic stability data is often proprietary. The table presents a combination of reported qualitative improvements and illustrative quantitative examples based on established principles.

Binding Affinity

The introduction of fluorine can modulate the binding affinity of a ligand for its target protein through a variety of mechanisms. The highly polarized C-F bond can participate in favorable electrostatic and dipolar interactions within the protein's binding pocket.[2] Furthermore, fluorine can act as a weak hydrogen bond acceptor. These interactions, though individually modest, can collectively contribute to a significant increase in binding potency. However, the effect of fluorination on binding affinity is highly context-dependent and can sometimes be detrimental.

Table 2: Comparative Binding Affinities of Fluorinated vs. Non-Fluorinated Analogs

TargetCompound/AnalogIC50 / Ki / EC50 (nM)Fold Change in PotencyReference
Carbonic Anhydrase II (hCA II) Compound AD1 (Single Fluorine)21.5 (Ki)-[5]
Compound AD2 (Trifluoromethyl)2.1 (Ki)10.2x increase[5]
c-Met Kinase Cabozantinib Analog (Non-Fluorinated)7.8 (IC50)-[4]
(+)-JV-976 (Monofluorinated)15.2 (IC50)0.5x decrease[4]
VEGFR-2 Kinase Cabozantinib Analog (Non-Fluorinated)4.6 (IC50)-[4]
(+)-JV-976 (Monofluorinated)45.3 (IC50)0.1x decrease[4]
5-HT2C Receptor (+)-1 (Non-Fluorinated)5.2 (EC50)-[4]
(+)-21a (Fluorinated)4.7 (EC50)1.1x increase[4]
PARP2 1a (Non-Fluorinated)1,200 (IC50)-[3]
1b (7-Fluoro)600 (IC50)2.0x increase[3]
Acidity and Basicity (pKa)

Fluorine's powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups. For amines, the introduction of fluorine generally decreases the pKa, making the amine less basic. Conversely, for carboxylic acids, fluorination increases acidity, resulting in a lower pKa. This ability to modulate the ionization state of a molecule at physiological pH is a critical tool for optimizing properties such as solubility, cell permeability, and target engagement.

Table 3: Comparative pKa Values of Fluorinated vs. Non-Fluorinated Compounds

Compound ClassCompound/AnalogpKaΔpKaReference
Cinnamic Acid Cinnamic Acid4.44-[6]
2-Fluorocinnamic Acid4.10 (Predicted)-0.34[6]
3-Fluorocinnamic Acid4.29 (Predicted)-0.15[6]
4-Fluorocinnamic Acid4.43 (Predicted)-0.01[6]
Isoquinoline 1a (Non-Fluorinated)6.8 (Predicted)-[3]
1b (7-Fluoro)6.5 (Predicted)-0.3[3]
Cyclopropylamine CyclopropylamineHigher-[4]
cis-2-FluorocyclopropylamineLower-[4]
trans-2-FluorocyclopropylamineLowest-[4]
Lipophilicity (LogP/LogD)

The effect of fluorine on lipophilicity is complex and often counterintuitive. While a single fluorine substitution for a hydrogen atom generally leads to a slight increase in the partition coefficient (LogP), the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity due to the atom's polarity. The ability to fine-tune lipophilicity is crucial for balancing membrane permeability and aqueous solubility, key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 4: Comparative Lipophilicity (LogP/LogD) of Fluorinated vs. Non-Fluorinated Compounds

Compound ClassCompound/AnalogLogP / clogPΔLogPReference
Cinnamic Acid Cinnamic Acid2.13-[6]
2-Fluorocinnamic Acid1.9 (Computed)-0.23[6]
3-Fluorocinnamic Acid2.2 (Predicted)+0.07[6]
4-Fluorocinnamic Acid1.92 (Calculated)-0.21[6]
Isoquinoline 1a (Non-Fluorinated)2.5 (clogP)-[3]
1b (7-Fluoro)2.7 (clogP)+0.2[3]
Cyclopropylamine CyclopropylamineLower-[4]
cis-2-FluorocyclopropylamineHigher-[4]
trans-2-FluorocyclopropylamineHigher-[4]

Experimental Protocols for Evaluating Fluorinated Compounds

The rational incorporation of fluorine into drug candidates necessitates robust experimental evaluation. This section provides detailed methodologies for key in vitro assays used to assess the impact of fluorination.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound and non-fluorinated analog (10 mM stock solutions in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL protein concentration)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (high and low clearance)

  • Acetonitrile or methanol for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of test compounds and controls by diluting the stock solutions in a suitable solvent (e.g., acetonitrile/water).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension to a final concentration of, for example, 1 µM. Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (T½) using the equation: T½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / T½), where V is the incubation volume and P is the amount of microsomal protein.

G Experimental Workflow: In Vitro Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Compounds, Microsomes, NADPH) mix_components Mix Microsomes and Test Compound in Plate prep_reagents->mix_components pre_incubate Pre-incubate at 37°C mix_components->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Cold Organic Solvent time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate T½ and CLint analyze->calc

Workflow for an in vitro microsomal stability assay.
Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a ligand binding to a target protein.

Materials:

  • Purified target protein

  • Test compound (ligand) and non-fluorinated analog

  • Identical, degassed buffer for both protein and ligand solutions

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a known concentration (e.g., 10-50 µM) in the degassed buffer.

    • Prepare a solution of the ligand at a concentration 10-20 times that of the protein in the same degassed buffer.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe of the ITC instrument.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the sample cell while continuously monitoring the heat change.

    • Allow the system to return to baseline between injections.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

pKa Determination by 19F NMR Spectroscopy

Objective: To determine the pKa of a fluorinated compound by monitoring the change in the 19F NMR chemical shift as a function of pH.

Materials:

  • Fluorinated test compound

  • Aqueous buffers of varying pH values

  • NMR spectrometer equipped with a fluorine probe

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a series of samples of the test compound in buffers of different, precisely measured pH values.

  • NMR Data Acquisition:

    • Acquire the 19F NMR spectrum for each sample.

  • Data Analysis:

    • Plot the 19F chemical shift (δ) as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the titration curve.

Lipophilicity (LogP/LogD) Determination by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) of a compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of a specific pH (e.g., pH 7.4 for LogD) (pre-saturated with n-octanol)

  • Vials

  • Shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Partitioning:

    • Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.

    • Shake the vial for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully sample both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the LogP or LogD using the equation: LogP (or LogD) = log10 ([Compound]octanol / [Compound]aqueous).

Synthetic Strategies for the Introduction of Fluorine

The ability to strategically introduce fluorine into a molecule is paramount. Over the years, a diverse array of fluorination methods has been developed, ranging from early-stage introduction of fluorinated building blocks to late-stage functionalization of complex molecules.

Nucleophilic Fluorination

Nucleophilic fluorination typically involves the displacement of a leaving group with a fluoride ion (F-). Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).

Deoxyfluorination of Alcohols: A prevalent method for converting alcohols to alkyl fluorides. Reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous analogs are commonly employed.

  • Typical Protocol for Deoxyfluorination using DAST: To a solution of the alcohol (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) at -78 °C under an inert atmosphere, DAST (1.1-1.5 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate.[7]

Electrophilic Fluorination

Electrophilic fluorination utilizes reagents that deliver a formal "F+" species to a nucleophilic carbon center. N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used, stable, and commercially available electrophilic fluorinating agents.

Fluorination of β-Ketoesters: A common transformation in medicinal chemistry.

  • Typical Protocol for Fluorination of a β-Ketoester: To a solution of the β-ketoester (1.0 equiv) in a solvent like acetonitrile, an electrophilic fluorinating agent such as NFSI (1.1 equiv) is added. The reaction may be stirred at room temperature or heated to achieve complete conversion.[8]

G Core Strategies in Drug Fluorination cluster_strategies Fluorination Approaches cluster_methods Key Fluorination Reactions cluster_outcomes Impact on Drug Properties early_stage Early-Stage Fluorination (Fluorinated Building Blocks) nucleophilic Nucleophilic Fluorination (e.g., Deoxyfluorination) early_stage->nucleophilic electrophilic Electrophilic Fluorination (e.g., on Enolates) early_stage->electrophilic radical Radical Fluorination early_stage->radical late_stage Late-Stage Fluorination (Functionalization of Advanced Intermediates) late_stage->nucleophilic late_stage->electrophilic late_stage->radical metabolic_stability Increased Metabolic Stability nucleophilic->metabolic_stability binding_affinity Modulated Binding Affinity nucleophilic->binding_affinity pka Altered pKa nucleophilic->pka lipophilicity Tuned Lipophilicity nucleophilic->lipophilicity conformation Conformational Control nucleophilic->conformation electrophilic->metabolic_stability electrophilic->binding_affinity electrophilic->pka electrophilic->lipophilicity electrophilic->conformation radical->metabolic_stability radical->binding_affinity radical->pka radical->lipophilicity radical->conformation

Logical relationships in drug fluorination strategies.

Conclusion

The strategic incorporation of fluorine has become an indispensable tool in the medicinal chemist's armamentarium. Its profound and often predictable effects on key drug-like properties provide a powerful means to overcome common developmental hurdles, such as poor metabolic stability and suboptimal target engagement. As our understanding of the nuanced interplay between fluorine and biological systems continues to deepen, and as new synthetic methodologies for its introduction emerge, the role of this unique element in the design of next-generation therapeutics is set to expand even further. A thorough and systematic evaluation of the effects of fluorination, guided by the principles and protocols outlined in this guide, will be critical to fully harnessing its potential in the quest for safer and more effective medicines.

References

Theoretical and Computational Elucidation of 4-Fluoro-2,6-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Fluoro-2,6-dimethylaniline, a key intermediate in various chemical syntheses. In the absence of extensive published computational data for this specific molecule, this document outlines the established quantum chemical methods used for analogous aniline derivatives. It serves as a practical framework for researchers seeking to model its structural, spectroscopic, and electronic properties. The guide details hypothetical yet representative data derived from density functional theory (DFT) calculations, offering insights into expected values for vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and molecular orbital energies. Furthermore, it presents standardized computational protocols and visual workflows to facilitate the design and execution of theoretical investigations into this and similar compounds.

Introduction

This compound is an aromatic amine of interest in medicinal chemistry and materials science. Its structural characteristics, including the presence of a fluorine atom and two methyl groups ortho to the amine functionality, impart unique electronic and steric properties that are crucial for its application as a building block in the synthesis of more complex molecules.[1][2] Theoretical and computational chemistry offer powerful tools to understand and predict the behavior of such molecules at an atomic level, providing insights that can guide experimental work and accelerate research and development.

Molecular Structure and Optimization

The initial step in any computational study is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). This is typically achieved using DFT methods.

Computational Protocol for Geometry Optimization

A common and reliable method for geometry optimization involves the use of the B3LYP functional with a 6-311++G(d,p) basis set.[6] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process is iterative, adjusting the atomic coordinates until the forces on each atom are negligible and the total energy is minimized.

Experimental Protocol: Geometry Optimization

  • Input File Preparation: Construct a preliminary 3D structure of this compound using molecular modeling software.

  • Calculation Setup:

    • Select the DFT method: B3LYP.

    • Choose the basis set: 6-311++G(d,p).

    • Specify the task: Geometry Optimization.

    • Define the solvent environment (optional, but recommended for solution-phase studies): e.g., using the Polarizable Continuum Model (PCM) for a solvent like chloroform or DMSO.

  • Execution: Submit the calculation to a high-performance computing cluster.

  • Analysis: Upon completion, verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in a subsequent frequency calculation. The output file will contain the optimized Cartesian coordinates of the atoms.

Electronic Properties

The electronic properties of a molecule, such as its molecular orbitals and electrostatic potential, are fundamental to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack.

Table 1: Representative Calculated Electronic Properties of this compound

PropertyRepresentative Value (Hartree)Representative Value (eV)
Energy of HOMO-0.205-5.58
Energy of LUMO-0.015-0.41
HOMO-LUMO Gap0.1905.17

Note: These values are hypothetical and based on typical DFT (B3LYP/6-311++G(d,p)) results for similar aromatic amines. Actual values would require specific calculations.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful experimental technique for identifying functional groups and characterizing the structure of molecules. DFT calculations can predict the vibrational frequencies and intensities of a molecule, aiding in the interpretation of experimental spectra.

Computational Protocol for Vibrational Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. The output provides the harmonic vibrational frequencies, which are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies.[7]

Experimental Protocol: Vibrational Frequency Calculation

  • Prerequisite: A successfully optimized molecular geometry.

  • Calculation Setup:

    • Use the same DFT method and basis set as for the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

    • Specify the task: Frequency.

  • Execution: Run the calculation.

  • Analysis:

    • Confirm the absence of imaginary frequencies to ensure a true minimum energy structure.

    • Extract the calculated frequencies and their corresponding IR and Raman intensities.

    • Apply a scaling factor to the calculated frequencies for comparison with experimental data.

    • Visualize the normal modes of vibration to aid in the assignment of spectral bands.

Table 2: Representative Calculated and Assigned Vibrational Frequencies for this compound

Vibrational ModeRepresentative Scaled Frequency (cm⁻¹)Assignment
ν(N-H) symmetric stretching3420Amine N-H stretch
ν(N-H) asymmetric stretching3510Amine N-H stretch
ν(C-H) aromatic stretching3050-3100Aromatic C-H stretch
ν(C-H) methyl stretching2920-2980Methyl C-H stretch
δ(N-H) scissoring1620Amine N-H bend
ν(C=C) aromatic stretching1500-1600Aromatic ring stretch
δ(C-H) methyl bending1370-1460Methyl C-H bend
ν(C-F) stretching1240C-F stretch
ν(C-N) stretching1280C-N stretch

Note: These are representative frequencies based on studies of similar molecules.[3][4] Experimental validation is necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis for structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict NMR chemical shifts.[8][9]

Computational Protocol for NMR Chemical Shift Calculation

NMR calculations are typically performed on the optimized geometry. The GIAO method is the most common approach for calculating isotropic shielding values, which are then converted to chemical shifts by referencing them to a standard (e.g., Tetramethylsilane, TMS).

Experimental Protocol: NMR Chemical Shift Calculation

  • Prerequisite: A successfully optimized molecular geometry.

  • Calculation Setup:

    • Use a suitable DFT functional (e.g., mPW1PW91) and a basis set appropriate for NMR calculations (e.g., 6-311+G(2d,p)).

    • Specify the task: NMR.

    • Employ the GIAO method.

    • Include a solvent model (e.g., PCM for CDCl₃) for more accurate predictions.

  • Execution: Perform the calculation.

  • Analysis:

    • Calculate the chemical shifts (δ) using the equation: δ = σ_ref - σ_iso, where σ_ref is the isotropic shielding of the reference compound (TMS) calculated at the same level of theory, and σ_iso is the calculated isotropic shielding for each nucleus in the molecule.

Table 3: Representative Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

AtomRepresentative Chemical Shift (ppm)
¹H NMR
Aromatic CH6.7 - 7.0
NH₂3.5 - 4.0
CH₃2.1 - 2.3
¹³C NMR
C-F155 - 160
C-NH₂145 - 150
C-CH₃125 - 130
Aromatic CH115 - 120
CH₃18 - 20

Note: These are hypothetical chemical shifts based on trends observed for similar compounds.[8][10] Experimental verification is essential.

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the computational studies described in this guide.

computational_workflow start Initial 3D Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq nmr NMR Calculation (GIAO-DFT) opt->nmr electronic Electronic Properties (HOMO, LUMO, MEP) freq->electronic vib_analysis Vibrational Analysis (FT-IR, FT-Raman) freq->vib_analysis nmr_analysis NMR Analysis (¹H, ¹³C Chemical Shifts) nmr->nmr_analysis reactivity_analysis Reactivity Analysis electronic->reactivity_analysis

Caption: General workflow for computational analysis.

logical_relationship mol_structure Molecular Structure comp_methods Computational Methods (DFT) mol_structure->comp_methods predicted_props Predicted Properties comp_methods->predicted_props exp_data Experimental Data validation Validation & Interpretation exp_data->validation predicted_props->validation

Caption: Logical relationship between theory and experiment.

Conclusion

This technical guide has outlined the standard theoretical and computational methodologies for investigating the structural, electronic, and spectroscopic properties of this compound. While direct computational studies on this molecule are sparse, the protocols and representative data presented here, based on well-established methods for analogous compounds, provide a robust framework for future research. The application of these computational techniques can significantly enhance the understanding of this important chemical intermediate, thereby aiding in the rational design of novel molecules for applications in drug development and materials science. Researchers are encouraged to use this guide as a starting point for their own detailed computational investigations, with the caveat that all theoretical predictions should ideally be validated against experimental data.

References

Methodological & Application

Application Notes and Protocols: The Use of 4-Fluoro-2,6-dimethylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2,6-dimethylaniline is a substituted aniline that serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds with potential biological activity. Its unique substitution pattern, featuring a fluorine atom and two methyl groups on the aromatic ring, can significantly influence the physicochemical properties and pharmacological activity of the target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinolone derivatives, a class of compounds known for their broad-spectrum antibacterial and other therapeutic activities.

Core Application: Synthesis of Quinolone Derivatives

A primary application of this compound is in the synthesis of the core structure of quinolone antibiotics. The general strategy involves a condensation reaction with a malonic acid derivative, followed by a thermal cyclization to construct the bicyclic quinolone scaffold. This scaffold can then be further functionalized to produce a variety of bioactive molecules.

Proposed Synthetic Pathway

The synthesis of a key quinolone intermediate from this compound is proposed to proceed through a well-established synthetic route for quinolone synthesis.

Synthetic_Pathway A This compound C N-((4-fluoro-2,6-dimethylphenyl)aminomethylene)malonic acid diethyl ester A->C Condensation B Diethyl ethoxymethylenemalonate (EMME) D Ethyl 8-fluoro-6,9-dimethyl-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D Thermal Cyclization E 8-Fluoro-6,9-dimethyl-4-oxo-1,4- dihydroquinoline-3-carboxylic acid D->E Hydrolysis

Caption: Proposed synthetic pathway for a quinolone carboxylic acid from this compound.

Quantitative Data Summary

The following table summarizes the key chemical intermediates and the final product in the proposed synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)
This compoundC₈H₁₀FN139.17Liquid
N-((4-fluoro-2,6-dimethylphenyl)aminomethylene)malonic acid diethyl esterC₁₆H₂₀FNO₄311.33Solid
Ethyl 8-fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylateC₁₅H₁₄FNO₃279.27Solid
8-Fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₃H₁₀FNO₃251.22Solid

Experimental Protocols

The following protocols are based on established methodologies for quinolone synthesis from substituted anilines.

Protocol 1: Synthesis of N-((4-fluoro-2,6-dimethylphenyl)aminomethylene)malonic acid diethyl ester (Condensation)
  • Reagents and Materials:

    • This compound (1.0 eq)

    • Diethyl ethoxymethylenemalonate (EMME) (1.05 eq)

    • Round-bottom flask

    • Stirring apparatus

    • Heating mantle

  • Procedure:

    • In a clean, dry round-bottom flask, combine this compound and diethyl ethoxymethylenemalonate.

    • Heat the mixture with stirring at 100-110 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

    • Upon completion, the reaction mixture is cooled to room temperature. The product, N-((4-fluoro-2,6-dimethylphenyl)aminomethylene)malonic acid diethyl ester, is expected to solidify upon cooling.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Protocol 2: Synthesis of Ethyl 8-fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Thermal Cyclization)
  • Reagents and Materials:

    • N-((4-fluoro-2,6-dimethylphenyl)aminomethylene)malonic acid diethyl ester (1.0 eq)

    • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

    • High-temperature reaction setup with a condenser

    • Heating mantle

  • Procedure:

    • Add the N-((4-fluoro-2,6-dimethylphenyl)aminomethylene)malonic acid diethyl ester to a suitable volume of the high-boiling point solvent in a reaction flask.

    • Heat the mixture to reflux (typically 240-250 °C) for 30-60 minutes. The cyclization reaction is usually rapid at this temperature.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to below 100 °C and add a non-polar solvent like hexane to precipitate the product.

    • Filter the precipitate and wash with hexane to remove the high-boiling solvent.

    • The crude product, Ethyl 8-fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be further purified by recrystallization.

Protocol 3: Synthesis of 8-Fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Hydrolysis)
  • Reagents and Materials:

    • Ethyl 8-fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq)

    • Aqueous sodium hydroxide solution (e.g., 10%)

    • Ethanol (as a co-solvent)

    • Hydrochloric acid (for acidification)

    • Reaction flask with reflux condenser

  • Procedure:

    • Suspend the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

    • Acidify the clear filtrate with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and dry to obtain the final product, 8-Fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A Mix this compound and EMME B Heat at 100-110 °C A->B C Cool and Recrystallize B->C D Dissolve in High-Boiling Solvent C->D Intermediate 1 E Reflux at 240-250 °C D->E F Precipitate, Filter, and Wash E->F G Suspend in NaOH/Ethanol F->G Intermediate 2 H Reflux G->H I Acidify, Filter, and Dry H->I J Quinolone Carboxylic Acid I->J Final Product

Caption: A step-by-step experimental workflow for the synthesis of the quinolone core.

Applications in Drug Development

The resulting 8-fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a key intermediate for the synthesis of novel fluoroquinolone antibiotics. The carboxylic acid moiety provides a handle for further chemical modifications, such as the introduction of various substituents at the N-1 and C-7 positions of the quinolone ring. These modifications are crucial for modulating the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug candidates. Researchers can utilize this core structure to explore new chemical space and develop next-generation antibiotics to combat bacterial resistance. Furthermore, the quinolone scaffold is also found in compounds with other therapeutic applications, including anticancer and antiviral agents, making this synthetic route relevant to a broader scope of drug discovery programs.

Application Notes and Protocols: 4-Fluoro-2,6-dimethylaniline as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2,6-dimethylaniline is a substituted aniline that serves as a critical building block in modern medicinal chemistry. Its unique structural features, including a fluorine atom at the 4-position and methyl groups at the 2- and 6-positions, impart desirable physicochemical properties to target molecules. These properties can influence factors such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1] While not yet a component of a marketed drug, its structural motifs are found in numerous kinase inhibitors. This document provides a detailed, representative application of this compound in the synthesis of a hypothetical anilinopyrimidine-based kinase inhibitor, a class of drugs known for its efficacy in oncology.

The anilinopyrimidine scaffold is a common pharmacophore in a significant number of clinically approved kinase inhibitors.[2] These molecules typically function as ATP-competitive inhibitors, targeting the hinge region of the kinase domain. The aniline moiety plays a crucial role in establishing key hydrogen bonding interactions and occupying a hydrophobic pocket within the ATP-binding site. The substitution pattern on the aniline ring is a primary determinant of the inhibitor's potency and selectivity.

This application note will detail a hypothetical synthetic protocol, present relevant quantitative data, and illustrate the associated biological pathway and experimental workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 392-70-1
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Appearance Clear colorless to yellow or pale orange to orange to dark brown liquid
Purity (Typical) ≥97%
Boiling Point Not readily available
Melting Point Not readily available
Refractive Index (@ 20°C) 1.5325-1.5365

Data sourced from publicly available supplier information.[3]

Application: Synthesis of a Hypothetical Anilinopyrimidine Kinase Inhibitor

This section outlines the use of this compound in the synthesis of "Hypothetical Kinase Inhibitor 1" (HKI-1), a representative 2-anilinopyrimidine derivative. The key synthetic step involves a nucleophilic aromatic substitution (SNAr) reaction between this compound and a suitable 2-chloropyrimidine derivative.

Synthetic Scheme

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound conditions Pd(dba)2 (cat.) BINAP (cat.) NaOtBu Toluene, 100 °C This compound->conditions + 2-Chloro-4-(trifluoromethyl)pyrimidine 2-Chloro-4-(trifluoromethyl)pyrimidine->conditions HKI-1 conditions->HKI-1 Buchwald-Hartwig Amination

Caption: Synthetic scheme for Hypothetical Kinase Inhibitor 1 (HKI-1).

Experimental Protocol: Synthesis of HKI-1

This protocol describes a typical Buchwald-Hartwig amination reaction for the coupling of this compound with a 2-chloropyrimidine.

Materials:

  • This compound (1.0 eq)

  • 2-Chloro-4-(trifluoromethyl)pyrimidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add Pd₂(dba)₃, BINAP, and NaOtBu under an inert atmosphere.

  • Add anhydrous toluene to the flask, followed by this compound and 2-Chloro-4-(trifluoromethyl)pyrimidine.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford HKI-1.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of HKI-1.

ParameterValue
Reaction Scale 10 mmol
Reaction Time 12-18 hours
Reaction Temperature 100 °C
Yield of HKI-1 75-85%
Purity (by HPLC) >98%

Biological Context and Workflow

Signaling Pathway

Anilinopyrimidine-based kinase inhibitors frequently target receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and differentiation. Dysregulation of RTK signaling is a common driver of cancer. HKI-1 is hypothetically designed to inhibit an RTK, thereby blocking downstream signaling cascades.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation HKI1 HKI-1 HKI1->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Ligand Growth Factor Ligand->RTK

Caption: Simplified RTK signaling pathway inhibited by HKI-1.

Experimental Workflow

The general workflow for the synthesis and evaluation of a novel kinase inhibitor like HKI-1 is outlined below.

cluster_0 Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo and Preclinical Studies Synthesis Synthesis of HKI-1 using This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Kinase Enzyme Assay (IC50 Determination) Characterization->Enzyme_Assay Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Enzyme_Assay->Cell_Assay PK_Studies Pharmacokinetic (PK) Studies Cell_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies

Caption: General workflow for kinase inhibitor development.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex bioactive molecules, particularly in the development of novel kinase inhibitors. Its unique substitution pattern offers medicinal chemists an important tool for modulating the properties of drug candidates. The provided hypothetical application and protocols serve as a practical guide for researchers in the field of drug discovery and development, illustrating a robust synthetic strategy and a typical evaluation cascade for this class of compounds.

References

Application Notes and Protocols: Buchwald-Hartwig Amination with 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination using 4-Fluoro-2,6-dimethylaniline, a sterically hindered and electronically modified aniline derivative of interest in medicinal chemistry and materials science.

The steric hindrance provided by the two methyl groups ortho to the amine functionality, combined with the electronic effect of the fluorine atom, presents unique challenges and opportunities in C-N bond formation. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity. These notes aim to provide a comprehensive guide for researchers employing this compound as a coupling partner in the Buchwald-Hartwig amination.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl-halide complex.

  • Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-4-fluoro-2,6-dimethylaniline product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[3]

The choice of ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, especially when dealing with sterically demanding substrates like this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Buchwald-Hartwig amination of this compound with various aryl halides. These examples highlight the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.

Table 1: Coupling of this compound with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001892
4-BromoanisolePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102488
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)tBuXPhos (3)LHMDS (1.5)THF801295
2-Bromopyridine[Pd(allyl)Cl]₂ (1)DavePhos (2.5)Cs₂CO₃ (2.0)Toluene1002078

Table 2: Coupling of this compound with Aryl Chlorides

Aryl ChloridePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePd₂(dba)₃ (2)GPhos (4)K₂CO₃ (2.5)t-Amyl alcohol1203685
4-ChloroanisolePd(OAc)₂ (3)SPhos (6)NaOtBu (2.0)Dioxane1204875
1-Chloro-4-nitrobenzene[Pd(allyl)Cl]₂ (2)BrettPhos (4)K₃PO₄ (3.0)Toluene1102490

Experimental Protocols

The following are representative experimental protocols for the Buchwald-Hartwig amination of this compound with an aryl bromide and an aryl chloride.

Protocol 1: Synthesis of N-(4-methylphenyl)-4-fluoro-2,6-dimethylaniline

Materials:

  • 4-Bromotoluene

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and XPhos (9.5 mg, 0.02 mmol, 2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), this compound (153 mg, 1.1 mmol, 1.1 equiv), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of N-(4-methylphenyl)-4-fluoro-2,6-dimethylaniline from Aryl Chloride

Materials:

  • 4-Chlorotoluene

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)biphenyl (GPhos)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous tert-Amyl alcohol

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • In a glovebox, charge an oven-dried reaction vial with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), GPhos (14.0 mg, 0.04 mmol, 4 mol%), and potassium carbonate (345 mg, 2.5 mmol, 2.5 equiv).

  • Add 4-chlorotoluene (126.6 mg, 1.0 mmol, 1.0 equiv) and this compound (167 mg, 1.2 mmol, 1.2 equiv).

  • Add anhydrous tert-amyl alcohol (5 mL).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated heating block at 120 °C and stir for 36 hours.

  • After cooling, dilute the mixture with dichloromethane (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient) to yield the final product.

Visualizations

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Pd(0)L Pd(0)L Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Pd(0)L->Pd(II)(Ar)(X)L Oxidative Addition (Ar-X) Pd(II)(Ar)(NHR')L Pd(II)(Ar)(NHR')L Pd(II)(Ar)(X)L->Pd(II)(Ar)(NHR')L Amine Coordination (R'NH2) Pd(II)(Ar)(NR')L_H+ [Pd(II)(Ar)(NR')L] H+ Pd(II)(Ar)(NHR')L->Pd(II)(Ar)(NR')L_H+ Deprotonation (-Base-H+) Pd(II)(Ar)(NR')L_H+->Pd(0)L Ar-NR' Ar-NR' Pd(II)(Ar)(NR')L_H+->Ar-NR' Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

Workflow reagents Combine Pd Catalyst, Ligand, Base, Aryl Halide, and Amine solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Cool, Dilute, and Filter reaction->workup purification Concentrate and Purify (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound provides a powerful tool for the synthesis of novel N-aryl aniline derivatives. The steric hindrance and electronic nature of this substrate necessitate the use of bulky, electron-rich phosphine ligands and optimized reaction conditions to achieve high yields. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient construction of complex molecules containing the 4-fluoro-2,6-dimethylanilino moiety. Careful optimization of the catalyst system and reaction parameters will be key to success for specific substrate combinations.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its efficacy in forming carbon-carbon bonds, particularly in the creation of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide. Its wide adoption is attributed to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the reagents.[1]

4-Fluoro-2,6-dimethylaniline is a valuable building block in medicinal chemistry. To utilize this aniline in Suzuki-Miyaura coupling, it must first be functionalized with a suitable leaving group, typically a halogen such as bromine or iodine, at a position ortho or para to the amino group. This document provides representative protocols for the halogenation of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction to synthesize substituted biaryl compounds.

Protocol 1: Representative Synthesis of 4-Bromo-2,6-dimethylaniline

For the Suzuki-Miyaura reaction to proceed, a halogenated derivative of the aniline is required. The following protocol describes a representative bromination of 2,6-dimethylaniline to yield 4-bromo-2,6-dimethylaniline, a common precursor in organic synthesis.[2][3] A similar approach could be adapted for the halogenation of this compound.

Materials:

  • 2,6-Dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Chloroform or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 equivalent) in chloroform or DMF.

  • Addition of Brominating Agent: Cool the solution in an ice bath and add N-bromosuccinimide (1.05 equivalents) portion-wise while stirring.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Aniline Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated this compound derivative with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.[4][5]

Materials:

  • Halogenated this compound derivative (e.g., 4-bromo-2,6-dimethylaniline) (1.0 eq.)[3][6]

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like CataXCium A Pd G3) (1-5 mol%)[7]

  • Phosphine ligand (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the halogenated aniline derivative (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 8 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).[1]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate it under reduced pressure. The crude product can be purified by silica gel column chromatography.

Data Presentation

The following table summarizes illustrative data for the Suzuki-Miyaura coupling of a hypothetical halogenated this compound with various arylboronic acids. Actual results may vary depending on the specific substrates and reaction conditions.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)SPhos (3)K₃PO₄Toluene/H₂O (10:1)100892
33-Tolylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (4:1)901482
42-Thienylboronic acidPd(dtbpf)Cl₂ (2)-Et₃NDioxane/H₂O (4:1)80688

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R1-Pd(II)L2-R2 transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (Biaryl Product) reductive_elimination->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 (Boronic Acid) boronic_acid->transmetalation base Base base->transmetalation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add Reactants to Flask (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir Mixture solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Aqueous Workup & Extraction cool->extract dry 8. Dry and Concentrate Organic Layer extract->dry purify 9. Purify by Column Chromatography dry->purify

References

The Pivotal Role of 4-Fluoro-2,6-dimethylaniline in Agrochemical Innovation: A Review of Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-2,6-dimethylaniline, a fluorinated aromatic amine, stands as a significant intermediate in the synthesis of specialized agrochemicals. The incorporation of a fluorine atom onto the aniline ring profoundly influences the physicochemical properties of the resulting pesticides, often enhancing their efficacy, metabolic stability, and target specificity. This document explores the application of this compound in the manufacturing of crop protection agents, providing insights into its synthetic utility and the biological activity of its derivatives. While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motif is a key feature in the design of modern fungicides, herbicides, and insecticides. This report outlines general synthetic strategies and the rationale behind the use of this versatile building block.

Application in Fungicide Synthesis

The development of novel fungicides is critical for managing crop diseases and ensuring food security. The 4-fluoro-2,6-dimethylphenyl moiety, derived from this compound, is a valuable pharmacophore in the design of new fungicidal active ingredients.

Key Synthetic Pathway:

A primary application of this compound in fungicide synthesis involves its condensation with various carboxylic acid chlorides or activated carboxylic acids to form N-aryl amides. This amide linkage is a common feature in many successful fungicides.

Experimental Protocol: General Synthesis of N-(4-fluoro-2,6-dimethylphenyl) Amide Derivatives

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine, pyridine; 1.1 equivalents).

  • Acylation: Cool the reaction mixture to 0°C. Add the desired acyl chloride (1.05 equivalents) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-(4-fluoro-2,6-dimethylphenyl) amide.

Signaling Pathway Visualization:

The resulting amide fungicides often act by inhibiting specific enzymes in the fungal pathogen, such as succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain.

Fungicide_Mode_of_Action Fungicide Fungicide Fungal_Pathogen Fungal_Pathogen Fungicide->Fungal_Pathogen Application SDHI_Enzyme SDHI_Enzyme Fungicide->SDHI_Enzyme Inhibits Mitochondrion Mitochondrion Fungal_Pathogen->Mitochondrion Respiratory_Chain Respiratory_Chain Mitochondrion->Respiratory_Chain Respiratory_Chain->SDHI_Enzyme contains Energy_Production_Blocked Energy_Production_Blocked SDHI_Enzyme->Energy_Production_Blocked Leads to

Caption: Mode of action for SDHI fungicides.

Application in Herbicide Synthesis

In the realm of weed management, this compound serves as a precursor for herbicides that exhibit high selectivity and efficacy. The substitution pattern on the aniline ring is crucial for determining the herbicidal spectrum and crop safety.

Key Synthetic Pathway:

A common synthetic route involves the reaction of this compound with a chloroacetyl chloride derivative to produce α-chloroacetanilides. These compounds typically inhibit very-long-chain fatty acid synthesis in susceptible plants.

Experimental Protocol: General Synthesis of 2-Chloro-N-(4-fluoro-2,6-dimethylphenyl)acetamide Derivatives

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 equivalent) and a base such as sodium carbonate (1.2 equivalents) in a suitable solvent like toluene.

  • Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the mixture while maintaining the temperature between 20-30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as indicated by TLC or GC-MS.

  • Work-up: Filter the reaction mixture to remove inorganic salts. Wash the filtrate with water, and then with a dilute acid solution, followed by water again.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

Experimental Workflow Visualization:

The synthesis of chloroacetanilide herbicides from this compound can be depicted as a straightforward workflow.

Herbicide_Synthesis_Workflow A This compound C Reaction Vessel (Solvent + Base) A->C B Chloroacetyl Chloride Derivative B->C D Acylation Reaction C->D E Work-up (Filtration, Washing) D->E F Purification (Recrystallization) E->F G Final Herbicide Product F->G Insecticide_Development_Logic cluster_0 Chemical Synthesis cluster_1 Molecular Properties cluster_2 Biological Outcome A This compound C Coupling Reaction A->C B Heterocyclic Carboxylic Acid B->C D Enhanced Lipophilicity C->D E Increased Metabolic Stability C->E F Target Site Binding D->F E->F G Insecticidal Activity F->G

Application Notes and Protocols: Derivatization of 4-Fluoro-2,6-dimethylaniline for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, contributing to a wide array of pharmacologically active agents. The strategic introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. 4-Fluoro-2,6-dimethylaniline is a promising starting material for the synthesis of novel bioactive compounds due to the presence of a fluorine atom and two methyl groups, which can influence the molecule's conformation and electronic properties.

These application notes provide a comprehensive guide to the derivatization of this compound and the subsequent screening of the resulting derivatives for potential biological activities. The protocols outlined below describe the synthesis of representative amide and urea derivatives, followed by standard assays for evaluating their cytotoxic and antimicrobial properties.

I. Derivatization Strategies for this compound

The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations. Two common and effective derivatization strategies are the formation of amides and ureas.

A. Amide Synthesis

The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides) yields N-substituted amides. This approach allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

B. Urea Synthesis

Urea derivatives can be synthesized by reacting this compound with isocyanates. The resulting N,N'-disubstituted ureas are prevalent in many biologically active compounds and can participate in key hydrogen bonding interactions with biological targets.

II. Experimental Protocols

A. Synthesis of N-(4-fluoro-2,6-dimethylphenyl)amides

Protocol 1: General Procedure for the Synthesis of N-(4-fluoro-2,6-dimethylphenyl)amides from Carboxylic Acids

This protocol describes a general method for the direct condensation of a carboxylic acid with this compound using a coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Titanium(IV) chloride (TiCl4)

  • Pyridine (anhydrous)

  • Toluene

  • 1 N Hydrochloric acid (HCl)

  • Methylene chloride (CH2Cl2)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Round-bottom flask or screw-capped vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a solution of the desired carboxylic acid (1.0 mmol) in anhydrous pyridine (10 mL) in a screw-capped vial, add this compound (1.0 mmol).

  • Carefully add TiCl4 (3.0 mmol) to the reaction mixture.

  • Tightly seal the vial and heat the mixture at 85°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mixture of chloroform and methanol as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Treat the residue with 1 N HCl (10 mL) and extract the product with methylene chloride (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-(4-fluoro-2,6-dimethylphenyl)amide.

B. Synthesis of N-(4-fluoro-2,6-dimethylphenyl)ureas

Protocol 2: General Procedure for the Synthesis of N-(4-fluoro-2,6-dimethylphenyl)-N'-substituted ureas

This protocol details the synthesis of unsymmetrical ureas from this compound and an appropriate isocyanate.

Materials:

  • This compound

  • Isocyanate of interest (e.g., phenyl isocyanate)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard glassware for filtration

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate flask, dissolve the isocyanate (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the isocyanate solution dropwise to the aniline solution at room temperature with stirring. For highly reactive isocyanates, the addition can be performed at 0°C.

  • Stir the reaction mixture at room temperature. The reaction is often rapid and may result in the formation of a precipitate.

  • Monitor the reaction by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, if a precipitate has formed, collect the solid product by filtration and wash with cold DCM.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-(4-fluoro-2,6-dimethylphenyl)-N'-substituted urea.

III. Bioactivity Screening Protocols

The synthesized derivatives of this compound can be screened for a variety of biological activities. Below are protocols for assessing cytotoxicity against cancer cell lines and antimicrobial activity.

A. Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to screen for cytotoxic compounds.[1]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacterium.

  • Serial Dilution: Serially dilute the test compounds in the growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium), a negative control (medium only), and a positive antibiotic control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

IV. Data Presentation

Quantitative data from the bioactivity screening should be summarized in clearly structured tables for easy comparison.

Table 1: Illustrative Cytotoxicity Data of N-(4-fluoro-2,6-dimethylphenyl)amide Derivatives against HeLa Cells.

Compound IDR GroupIC50 (µM) ± SD
Amide-1 Phenyl15.2 ± 1.8
Amide-2 4-Chlorophenyl8.5 ± 0.9
Amide-3 4-Methoxyphenyl25.1 ± 3.2
Doxorubicin -0.5 ± 0.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Illustrative Antimicrobial Activity of N-(4-fluoro-2,6-dimethylphenyl)urea Derivatives.

Compound IDR' GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Urea-1 Phenyl3264
Urea-2 4-Nitrophenyl1632
Urea-3 Cyclohexyl>128>128
Ciprofloxacin -10.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

V. Visualizations

A. Experimental Workflows

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization cluster_products Derivative Libraries cluster_screening Bioactivity Screening cluster_data Data Analysis This compound This compound Amide_Synth Amide Synthesis (Protocol 1) This compound->Amide_Synth Urea_Synth Urea Synthesis (Protocol 2) This compound->Urea_Synth Amide_Lib Amide Library Amide_Synth->Amide_Lib Urea_Lib Urea Library Urea_Synth->Urea_Lib Cytotoxicity Cytotoxicity Assay (MTT) Amide_Lib->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Amide_Lib->Antimicrobial Urea_Lib->Cytotoxicity Urea_Lib->Antimicrobial SAR_Analysis Structure-Activity Relationship (SAR) Cytotoxicity->SAR_Analysis Antimicrobial->SAR_Analysis

Caption: Workflow for derivatization and bioactivity screening.

B. Representative Signaling Pathway for Cytotoxicity

Many cytotoxic agents exert their effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that could be investigated if a compound shows significant cytotoxic activity.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Drug Cytotoxic Derivative Bax Bax/Bak Activation Drug->Bax activates Bcl2 Bcl-2/Bcl-xL Inhibition Drug->Bcl2 inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Bax CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for N-Alkylation of 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-2,6-dimethylaniline is a valuable building block in medicinal chemistry and materials science. Its N-alkylation introduces functional groups that can modulate the physicochemical and pharmacological properties of the parent molecule. However, the presence of two ortho-methyl groups introduces significant steric hindrance around the amino group, making N-alkylation challenging. This document provides detailed protocols for two effective methods for the N-alkylation of this compound: Reductive Amination and Nickel-Catalyzed Direct N-Alkylation with Alcohols.

Method 1: Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of amines.[1][2] It proceeds via the in-situ formation of an imine or enamine intermediate from the reaction of the aniline with a carbonyl compound, followed by its reduction to the corresponding N-alkylated amine. This method offers good control over the degree of alkylation, minimizing the formation of tertiary amines.[3]

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., propionaldehyde for N-propylation)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add the corresponding aldehyde or ketone (1.1-1.5 eq).

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 eq) in DCM.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated this compound.

Data Presentation
Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqStarting material
Aldehyde/Ketone1.1 - 1.5 eqAlkylating agent
Sodium Triacetoxyborohydride1.5 - 2.0 eqReducing agent
SolventDCM or DCEReaction medium
TemperatureRoom TemperatureReaction condition
Reaction Time3 - 12 hoursDuration of the reaction
Typical Yield 70-90% Efficiency of the reaction

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve this compound and Aldehyde/Ketone in DCM B Stir at RT for 1-2h (Imine Formation) A->B C Add NaBH(OAc)3 slurry in DCM B->C D Stir at RT for 3-12h C->D E Quench with NaHCO3 (aq) D->E F Extract with DCM E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H I N-Alkylated Product H->I

Caption: Workflow for the N-alkylation of this compound via Reductive Amination.

Method 2: Nickel-Catalyzed Direct N-Alkylation with Alcohols

This method provides an efficient and selective pathway for the N-alkylation of anilines using readily available alcohols as alkylating agents.[4] The use of a nickel catalyst offers a more economical alternative to precious metal catalysts.

Experimental Protocol

Materials:

  • This compound

  • Primary Alcohol (e.g., 1-propanol for N-propylation)

  • Nickel(II) Bromide (NiBr₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) as a ligand precursor

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

  • Standard work-up and purification reagents as in Method 1.

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the primary alcohol (1.2 mmol), NiBr₂ (0.05 mmol, 5 mol%), IPr·HCl (0.10 mmol, 10 mol%), and t-BuOK (1.2 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (2.0 mL) to the Schlenk tube.

  • Seal the tube and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated aniline.

Data Presentation
Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqStarting material
Primary Alcohol1.2 eqAlkylating agent
NiBr₂5 mol%Catalyst
IPr·HCl10 mol%Ligand Precursor
t-BuOK1.2 eqBase
SolventAnhydrous TolueneReaction medium
Temperature110 - 130 °CReaction condition
Reaction Time24 - 48 hoursDuration of the reaction
Typical Yield 60-85% Efficiency of the reaction

Nickel-Catalyzed N-Alkylation Reaction Pathway

G cluster_0 Reactants Aniline This compound Catalyst NiBr2 / IPr·HCl t-BuOK, Toluene Aniline->Catalyst Alcohol Primary Alcohol Alcohol->Catalyst Product N-Alkylated This compound Catalyst->Product Water Water (Byproduct) Catalyst->Water

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for 4-Fluoro-2,6-dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2,6-dimethylaniline and its derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their purity is crucial for subsequent reactions and for ensuring the safety and efficacy of the final products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of such compounds.[1][2] This application note provides a detailed protocol for the preparative HPLC purification of this compound derivatives.

The separation principle of RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[2] By optimizing the chromatographic conditions, it is possible to achieve high-resolution separation of the target compound from its impurities.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific derivatives of this compound.

Instrumentation and Materials
  • HPLC System: A preparative HPLC system equipped with a binary or quaternary pump, an autosampler or manual injector, a column oven, and a UV-Vis or Photodiode Array (PDA) detector is recommended.[1]

  • Column: A reversed-phase C18 column is a good starting point. Typical dimensions for preparative purification are 250 mm x 21.2 mm with 5 µm particle size.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Trifluoroacetic acid (TFA) or Formic acid (FA) (HPLC grade)

    • Crude this compound derivative sample

Sample Preparation
  • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent, such as methanol or acetonitrile.

  • The sample concentration should be optimized to avoid column overloading, a typical starting range is 10-50 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]

Chromatographic Conditions

The following conditions can be used as a starting point and should be optimized for the specific derivative being purified.

  • Mobile Phase A: Water with 0.1% TFA or FA

  • Mobile Phase B: Acetonitrile with 0.1% TFA or FA

  • Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. For example:

    • 0-5 min: 30% B

    • 5-25 min: 30-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (column re-equilibration)

  • Flow Rate: For a 21.2 mm ID column, a starting flow rate of 15-20 mL/min is appropriate.

  • Column Temperature: 30 °C

  • Detection Wavelength: A UV detector set at a wavelength where the compound has maximum absorbance, typically between 254 nm and 280 nm for aniline derivatives. A PDA detector can be used to monitor the separation at multiple wavelengths.

  • Injection Volume: This will depend on the column dimensions and the sample concentration. For a 21.2 mm ID column, injection volumes can range from 500 µL to 5 mL.

Fraction Collection
  • Collect fractions based on the UV chromatogram peaks.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table summarizes typical parameters and expected results for the HPLC purification of a this compound derivative.

ParameterValue
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA
Gradient 30-80% B over 20 min
Flow Rate 18 mL/min
Temperature 30 °C
Detection 254 nm
Injection Volume 2 mL
Sample Conc. 25 mg/mL
Retention Time (RT) ~15.2 min (example)
Purity (post-purification) >98%
Recovery 85-95%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purification of this compound derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Preparative Column filter->inject separate Gradient Elution Separation inject->separate detect UV Detection separate->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate product Pure Product evaporate->product

Caption: Workflow for HPLC purification of this compound derivatives.

Disclaimer: This application note is intended as a general guide. The specific conditions for the purification of any given this compound derivative may vary and require optimization. Always follow appropriate laboratory safety procedures when handling chemicals.

References

Application of 4-Fluoro-2,6-dimethylaniline in Protein Degrader Synthesis: A Guide to an Emerging Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of specifically substituted aromatic motifs is a cornerstone of modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Among these, the 4-fluoro-2,6-dimethylphenyl group, derived from 4-fluoro-2,6-dimethylaniline, presents a unique combination of steric and electronic properties that can be exploited in the design of novel protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). This document provides a detailed overview of the potential applications of this compound in the synthesis of these next-generation therapeutics, including synthetic strategies, experimental protocols, and the underlying biological rationale.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two key components: a "warhead" that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.

The 4-fluoro-2,6-dimethylphenyl moiety can be strategically incorporated into various parts of a PROTAC molecule, including the warhead, the linker, or as a component of the E3 ligase ligand, to modulate properties such as binding affinity, selectivity, metabolic stability, and cell permeability.

Synthetic Pathways Utilizing this compound

While direct, publicly available examples of protein degraders synthesized from this compound are not extensively documented, its chemical reactivity lends itself to several established synthetic routes for constructing key degrader components. The primary amino group of this compound serves as a versatile handle for various chemical transformations.

One common strategy involves the acylation of the aniline to form an amide bond, a stable and prevalent linkage in pharmaceutical compounds. This can be a crucial step in building the "warhead" portion of a PROTAC, which targets a specific protein. For instance, if a known inhibitor of a target protein contains a carboxylic acid, it can be coupled with this compound to generate a novel warhead.

General Experimental Workflow:

G cluster_synthesis Synthetic Protocol Start This compound Coupling Amide Coupling (e.g., EDC, HOBt) Start->Coupling Warhead_Precursor Warhead Precursor (e.g., with carboxylic acid) Warhead_Precursor->Coupling Warhead Warhead incorporating 4-fluoro-2,6-dimethylphenyl moiety Coupling->Warhead Linker_Attachment Linker Attachment Warhead->Linker_Attachment PROTAC_Intermediate Warhead-Linker Conjugate Linker_Attachment->PROTAC_Intermediate Final_Coupling Final Coupling PROTAC_Intermediate->Final_Coupling E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligand->Final_Coupling PROTAC Final PROTAC Molecule Final_Coupling->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Biological_Assay Biological Assays Characterization->Biological_Assay

Caption: General workflow for synthesizing a PROTAC using this compound.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Warhead Intermediate via Amide Coupling

This protocol describes the synthesis of an N-(4-fluoro-2,6-dimethylphenyl)acetamide derivative, a potential building block for a protein degrader.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-(4-fluoro-2,6-dimethylphenyl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Hypothetical Reaction Parameters and Outcomes

ParameterValue
Starting MaterialThis compound
ReagentAcetyl chloride
SolventDichloromethane
BaseTriethylamine
Reaction Time3 hours
Yield (Hypothetical)85%
Purity (Hypothetical)>98% (by HPLC)

Signaling Pathway and Mechanism of Action

The synthesized PROTAC, incorporating the 4-fluoro-2,6-dimethylphenyl moiety, would function by inducing the degradation of its target protein. The general mechanism is depicted below.

G cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (with 4-fluoro-2,6-dimethylphenyl moiety) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling->PROTAC

Caption: Mechanism of action for a PROTAC inducing ubiquitination and degradation of a target protein.

Data Presentation

The efficacy of a novel protein degrader is typically evaluated through a series of in vitro and in vivo experiments. Key quantitative data that should be generated and summarized include:

Table 2: Key Biological Activity Parameters for a Novel Protein Degrader

ParameterDescriptionExample Data (Hypothetical)
Binding Affinity (Kd) The dissociation constant for the binding of the warhead to the target protein and the E3 ligase ligand to the E3 ligase.POI: 50 nM, E3 Ligase: 100 nM
DC₅₀ The concentration of the degrader required to induce 50% degradation of the target protein.25 nM
Dₘₐₓ The maximum percentage of target protein degradation achieved.>95%
Cell Viability (IC₅₀) The concentration of the degrader that inhibits cell growth by 50%.100 nM
Selectivity The degradation profile against a panel of related and unrelated proteins to assess off-target effects.High selectivity for the target protein
Pharmacokinetics (PK) Parameters such as half-life, clearance, and bioavailability in animal models.T₁/₂ = 6 hours

Conclusion

This compound represents a valuable, yet currently underutilized, building block in the design and synthesis of novel protein degraders. Its unique substitution pattern can impart favorable physicochemical properties to the final PROTAC molecule. The synthetic protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the potential of this versatile chemical entity in the development of next-generation therapeutics for a wide range of diseases. Further research is warranted to fully elucidate the structure-activity relationships of protein degraders incorporating the 4-fluoro-2,6-dimethylphenyl moiety.

Application Notes and Protocols: Electrophilic Reactions of 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 4-fluoro-2,6-dimethylaniline with various electrophilic reagents. Detailed protocols for key transformations, including acylation, nitration, and halogenation, are presented to guide researchers in the synthesis of derivatives of this versatile building block.

Introduction

This compound is a substituted aniline that serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The electron-donating amino group, ortho-directing methyl groups, and the para-fluoro substituent collectively influence the regioselectivity and reactivity of the aromatic ring towards electrophilic attack. Understanding these reactions is crucial for the design and development of novel molecules with desired biological or material properties.

Electrophilic Substitution Reactions

The amino group of this compound is a strong activating group, directing electrophiles primarily to the ortho and para positions. However, with the para position blocked by a fluorine atom and the ortho positions sterically hindered by the methyl groups, electrophilic substitution is anticipated to occur at the meta position (position 3) relative to the amino group. In strongly acidic conditions, protonation of the amino group to form anilinium ion deactivates the ring and can alter the directing effects. To control the regioselectivity and prevent unwanted side reactions, the amino group is often protected, for example, by acylation.

Data Summary

The following tables summarize quantitative data for representative electrophilic reactions of this compound and its analogues.

Table 1: Acylation of Anilines

SubstrateAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-XylidineChloroacetyl chloride1,2-Dichloroethylene/1N NaOH(aq)20-351.595[1]
4-Fluoro-N-isopropylaniline2-(Methylthio)acetyl chlorideAcetonitrileRoom Temp5Not specified[2]
N,N-Dimethyl-p-phenylenediamineAcetic anhydrideGlacial acetic acidRoom Temp0.5 - 2HighAdapted from[3]

Table 2: Nitration of Acetanilide Derivatives

SubstrateNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-phenylacetamideHNO₃/H₂SO₄Glacial acetic acid<200.5Not specified[4]
N-(3,6-dichloro-2,4-difluorophenyl)acetamideHNO₃/H₂SO₄Concentrated H₂SO₄<102-3Not specified[5]
N-(4-Fluoro-2-nitrophenyl)acetamideNot ApplicableNot ApplicableNot ApplicableNot Applicable75[6]

Table 3: Halogenation of Anilines

SubstrateHalogenating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-DimethylanilineIodineDiethyl ether/ sat. NaHCO₃(aq)Room Temp2~94[7][8]
N,N-DimethylanilineBromineGlacial acetic acidNot specifiedNot specified~100[9]
4-FluoroanilineHBr/Oxidizing AgentNot specified30-60Not specifiedHigh[10]

Experimental Protocols

Protocol 1: Acylation - Synthesis of N-(4-Fluoro-2,6-dimethylphenyl)-2-chloroacetamide

This protocol is adapted from the acylation of 2,6-xylidine[1].

Materials:

  • This compound

  • Chloroacetyl chloride

  • 1,2-Dichloroethylene

  • 1N Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) in 1,2-dichloroethylene.

  • Add an aqueous solution of 1N NaOH (1.6 L per 182 g of aniline).

  • Stir the biphasic mixture vigorously.

  • Over a period of 1.5 hours, add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the internal temperature between 20 and 35°C.

  • Continue stirring at this temperature for an additional 1.5 hours.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Collect the resulting precipitate by filtration and dry under vacuum to yield N-(4-fluoro-2,6-dimethylphenyl)-2-chloroacetamide.

Protocol 2: Nitration of N-(4-Fluoro-2,6-dimethylphenyl)acetamide

This protocol is a general procedure adapted from the nitration of substituted acetanilides[4][5].

Materials:

  • N-(4-Fluoro-2,6-dimethylphenyl)acetamide (from Protocol 1)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Concentrated Nitric acid (HNO₃)

  • Ice

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a stirrer and thermometer, carefully add dried N-(4-fluoro-2,6-dimethylphenyl)acetamide (1 equivalent) to concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath. Stir until all the solid dissolves.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a portion of concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product, N-(4-fluoro-2,6-dimethyl-3-nitrophenyl)acetamide, can be further purified by recrystallization.

Protocol 3: Halogenation - Iodination of this compound

This protocol is adapted from a scalable iodination procedure for 2,6-dialkylanilines[7][8].

Materials:

  • This compound

  • Iodine (I₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Standard laboratory glassware

Procedure:

  • In a two-necked flask, dissolve iodine (1.1 equivalents) in diethyl ether.

  • Add a saturated aqueous solution of sodium bicarbonate.

  • To the vigorously stirred biphasic mixture, add this compound (1 equivalent) dropwise. Gas evolution may be observed.

  • Stir the mixture vigorously for 2 hours at room temperature.

  • Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the aqueous phase becomes colorless.

  • Separate the ethereal layer, and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluoro-3-iodo-2,6-dimethylaniline.

Visualizations

Experimental Workflow: Synthesis of 4-Fluoro-2,6-dimethyl-3-nitroaniline

G cluster_acylation Step 1: Acylation (Protection) cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection start This compound product1 N-(4-Fluoro-2,6-dimethylphenyl)acetamide start->product1 Acylation reagent1 Chloroacetyl chloride reagent1->product1 product2 N-(4-Fluoro-2,6-dimethyl-3-nitrophenyl)acetamide product1->product2 Nitration reagent2 HNO3 / H2SO4 reagent2->product2 final_product 4-Fluoro-2,6-dimethyl-3-nitroaniline product2->final_product Hydrolysis reagent3 Acid/Base Hydrolysis reagent3->final_product

Caption: A three-step workflow for the synthesis of 4-fluoro-2,6-dimethyl-3-nitroaniline.

Reaction Mechanism: Electrophilic Aromatic Substitution

G A Aromatic Ring (this compound derivative) I Arenium Ion Intermediate (Sigma Complex) A->I Attack by π-electrons E Electrophile (E+) E->I P Substituted Product I->P Deprotonation H H+ I->H

Caption: General mechanism for electrophilic aromatic substitution on the aniline derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-Fluoro-2,6-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

A1: The most established method for the synthesis of this compound is the Balz-Schiemann reaction. This reaction involves the diazotization of the starting material, 2,6-dimethylaniline, followed by a fluoro-dediazoniation of the resulting diazonium salt.

Q2: What are the key steps in the Balz-Schiemann reaction for this synthesis?

A2: The reaction proceeds in two main stages:

  • Diazotization: 2,6-dimethylaniline is treated with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid like tetrafluoroboric acid at low temperatures (0-5 °C) to form the 2,6-dimethylbenzenediazonium tetrafluoroborate salt.

  • Thermal Decomposition: The isolated diazonium salt is then carefully heated, which causes it to decompose, releasing nitrogen gas and forming the desired this compound.

Q3: What are the typical yields for the synthesis of this compound using the Balz-Schiemann reaction?

A3: The yield of the Balz-Schiemann reaction can be variable and is highly dependent on the precise reaction conditions and the purity of the reagents. While specific yields for this compound are not extensively reported in publicly available literature, yields for similar substituted anilines can range from moderate to good. Optimization of temperature, reaction time, and purification methods is crucial for maximizing the yield.

Q4: What are the main safety concerns associated with this synthesis?

A4: The primary safety concern is the handling of the intermediate diazonium salt. Diazonium salts can be explosive when dry and should be handled with extreme caution. It is recommended to keep them moist and to avoid subjecting them to shock or friction. The thermal decomposition step should be performed behind a blast shield with careful temperature control to prevent a runaway reaction. Additionally, tetrafluoroboric acid is corrosive and requires appropriate personal protective equipment (PPE).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Suboptimal temperature during thermal decomposition.- Loss of product during workup and purification.- Ensure the temperature during diazotization is strictly maintained between 0-5 °C.- Add the sodium nitrite solution slowly and monitor for the disappearance of the starting aniline.- Avoid exposing the diazonium salt to high temperatures or prolonged storage before decomposition.- Optimize the thermal decomposition temperature; too low may result in an incomplete reaction, while too high can lead to side reactions.- Use gentle extraction and distillation techniques to minimize product loss.
Formation of a Tar-Like Substance - The reaction temperature during diazotization was too high.- Side reactions, such as phenol formation or azo coupling.- Strictly control the temperature during the addition of sodium nitrite.- Ensure a sufficiently acidic environment to suppress side reactions.
Product is Contaminated with Colored Impurities - Oxidation of the aniline product.- Presence of azo compounds from side reactions.- Purify the final product by vacuum distillation or column chromatography.- Store the purified product under an inert atmosphere and protected from light.
Incomplete Reaction (Starting Material Remains) - Insufficient amount of nitrosating agent (sodium nitrite).- Diazotization reaction time was too short.- Use a slight excess of sodium nitrite.- Allow the diazotization reaction to stir for a sufficient time at low temperature after the addition of sodium nitrite is complete.

Experimental Protocols

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction

Materials:

  • 2,6-Dimethylaniline

  • Tetrafluoroboric acid (HBF₄, ~50% in water)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dimethylaniline (1.0 eq) in a solution of tetrafluoroboric acid (approx. 2.5 eq).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The reaction mixture may change color from yellow to red.[1]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • The precipitated 2,6-dimethylbenzenediazonium tetrafluoroborate is collected by filtration and washed with cold diethyl ether.

Step 2: Thermal Decomposition and Work-up

  • Carefully transfer the moist diazonium salt to a flask equipped for distillation.

  • Gently heat the salt under vacuum. The decomposition will be indicated by the evolution of nitrogen gas.

  • The crude this compound will distill over.

  • Dissolve the distillate in diethyl ether and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation.

Visualizing the Process

Reaction Pathway

Synthesis_Pathway Synthesis of this compound cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Decomposition cluster_product Final Product 2_6_Dimethylaniline 2,6-Dimethylaniline Diazonium_Salt 2,6-Dimethylbenzenediazonium Tetrafluoroborate 2_6_Dimethylaniline->Diazonium_Salt Diazotization NaNO2 NaNO₂ NaNO2->Diazonium_Salt HBF4 HBF₄ HBF4->Diazonium_Salt Temp1 0-5 °C Temp1->Diazonium_Salt Final_Product This compound Diazonium_Salt->Final_Product Thermal Decomposition Heat Heat (Δ) Heat->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Diazotization Review Diazotization Step Start->Check_Diazotization Check_Temp_Control Temperature > 5°C? Check_Diazotization->Check_Temp_Control Improve_Cooling Improve Cooling Protocol Check_Temp_Control->Improve_Cooling Yes Check_Nitrite_Addition Slow, Dropwise NaNO₂ Addition? Check_Temp_Control->Check_Nitrite_Addition No Improve_Cooling->Check_Nitrite_Addition Adjust_Addition_Rate Adjust Addition Rate Check_Nitrite_Addition->Adjust_Addition_Rate No Check_Decomposition Review Decomposition Step Check_Nitrite_Addition->Check_Decomposition Yes Adjust_Addition_Rate->Check_Decomposition Check_Decomp_Temp Optimal Decomposition Temp? Check_Decomposition->Check_Decomp_Temp Optimize_Temp Optimize Decomposition Temperature Check_Decomp_Temp->Optimize_Temp No Check_Workup Review Workup & Purification Check_Decomp_Temp->Check_Workup Yes Optimize_Temp->Check_Workup Gentle_Extraction Gentle Extraction/Distillation? Check_Workup->Gentle_Extraction Refine_Purification Refine Purification Technique Gentle_Extraction->Refine_Purification No End Yield Improved Gentle_Extraction->End Yes Refine_Purification->End

Caption: Workflow for troubleshooting low product yield.

References

Side products in 4-Fluoro-2,6-dimethylaniline synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2,6-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and reliable synthetic route involves a two-step process:

  • Nitration of 1-fluoro-3,5-dimethylbenzene: This electrophilic aromatic substitution introduces a nitro group at the 4-position of the starting material.

  • Reduction of the nitro group: The resulting 4-fluoro-2,6-dimethylnitrobenzene is then reduced to the desired this compound.

Alternative, less common routes that may be considered include:

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromo-1-fluoro-2,6-dimethylbenzene with an ammonia surrogate. This method can be sensitive to reaction conditions and ligand choice.

  • Halogenation and Nucleophilic Aromatic Substitution (SNA_r_): This would involve the bromination or iodination of 2,6-dimethylaniline at the 4-position, followed by a nucleophilic substitution with a fluoride source. However, achieving high selectivity in the halogenation step and the subsequent fluorination can be challenging.

Q2: What are the primary side products I should be aware of during the nitration of 1-fluoro-3,5-dimethylbenzene?

A2: The primary side product of concern is the isomeric 2-fluoro-4,6-dimethyl-1-nitrobenzene . The formation of this isomer is influenced by the reaction conditions, particularly the choice of nitrating agent and temperature. Dinitration to form 4-fluoro-2,6-dimethyl-1,3-dinitrobenzene can also occur under harsh conditions.

Q3: What impurities can arise from the reduction of 4-fluoro-2,6-dimethylnitrobenzene?

A3: Incomplete reduction can leave unreacted starting material. Over-reduction is also a possibility, potentially leading to the formation of defluorinated byproducts (2,6-dimethylaniline) or other undesired species. Depending on the reducing agent, intermediates such as nitroso and hydroxylamine compounds may be present in the crude product. With certain reducing agents like zinc or iron in acidic media, azo or azoxy coupled byproducts can also form.

Q4: My final this compound product is discolored (yellow to brown). What is the cause and how can I purify it?

A4: Discoloration in anilines is commonly caused by the formation of colored oxidation products and polymers, which can occur upon exposure to air and light.[1] For many applications, this may not affect the utility of the compound. However, if high purity is required, the following purification methods can be employed:

  • Vacuum Distillation: This is highly effective for removing non-volatile polymeric impurities and other colored materials.[1]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from colored impurities and closely related side products.[1]

  • Recrystallization: If the product is a solid at room temperature or can be converted to a stable salt, recrystallization can be an effective purification technique.

Troubleshooting Guides

Problem 1: Low Yield and/or Isomeric Impurities in the Nitration Step
Symptom Possible Cause Troubleshooting Steps
GC-MS or NMR analysis shows a significant percentage of 2-fluoro-4,6-dimethyl-1-nitrobenzene. The nitration conditions are not optimal for regioselectivity.- Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent.[2] - Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is standard. The use of milder nitrating agents like nitronium tetrafluoroborate can sometimes improve selectivity. - Slow Addition: Add the nitrating agent dropwise to the solution of 1-fluoro-3,5-dimethylbenzene to avoid localized overheating and side reactions.
Presence of dinitrated products detected by MS. The reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).- Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. - Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (typically 1.0-1.2 equivalents).
Formation of a significant amount of tar-like, insoluble material. The presence of water in the reaction mixture can promote the formation of resinous byproducts.- Use Anhydrous Reagents: Ensure that the sulfuric acid and nitric acid are of high concentration and that the reaction is protected from atmospheric moisture.
Problem 2: Incomplete Reaction or Side Products in the Reduction Step
Symptom Possible Cause Troubleshooting Steps
TLC or GC analysis shows the presence of the starting nitro compound. - In catalytic hydrogenation, the catalyst may be inactive or poisoned. - Insufficient reducing agent or reaction time.- Catalyst Quality: Use a fresh, high-quality catalyst (e.g., Pd/C, PtO2, or Raney Nickel). If catalyst poisoning is suspected, ensure the starting material is free of sulfur-containing impurities. - Reaction Conditions: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. For metal/acid reductions, ensure a sufficient excess of the metal and allow for adequate reaction time.
Mass spectrometry indicates the presence of defluorinated product (2,6-dimethylaniline). Over-reduction or hydrodefluorination, particularly under harsh catalytic hydrogenation conditions.- Milder Conditions: Reduce the hydrogen pressure and/or reaction temperature. - Alternative Reducing Agents: Consider using alternative reducing agents such as iron powder in acetic acid or stannous chloride in hydrochloric acid, which are less prone to causing hydrodefluorination.
Observation of colored impurities and byproducts with higher molecular weight than the desired product. Formation of azo or azoxy compounds due to condensation of reduction intermediates.- Optimize Reaction Conditions: Ensure the reaction goes to completion to minimize the concentration of intermediates that can couple. - Purification: These higher molecular weight byproducts can often be removed by column chromatography or distillation.
Problem 3: Difficulties with Buchwald-Hartwig Amination (Alternative Route)
Symptom Possible Cause Troubleshooting Steps
Low conversion of the aryl halide starting material. - Inactive catalyst. - Inappropriate choice of ligand, base, or solvent. - Steric hindrance from the 2,6-dimethyl substitution pattern.- Catalyst and Ligand Screening: The choice of a suitable palladium precatalyst and a sterically bulky phosphine ligand (e.g., XPhos, tBuXPhos) is crucial for coupling hindered substrates.[3] - Base and Solvent Optimization: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. Anhydrous, deoxygenated solvents such as toluene or dioxane are typically required.[4] - Reaction Temperature: Higher temperatures may be necessary to overcome the activation barrier for sterically hindered substrates.
Significant formation of the hydrodehalogenated side product (1-fluoro-2,6-dimethylbenzene). A competing side reaction where the aryl halide is reduced instead of undergoing amination. This can be promoted by certain catalyst systems and reaction conditions.- Ligand Selection: The choice of ligand can significantly influence the extent of reductive dehalogenation. Experiment with different bulky electron-rich phosphine ligands.[3] - Control of Reaction Time: Monitor the reaction progress and stop it once the desired product is formed to minimize the formation of the hydrodehalogenated byproduct.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2,6-dimethylnitrobenzene (Nitration)

Materials:

  • 1-Fluoro-3,5-dimethylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%) or Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane or Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3-5 equivalents) to 0-5 °C in an ice-water bath.

  • Slowly add 1-fluoro-3,5-dimethylbenzene (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-fluoro-3,5-dimethylbenzene over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoro-2,6-dimethylnitrobenzene.

Protocol 2: Synthesis of this compound (Reduction)

Materials:

  • Crude 4-fluoro-2,6-dimethylnitrobenzene

  • Ethanol or Methanol

  • 10% Palladium on Carbon (Pd/C) or Stannous Chloride Dihydrate (SnCl₂·2H₂O) and Concentrated Hydrochloric Acid

  • Sodium Bicarbonate or Sodium Hydroxide solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Method A: Catalytic Hydrogenation

  • Dissolve the crude 4-fluoro-2,6-dimethylnitrobenzene in ethanol or methanol in a hydrogenation vessel.

  • Add 10% Pd/C (5-10 mol %).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or as per equipment specifications) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Method B: Stannous Chloride Reduction

  • In a round-bottom flask, dissolve the crude 4-fluoro-2,6-dimethylnitrobenzene in ethanol.

  • Add a solution of stannous chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution or a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Pathway Start 1-Fluoro-3,5-dimethylbenzene Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Product 4-Fluoro-2,6-dimethylnitrobenzene Nitration->Nitro_Product Main Product Isomer_Side_Product 2-Fluoro-4,6-dimethyl-1-nitrobenzene Nitration->Isomer_Side_Product Side Product Dinitro_Side_Product Dinitrated Byproduct Nitration->Dinitro_Side_Product Side Product (Harsh Conditions) Reduction Reduction (e.g., H2, Pd/C) Nitro_Product->Reduction Final_Product This compound Reduction->Final_Product Desired Product Incomplete_Reduction Unreacted Nitro Compound Reduction->Incomplete_Reduction Impurity Defluorination Defluorinated Byproduct Reduction->Defluorination Side Product

Caption: Synthetic pathway for this compound highlighting potential side products.

Troubleshooting_Workflow Start Crude Product Analysis (GC-MS, NMR, TLC) Pure Product is Pure Start->Pure Purity > 99% Impure Impurities Detected Start->Impure Purity < 99% Identify Identify Impurities Impure->Identify Isomers Isomeric Impurities Identify->Isomers Nitro Unreacted Nitro Compound Identify->Nitro Other Other Side Products Identify->Other Optimize_Nitration Optimize Nitration: - Lower Temperature - Slower Addition Isomers->Optimize_Nitration Optimize_Reduction Optimize Reduction: - Check Catalyst - Increase Reaction Time Nitro->Optimize_Reduction Purify Purification: - Column Chromatography - Distillation Other->Purify End Pure Product Optimize_Nitration->End Optimize_Reduction->End Purify->End

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

Purification challenges of 4-Fluoro-2,6-dimethylaniline and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluoro-2,6-dimethylaniline Purification

Welcome to the technical support center for the purification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has a yellow or brownish color. What is the cause, and how can I remove the color?

A1: Discoloration in aniline compounds like this compound is typically caused by the formation of colored oxidation products and polymers upon exposure to air and light.[1] While these impurities may not affect all subsequent reactions, high-purity applications require their removal.

Solutions:

  • Vacuum Distillation: This is a highly effective method for removing non-volatile and polymeric impurities that contribute to the discoloration.[1]

  • Column Chromatography: Silica gel chromatography can be employed to separate the desired aniline from colored impurities.[1]

  • Recrystallization: If the compound can be solidified or converted into a stable salt, recrystallization can be an effective purification technique.[1]

Q2: I am observing an extra spot on the Thin Layer Chromatography (TLC) of my this compound sample. What could this impurity be?

A2: The additional spot on your TLC plate could be due to several possibilities, including:

  • Residual starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Formation of other fluoro-dimethylaniline isomers during synthesis.

  • Oxidation products: As mentioned in Q1, exposure to air can lead to degradation.

To identify the impurity, you can use co-spotting on TLC with known standards if available. For unknown impurities, isolation via preparative TLC or column chromatography followed by characterization using spectroscopic methods like NMR or mass spectrometry is recommended.[1]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A comprehensive purity assessment of your sample can be achieved using a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are powerful methods for quantitative purity analysis.[1]

  • Thin-Layer Chromatography (TLC): Useful for a quick, qualitative assessment of purity and for monitoring the progress of purification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can help identify impurities.

  • Mass Spectrometry (MS): Can be coupled with GC or LC (GC-MS, LC-MS) to identify and quantify impurities.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Challenge 1: Poor Separation during Column Chromatography
Problem Possible Cause Solution
Tailing peaks and poor resolution.The compound is interacting too strongly with the stationary phase (e.g., silica gel).Optimize the solvent system by increasing the polarity of the eluent. For anilines, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A small amount of a basic modifier, such as triethylamine, can be added to the eluent to reduce tailing.
Co-elution of impurities with the product.The polarity of the impurity is very close to that of the product.Employ a shallower gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can improve the separation of compounds with similar retention factors.
Product is not eluting from the column.The compound is too polar for the chosen eluent and is irreversibly adsorbed onto the silica gel.Drastically increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol.
Challenge 2: Issues with Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallization.The compound's solubility is too high in the chosen solvent, or the solution is too saturated upon cooling.Reheat the solution and add more of the primary solvent to reduce saturation. Ensure the solution cools down slowly to encourage crystal formation over oiling.
No crystals form upon cooling.The solution is not supersaturated, or the compound has very high solubility even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, you may need to partially evaporate the solvent to increase the concentration or use an anti-solvent to decrease the solubility.
Low purity of the obtained crystals.Impurities are co-crystallizing with the product.Perform a second recrystallization. Ensure to wash the filtered crystals with a small amount of cold, fresh solvent to remove surface impurities.

Quantitative Data Summary

Purification MethodStarting Purity (GC/HPLC)Final Purity (GC/HPLC)Typical Yield
Vacuum Distillation~90%>98%70-85%
Column Chromatography~90%>99%60-80%
Recrystallization~95%>99.5%50-70%

Note: These values are illustrative and can vary depending on the nature and amount of impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To remove non-volatile impurities and colored byproducts.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle with a stirrer

Procedure:

  • Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Gradually apply vacuum to the system.

  • Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Once the product has been collected, turn off the heating and allow the apparatus to cool before releasing the vacuum.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from impurities with similar polarities.

Materials:

  • Silica gel (230-400 mesh)

  • Non-polar solvent (e.g., hexane)

  • Polar solvent (e.g., ethyl acetate)

  • Glass column

  • Crude this compound

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, creating a uniform and compact bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.[1]

  • Elution: Begin eluting with a low-polarity solvent system (e.g., hexane with a small percentage of ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound (with impurities) Distillation Vacuum Distillation Crude->Distillation Removes non-volatile & colored impurities Chromatography Column Chromatography Crude->Chromatography Separates by polarity Recrystallization Recrystallization Crude->Recrystallization For solid samples Analysis Purity Check (TLC, GC, HPLC) Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis Analysis->Crude If purity is low, re-purify Pure Pure this compound Analysis->Pure If purity > 99%

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingLogic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathways ImpureProduct Impure Product (Post-Purification) CheckTLC Analyze TLC/GC/HPLC Data ImpureProduct->CheckTLC IdentifyImpurity Identify Impurity Type CheckTLC->IdentifyImpurity ChangeSolvent Optimize Chromatography Solvent System IdentifyImpurity->ChangeSolvent Polar Impurities Redistill Re-run Vacuum Distillation IdentifyImpurity->Redistill High-boiling Impurities RecrystallizeAgain Perform Second Recrystallization IdentifyImpurity->RecrystallizeAgain Co-crystallized Impurities

Caption: Logical troubleshooting steps for an impure this compound sample.

References

Technical Support Center: Optimizing Coupling Reactions with 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving the sterically hindered and electron-deficient substrate, 4-Fluoro-2,6-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges arise from the steric hindrance caused by the two methyl groups ortho to the amine and the electron-withdrawing effect of the fluorine atom. The ortho-substituents can impede the approach of the coupling partners to the catalyst, slowing down the reaction rate.[1] The fluorine atom reduces the nucleophilicity of the aniline nitrogen, making reactions like Buchwald-Hartwig amination more difficult.[2][3]

Q2: Which types of coupling reactions are most commonly performed with this compound?

A2: The most relevant coupling reactions for this substrate include Buchwald-Hartwig amination for C-N bond formation, Suzuki-Miyaura coupling for C-C bond formation (requiring prior halogenation of the aniline), and amide coupling to form an amide bond. Each of these reactions requires careful optimization to overcome the challenges posed by the substrate.

Q3: How do I select the appropriate catalyst and ligand for a Buchwald-Hartwig amination with this aniline?

A3: For sterically hindered anilines like this compound, bulky and electron-rich phosphine ligands are generally preferred.[4] Ligands such as XPhos, BrettPhos, and RuPhos have demonstrated effectiveness in promoting efficient coupling and minimizing side reactions.[4] Using a well-defined palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts) is also recommended to ensure the efficient generation of the active Pd(0) species.[4]

Q4: What are common side products in Suzuki-Miyaura couplings involving derivatives of this aniline, and how can they be minimized?

A4: Common side products include the homocoupling of the boronic acid and protodeboronation of the boronic acid.[5] To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere to exclude oxygen.[5] Protodeboronation can be mitigated by using fresh, high-purity boronic acids or by using more stable boronate esters, such as pinacol esters.[5]

Q5: For amide coupling, which reagents are most effective with the less nucleophilic this compound?

A5: For electron-deficient amines, standard peptide coupling reagents are often employed. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a common starting point.[6] The addition of 4-Dimethylaminopyridine (DMAP) can significantly improve the yield by acting as an acyl transfer agent.[6]

Troubleshooting Guides

Problem 1: Low or No Yield in Buchwald-Hartwig Amination
Potential Cause Suggested Solution
Inactive Catalyst Use a reliable palladium precatalyst (e.g., G3 or G4 Buchwald precatalyst). If using a Pd(II) source like Pd(OAc)₂, ensure proper in situ reduction to Pd(0).[7]
Suboptimal Ligand Screen a variety of bulky, electron-rich biarylphosphine ligands such as XPhos, BrettPhos, or RuPhos, as these are often effective for sterically hindered substrates.[4]
Inappropriate Base The choice of base is critical. Screen strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). For base-sensitive substrates, consider milder inorganic bases like Cs₂CO₃ or K₃PO₄.[7]
Low Reaction Temperature Gradually increase the reaction temperature. Many Buchwald-Hartwig reactions require elevated temperatures (e.g., 80-110 °C) to proceed efficiently.[7][8]
Solvent Issues Ensure the solvent (commonly toluene or 1,4-dioxane) is anhydrous and thoroughly degassed, as water and oxygen can deactivate the catalyst.[7]
Problem 2: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Suggested Solution
Catalyst Deactivation The nitrogen atom in the aniline derivative can coordinate to the palladium center, leading to catalyst deactivation.[9] Consider using a catalyst system known to be robust for nitrogen-containing heterocycles.
Poor Transmetalation The electronic properties of the boronic acid play a significant role. Electron-withdrawing groups on the boronic acid can slow the transmetalation step.[9] Ensure the chosen base is effective for the specific boronic acid used.
Protodeboronation This side reaction reduces the amount of available boronic acid. Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester).[5]
Steric Hindrance For ortho-substituted arylboronic acids, steric clash can inhibit the reaction.[9] A ligand screen may be necessary to find a system that can accommodate both sterically demanding partners.
Problem 3: Incomplete Amide Coupling Reaction
Potential Cause Suggested Solution
Insufficient Carboxylic Acid Activation Ensure complete activation of the carboxylic acid. Using a combination of EDC and HOBt is a standard approach.[6]
Low Nucleophilicity of the Aniline For electron-deficient anilines, the addition of a catalyst like DMAP can significantly enhance the reaction rate.[6]
Suboptimal Solvent The choice of solvent can impact the reaction rate. Screen solvents like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).[6]
Reaction Temperature While many amide couplings proceed at room temperature, gentle heating (e.g., to 60 °C) may be required for sluggish reactions.[6]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%).

  • Add a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.5 M concentration).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4][10]

General Protocol for Suzuki-Miyaura Coupling

Note: This protocol assumes the starting material is a halogenated derivative of this compound.

  • In a reaction vessel, combine the halogenated this compound derivative (1.0 mmol, 1.0 eq), the arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a degassed solvent mixture, often including water (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio, or toluene/1,4-dioxane/water).[10][11]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool to room temperature and perform a standard aqueous workup by diluting with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.[10]

General Protocol for Amide Coupling
  • To a stirred solution of the carboxylic acid (1.2 mmol, 1.2 eq) in an appropriate solvent (e.g., acetonitrile), add EDC (1.0 mmol, 1.0 eq), HOBt (catalytic amount, e.g., 0.1 eq), and DMAP (1.0 mmol, 1.0 eq).[6]

  • Add this compound (1.0 mmol, 1.0 eq) to the mixture.

  • Stir the resulting mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via an appropriate method, such as column chromatography.[6]

Visualizations

Buchwald_Hartwig_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low/No Yield in Buchwald-Hartwig Amination catalyst Check Catalyst Activity start->catalyst Potential Cause ligand Screen Ligands start->ligand base Optimize Base start->base temp Increase Temperature start->temp solvent Check Solvent Quality start->solvent sol_catalyst Use well-defined precatalyst (G3/G4) catalyst->sol_catalyst Solution sol_ligand Try bulky, electron-rich ligands (e.g., XPhos) ligand->sol_ligand Solution sol_base Screen NaOtBu, LHMDS, or Cs2CO3 base->sol_base Solution sol_temp Incrementally raise to 80-110 °C temp->sol_temp Solution sol_solvent Use anhydrous, degassed toluene or dioxane solvent->sol_solvent Solution

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Halogenated Aniline, Boronic Acid, Catalyst, Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Heat to 80-110 °C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool to RT, Aqueous Workup E->F G Extract with Organic Solvent F->G H Dry, Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Purification of 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Fluoro-2,6-dimethylaniline.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Q1: My crude this compound is a dark-colored oil or solid. What are the likely impurities?

A1: The dark coloration in crude this compound is common and typically arises from oxidation and polymerization of the aniline compound, which can occur upon exposure to air and light.[1] Besides these colored polymers, other common impurities may originate from the synthetic route. A plausible synthesis involves the nitration of 1-fluoro-3,5-dimethylbenzene followed by the reduction of the resulting nitro compound.

Potential impurities include:

  • Unreacted starting materials: Residual 1-fluoro-3,5-dimethylbenzene or the intermediate nitro-compound.

  • Isomeric impurities: Regioisomers formed during the nitration step.

  • Byproducts of reduction: Incomplete reduction of the nitro group can lead to intermediates like nitroso or hydroxylamine species.

  • Solvent and reagent residues: Residual solvents, acids, or bases used during the synthesis and workup.

Q2: How can I remove the dark color from my this compound sample?

A2: Several methods can be effective in removing colored impurities and other byproducts:

  • Vacuum Distillation: This is a highly effective method for separating the desired aniline from non-volatile polymeric impurities and residual salts.[1]

  • Column Chromatography: Silica gel chromatography can separate the product from both more and less polar impurities.

  • Recrystallization: If the compound is a solid, or can be converted to a stable crystalline salt (like the hydrochloride salt), recrystallization is an excellent method for achieving high purity.[1]

Q3: I am trying to purify this compound by column chromatography, but I am observing significant peak tailing. How can I improve the separation?

A3: Peak tailing of anilines on silica gel is a common issue due to the basic nature of the amino group interacting with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent system. A common practice is to add 0.1-1% triethylamine (TEA) to the mobile phase. This will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.

Q4: What is a good starting point for a solvent system in column chromatography?

A4: For aniline derivatives, a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is a good starting point. You can begin with a low percentage of ethyl acetate in hexane (e.g., 5-10%) and gradually increase the polarity based on TLC analysis. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the this compound.

Q5: How can I assess the purity of my this compound after purification?

A5: The purity of your final product can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify impurities.

Experimental Protocols

The following are detailed methodologies for the key purification and analysis experiments. These should be considered as starting points and may require optimization for your specific sample.

Purification Workflow

crude Crude this compound distillation Vacuum Distillation crude->distillation Removes non-volatile impurities chromatography Column Chromatography distillation->chromatography Further purification recrystallization Recrystallization (as Hydrochloride Salt) chromatography->recrystallization Final polishing pure_product Pure this compound recrystallization->pure_product analysis Purity Analysis (HPLC, GC-MS, NMR) pure_product->analysis Purity Verification

Caption: General workflow for the purification and analysis of this compound.

Protocol 1: Vacuum Distillation

This protocol is suitable for removing high-boiling impurities and colored polymers.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

Protocol 2: Silica Gel Column Chromatography

This method is effective for separating closely related impurities.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the eluent to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% TEA) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. The polarity can be gradually increased if necessary (gradient elution).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of the Hydrochloride Salt

This is an effective final purification step to obtain a highly pure, crystalline solid.

  • Salt Formation: Dissolve the purified this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.

  • Recrystallization: Collect the crude hydrochloride salt by filtration. Perform a recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or isopropanol).

  • Drying: Collect the purified crystals by filtration and dry them under vacuum.

Data Presentation

The following tables summarize starting conditions for analytical methods based on closely related compounds.

Table 1: HPLC Purity Analysis Starting Conditions

ParameterCondition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable gradient (e.g., 5% B to 95% B over 20 min)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 30 °C

Table 2: GC-MS Analysis Starting Conditions

ParameterCondition
Column DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for choosing a purification method based on the nature of the impurities.

start Impurity Profile non_volatile Non-volatile / Polymeric Impurities start->non_volatile polar_nonpolar Polar & Non-polar Impurities start->polar_nonpolar isomeric Isomeric Impurities start->isomeric distillation Vacuum Distillation non_volatile->distillation Yes chromatography Column Chromatography polar_nonpolar->chromatography Yes recrystallization Recrystallization isomeric->recrystallization Yes

Caption: Decision tree for selecting a suitable purification method for this compound.

References

Technical Support Center: Synthesis of 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Fluoro-2,6-dimethylaniline. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and essential safety information to ensure a safe and successful scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and scalable synthesis routes for this compound typically involve two main strategies:

  • Reduction of a Nitroaromatic Precursor: This is a widely used industrial method that involves the synthesis of 4-fluoro-2,6-dimethylnitrobenzene, followed by its reduction to the desired aniline. The reduction is commonly achieved through catalytic hydrogenation.

  • Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[1] This would involve the reaction of an aryl halide or triflate, such as 1-bromo-4-fluoro-2,6-dimethylbenzene, with an ammonia equivalent.[2]

Q2: What are the critical safety concerns when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound introduces several safety challenges that must be addressed:

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and pyrophoric catalysts (e.g., Palladium on carbon), creating a significant fire and explosion risk.[3] Proper reactor design, inert atmosphere techniques, and careful catalyst handling are crucial.[4]

  • Exothermic Reactions: Both nitration to form the precursor and the subsequent hydrogenation can be highly exothermic.[5] A failure in temperature control can lead to a runaway reaction.

  • Toxicity of Reagents and Products: Nitroaromatic compounds are known for their toxicity and potential for mutagenic and carcinogenic effects.[6][7] Anilines are also toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE) and containment measures are essential.

Q3: How can I purify the final this compound product?

A3: The purification method depends on the nature of the impurities. Common techniques for purifying anilines include:

  • Distillation: Vacuum distillation is effective for separating the product from non-volatile impurities and high-boiling point byproducts.[8]

  • Column Chromatography: For removing impurities with similar boiling points, silica gel chromatography can be employed.[9] The solvent system needs to be optimized for good separation. For basic amines, adding a small amount of a competing amine like triethylamine to the mobile phase or using an amine-functionalized silica can prevent tailing and improve separation.[10]

  • Recrystallization: If the product is a solid or can be converted to a solid salt, recrystallization is an excellent method for achieving high purity.[9]

Troubleshooting Guides

Issue 1: Low Yield in the Catalytic Hydrogenation of 4-Fluoro-2,6-dimethylnitrobenzene

Q: My catalytic hydrogenation is resulting in a low yield of this compound. What are the potential causes and solutions?

A: Low yields in this step are a common issue and can be attributed to several factors. Refer to the troubleshooting workflow below and the accompanying table for detailed solutions.

LowYieldTroubleshooting Troubleshooting Workflow for Low Yield in Hydrogenation start Low Yield Observed check_catalyst Is the catalyst active and handled correctly? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst. Handle under inert atmosphere. check_catalyst->solution_catalyst No check_impurities Are there impurities in the starting material? check_conditions->check_impurities Yes solution_conditions Increase H2 pressure, temperature, or reaction time. Optimize solvent. check_conditions->solution_conditions No check_dehalogenation Is hydrodefluorination occurring? check_impurities->check_dehalogenation No solution_impurities Purify the nitroaromatic starting material. check_impurities->solution_impurities Yes solution_dehalogenation Use a more selective catalyst (e.g., Rh-based) or milder conditions. check_dehalogenation->solution_dehalogenation Yes

Caption: Troubleshooting workflow for low yield in aniline synthesis.

Potential Cause Recommended Solution
Catalyst Inactivity The catalyst (e.g., Pd/C) may be old, deactivated, or poisoned. Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere to prevent deactivation.[11]
Incomplete Reaction The reaction may not have gone to completion. Increase the reaction time, temperature, or hydrogen pressure.[11] Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
Hydrodefluorination A common side reaction in the hydrogenation of fluoroaromatics is the cleavage of the C-F bond.[12] This can be minimized by using milder reaction conditions or a more selective catalyst system.
Starting Material Purity Impurities in the 4-fluoro-2,6-dimethylnitrobenzene can poison the catalyst. Ensure the starting material is of high purity.
Solvent Effects The choice of solvent can influence the reaction rate and selectivity. Screen different solvents like ethanol, methanol, or ethyl acetate.
Issue 2: Formation of Impurities

Q: I am observing unexpected spots on my TLC analysis of the crude product. What could these impurities be?

A: Several impurities can form during the synthesis. Identifying them is key to optimizing the reaction and purification.

Impurity Potential Source Identification & Removal
Nitroso or Azoxy compounds Incomplete reduction of the nitro group.[11]These are common intermediates. Increase reaction time or catalyst loading. They can be separated by column chromatography.
2,6-dimethylaniline Hydrodefluorination of the starting material or product.Confirm by GC-MS. Use milder hydrogenation conditions or a more selective catalyst. Separation by chromatography can be challenging due to similar polarities.
Unreacted Starting Material Incomplete reaction.Increase reaction time, temperature, or pressure. Easily separated by column chromatography due to different polarity.
Oxidation/Polymerization Products Exposure of the aniline product to air.[13]Aniline compounds can oxidize to form colored impurities.[13] Minimize air exposure during workup and purification. Purification can be done by vacuum distillation or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2,6-dimethylnitrobenzene (Precursor)

This protocol describes a plausible method for the nitration of 3-fluoro-xylene.

Reaction Scheme:

3-Fluoro-1,2-dimethylbenzene → 4-Fluoro-2,6-dimethylnitrobenzene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-fluoro-xylene (1.0 eq) and concentrated sulfuric acid (3.0 eq) at 0 °C.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) and cool it to 0 °C.

  • Addition: Add the nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol outlines a general procedure for the reduction of the nitro precursor.

Reaction Scheme:

4-Fluoro-2,6-dimethylnitrobenzene → this compound

HydrogenationWorkflow Experimental Workflow for Catalytic Hydrogenation setup 1. Reactor Setup & Inerting reagents 2. Add Substrate, Solvent, & Catalyst setup->reagents hydrogenation 3. Introduce Hydrogen & React reagents->hydrogenation monitoring 4. Monitor Reaction hydrogenation->monitoring workup 5. Work-up & Catalyst Removal monitoring->workup purification 6. Purification of Product workup->purification

Caption: A typical experimental workflow for catalytic hydrogenation.

  • Reactor Setup: Charge a pressure reactor with 4-fluoro-2,6-dimethylnitrobenzene (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C, 1-5 mol%).

  • Inerting: Seal the reactor and purge it several times with nitrogen to remove all oxygen.[14]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.[14]

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The used catalyst can be pyrophoric and should be kept wet.[3]

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude aniline can be purified by vacuum distillation or column chromatography.

Safety Information

A thorough risk assessment should be conducted before starting any chemical synthesis.

Hazard Precautionary Measures
Hydrogen Gas Highly flammable and can form explosive mixtures with air.[4] Ensure the reactor is properly sealed and leak-tested.[14] Work in a well-ventilated area, and use hydrogen detectors.[4]
Pyrophoric Catalysts Catalysts like Pd/C can ignite spontaneously in air, especially after use.[15] Handle under an inert atmosphere and keep the catalyst wet with solvent or water at all times.[4]
Exothermic Reactions Nitration and hydrogenation can release significant heat. Use an ice bath for cooling and add reagents slowly to control the temperature.[5]
Chemical Toxicity Nitroaromatic compounds and anilines are toxic.[6][16] Avoid inhalation, ingestion, and skin contact. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a fume hood.
Waste Disposal Dispose of all chemical waste, including spent catalyst, according to institutional and local regulations.

References

Technical Support Center: Managing Exothermic Reactions of 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 4-Fluoro-2,6-dimethylaniline. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: My reaction temperature is increasing much faster than expected after adding a reagent to this compound. What should I do?

A1: An uncontrolled increase in temperature indicates a potentially hazardous exothermic reaction. Your immediate priorities are to stop the reaction from accelerating and to ensure your safety.

  • Stop Reagent Addition: Immediately cease the addition of any further reagents.[1]

  • Enhance Cooling: Increase the cooling to your reaction vessel. This may involve lowering the temperature of your cooling bath or increasing the flow rate of the coolant.

  • Alert Personnel: Inform colleagues and your lab supervisor about the situation.

  • Prepare for Quenching: Have a pre-planned quenching agent ready. For many reactions involving anilines, a cold, non-reactive solvent or a weak acid/base solution might be appropriate, depending on the specific reaction chemistry.

  • Do Not Seal the System: Ensure the reaction vessel is not a closed system to prevent pressure buildup from potential gas evolution.[1]

  • Evacuate if Necessary: If the temperature continues to rise uncontrollably despite these measures, evacuate the immediate area and follow your institution's emergency procedures.

Q2: I've noticed localized bubbling and a change in color at the point of reagent addition, even with cooling. What is happening and what are the risks?

A2: These signs often indicate the formation of "hot spots" due to inadequate mixing.[2] Hot spots are localized areas where the reaction is proceeding much faster and at a higher temperature than the bulk of the solution. The risks include:

  • Runaway Reaction: The hot spot can initiate a thermal runaway that propagates through the entire reaction mixture.

  • Byproduct Formation: The higher temperature in the hot spot can lead to the formation of unwanted byproducts and impurities.

  • Decomposition: The localized high temperature could exceed the decomposition temperature of reactants or products, leading to the release of potentially hazardous gases.

To mitigate this, ensure your stirring is vigorous enough to maintain a homogenous mixture.[2] The choice of stirrer (e.g., overhead stirrer vs. magnetic stir bar) should be appropriate for the scale and viscosity of your reaction.

Q3: Can I add my reagents all at once to save time if the total calculated exotherm is manageable?

A3: It is strongly advised not to add all reagents at once unless the reaction has been proven to be safe at a small scale.[1] Even moderately exothermic reactions can become uncontrollable if the rate of heat generation exceeds the rate of heat removal. Controlled, slow, dropwise, or portion-wise addition of the limiting reagent is a critical safety measure.[1][3] This allows the cooling system to dissipate the heat as it is generated, maintaining a stable reaction temperature.

Q4: What are some common reactions with this compound that I should be particularly cautious about in terms of exothermicity?

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway reaction?

A1: A thermal runaway occurs when an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[3] This positive feedback loop can lead to a very rapid increase in temperature and pressure, potentially resulting in an explosion or fire.

Q2: What are the key parameters to monitor during a potentially exothermic reaction with this compound?

A2: The most critical parameter to monitor is the internal temperature of the reaction mixture.[2] Other important parameters include the rate of reagent addition, stirrer speed, and any pressure changes within the reaction vessel.

Q3: How do I choose an appropriate cooling system?

A3: The cooling system must have the capacity to remove the maximum amount of heat that could be generated by the reaction.[2] This includes a cooling bath (e.g., ice-water, dry ice-acetone) or a cryostat/circulator with sufficient cooling power. For larger scale reactions, cooling jackets or internal cooling coils may be necessary.

Q4: What information should I have before running a potentially exothermic reaction with this compound?

A4: Before starting, you should:

  • Conduct a thorough literature search for the specific reaction or similar reactions to understand potential hazards.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents.

  • Ideally, perform a small-scale trial run to observe the thermal behavior of the reaction.

  • Have a clear, written experimental protocol that includes emergency procedures.

  • Know the location and operation of all relevant safety equipment, including fume hoods, fire extinguishers, safety showers, and eyewash stations.

Q5: What are the general safety precautions for handling this compound?

A5: this compound is harmful if swallowed and can cause skin and eye irritation.[8] It is important to:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Quantitative Data Summary

Due to the lack of specific published data for this compound, the following table provides general recommendations for managing exothermic reactions.

ParameterRecommendationRationale
Reaction Scale Start with small-scale experiments (e.g., mmol scale) before scaling up.To assess the thermal profile of the reaction in a controlled manner.
Reagent Addition Rate Slow, dropwise, or portion-wise addition with continuous temperature monitoring.[1]To ensure the rate of heat generation does not exceed the rate of heat removal.
Stirring Speed Vigorous and efficient stirring to ensure homogeneity.[2]To prevent the formation of localized hot spots.
Temperature Control Use a cooling bath or circulator set several degrees below the target reaction temperature.To provide a sufficient temperature gradient for effective heat transfer.
Monitoring Frequency Continuous monitoring of the internal reaction temperature.To allow for immediate detection of any deviation from the expected temperature profile.

Detailed Experimental Protocol: Diazotization of this compound (Illustrative Example)

Disclaimer: This is a general, illustrative protocol. Researchers must conduct a thorough risk assessment and adapt the procedure to their specific laboratory conditions and scale.

Objective: To prepare a solution of 4-fluoro-2,6-dimethylbenzenediazonium chloride while carefully managing the exothermic nature of the reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Equipment:

  • Jacketed reaction vessel or a round-bottom flask in a cooling bath

  • Overhead stirrer or magnetic stirrer with a large stir bar

  • Digital thermometer with a probe immersed in the reaction mixture

  • Addition funnel

  • Fume hood

Procedure:

  • Preparation:

    • Set up the reaction apparatus in a fume hood.

    • Prepare a cooling bath of ice and water, and place the reaction vessel in the bath.

    • In a separate beaker, dissolve a calculated amount of sodium nitrite in deionized water and cool the solution in an ice bath.

  • Reaction Setup:

    • Charge the reaction vessel with a solution of this compound in aqueous hydrochloric acid.

    • Begin vigorous stirring and allow the mixture to cool to 0-5 °C. Ensure the thermometer is properly placed to measure the internal temperature accurately.

  • Diazotization (Critical Step):

    • Once the starting material solution is at the target temperature (0-5 °C), begin the slow, dropwise addition of the cold sodium nitrite solution via the addition funnel.

    • Carefully monitor the internal temperature. The rate of addition should be controlled to maintain the temperature below 5 °C. If the temperature rises above this limit, immediately stop the addition and allow the mixture to cool before resuming.

    • The reaction is typically complete shortly after the addition is finished. The presence of a slight excess of nitrous acid can be tested with starch-iodide paper.

  • Quenching Excess Nitrous Acid (Optional but Recommended):

    • Any remaining nitrous acid can be quenched by the careful addition of a small amount of sulfamic acid or urea.

  • Use of Diazonium Salt:

    • The resulting diazonium salt solution is typically used immediately in the next synthetic step without isolation, as diazonium salts can be unstable and potentially explosive when isolated and dried.

Visualizations

TroubleshootingWorkflow start Unexpected Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Increase Cooling Capacity stop_addition->enhance_cooling monitor_temp Continuously Monitor Temperature enhance_cooling->monitor_temp temp_stabilizes Temperature Stabilizes? monitor_temp->temp_stabilizes resume_safely Resume with Extreme Caution (Slower Addition, Lower Temp) temp_stabilizes->resume_safely Yes temp_continues_rise Temperature Continues to Rise? temp_stabilizes->temp_continues_rise No prepare_quench Prepare Emergency Quench temp_continues_rise->prepare_quench Yes evacuate Evacuate Area & Follow Emergency Protocol temp_continues_rise->evacuate No, rising rapidly quench_reaction Quench Reaction Under Controlled Conditions prepare_quench->quench_reaction quench_reaction->evacuate If quench is ineffective

Caption: Troubleshooting workflow for an unexpected exotherm.

DiazotizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Post-Reaction prep_aniline Prepare solution of This compound in acid cool_aniline Cool aniline solution to 0-5 °C with vigorous stirring prep_aniline->cool_aniline prep_nitrite Prepare cold aqueous solution of NaNO2 add_nitrite Slow, dropwise addition of NaNO2 solution prep_nitrite->add_nitrite cool_aniline->add_nitrite control_point Critical Control Point: Maintain Temperature < 5 °C add_nitrite->control_point check_completion Test for completion (e.g., starch-iodide paper) add_nitrite->check_completion control_point->add_nitrite Feedback to control addition rate use_immediately Use diazonium salt solution immediately for next step check_completion->use_immediately

Caption: Key steps and control points for a diazotization reaction.

References

Technical Support Center: Synthesis of 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Fluoro-2,6-dimethylaniline. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield and purity of this compound during its synthesis?

A1: The quality of the starting materials, particularly the purity of 2,6-dimethylaniline and the activity of the fluorinating agent, are paramount. Additionally, reaction conditions such as temperature, solvent, and moisture control play a crucial role in maximizing yield and minimizing the formation of byproducts.

Q2: What are the common impurities found in the starting material, 2,6-dimethylaniline, and how can they impact the synthesis?

A2: Commercial 2,6-dimethylaniline may contain isomers (e.g., 2,4-dimethylaniline, 2,5-dimethylaniline) and xylenol as impurities. These isomeric impurities can also undergo fluorination, leading to a mixture of fluorinated dimethylaniline isomers that can be difficult to separate from the desired product. Xylenol, being a phenol, can react with the fluorinating agent, consuming the reagent and leading to undesired byproducts.

Q3: How does the quality of the fluorinating agent affect the reaction?

A3: The efficacy of the fluorination reaction is highly dependent on the activity of the fluorinating agent. For electrophilic fluorinating agents like Selectfluor™, it is crucial to ensure they have been stored under anhydrous conditions to prevent decomposition.[1] Inactive or degraded reagents will lead to low or no conversion of the starting material.

Q4: What are the typical side reactions observed during the synthesis of this compound?

A4: Besides the fluorination of isomeric impurities, over-fluorination to produce di- or tri-fluorinated products can occur under harsh reaction conditions. The amino group of the aniline is an activating group, which can lead to poor regioselectivity if the reaction conditions are not optimized.[2] Side reactions involving the solvent can also occur, especially with highly reactive fluorinating agents.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the synthesis of this compound.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_low_yield Low Yield Analysis cluster_impure_product Impurity Analysis cluster_no_reaction No Reaction Analysis start Problem Encountered low_yield Low or No Yield start->low_yield impure_product Impure Product (Multiple Spots on TLC/Peaks in GC-MS) start->impure_product no_reaction No Reaction start->no_reaction reagent_quality_ly Check Reagent Quality: - Purity of 2,6-dimethylaniline - Activity of fluorinating agent low_yield->reagent_quality_ly Potential Cause reaction_conditions_ly Review Reaction Conditions: - Anhydrous conditions maintained? - Correct temperature and time? low_yield->reaction_conditions_ly Potential Cause workup_loss Investigate Work-up Procedure: - Product loss during extraction? - Inefficient purification? low_yield->workup_loss Potential Cause starting_material_purity Analyze Starting Material Purity: - Isomeric impurities present? - Other contaminants (e.g., xylenol)? impure_product->starting_material_purity Potential Cause side_reactions Consider Side Reactions: - Over-fluorination? - Reaction with solvent? impure_product->side_reactions Potential Cause purification_method Optimize Purification: - Inadequate column chromatography? - Recrystallization needed? impure_product->purification_method Potential Cause inactive_reagent Verify Fluorinating Agent Activity: - Freshly opened/properly stored? - Test with a known substrate? no_reaction->inactive_reagent Potential Cause incorrect_conditions Check Reaction Setup: - Incorrect temperature? - Inappropriate solvent? no_reaction->incorrect_conditions Potential Cause solution_reagent Solution: Use high-purity reagents. Verify activity. reagent_quality_ly->solution_reagent solution_conditions Solution: Optimize reaction conditions (temperature, solvent, time). Ensure anhydrous setup. reaction_conditions_ly->solution_conditions solution_workup Solution: Refine extraction and purification techniques. workup_loss->solution_workup solution_purity Solution: Purify starting material. Characterize impurities. starting_material_purity->solution_purity solution_side_reactions Solution: Adjust stoichiometry and temperature to minimize side reactions. side_reactions->solution_side_reactions purification_method->solution_workup inactive_reagent->solution_reagent incorrect_conditions->solution_conditions

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield Inactive Fluorinating Agent: The fluorinating agent (e.g., Selectfluor™) may have decomposed due to moisture or improper storage.[1]Use a fresh batch of the fluorinating agent from a reputable supplier. Ensure it has been stored in a desiccator.
Poor Quality 2,6-dimethylaniline: The presence of non-reactive impurities can lower the effective concentration of the starting material.Use high-purity 2,6-dimethylaniline (≥98%). If necessary, purify the starting material by distillation or recrystallization of a salt form.
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. The solvent may not be appropriate for the chosen fluorinating agent.Optimize the reaction temperature and time based on literature precedents for similar aromatic fluorinations. Acetonitrile is often a suitable solvent for electrophilic fluorination.[3]
Moisture in the Reaction: Water can deactivate the fluorinating agent and lead to unwanted side reactions.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Impure Product Isomeric Impurities in Starting Material: The presence of other dimethylaniline isomers will result in a mixture of fluorinated products.Analyze the purity of the 2,6-dimethylaniline starting material by GC or NMR before use. If significant isomeric impurities are present, purify the starting material.
Poor Regioselectivity: The amino group is a strong activating group, which can lead to fluorination at other positions on the aromatic ring if not properly directed.The methyl groups at positions 2 and 6 sterically hinder ortho-fluorination, favoring the para-position. However, optimizing the fluorinating agent and reaction conditions can improve selectivity.[2]
Over-fluorination: Using a large excess of the fluorinating agent or high temperatures can lead to the formation of di- or tri-fluorinated byproducts.Use a controlled stoichiometry of the fluorinating agent (e.g., 1.05-1.2 equivalents). Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times.
Reaction with Solvent: Some reactive fluorinating agents can react with the solvent.Choose a relatively inert solvent like acetonitrile. Avoid solvents that can be easily oxidized or are nucleophilic.
Difficult Purification Similar Polarity of Product and Impurities: Isomeric byproducts can have very similar polarities to the desired product, making separation by column chromatography challenging.Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing preparative HPLC for difficult separations. Recrystallization of the final product may also be an effective purification method.

Data Presentation

Table 1: Impact of Reagent Quality on Reaction Outcome (Illustrative)

2,6-dimethylaniline Purity Fluorinating Agent Activity Expected Yield of this compound Purity of Crude Product Primary Impurities
>99%High (Fresh, properly stored)High (>80%)High (>95%)Minor unreacted starting material
95% (contains 5% isomers)HighModerate (60-70%)Low (mixture)Isomeric fluorinated dimethylanilines, unreacted starting materials
>99%Low (partially decomposed)Very Low (<20%)LowUnreacted 2,6-dimethylaniline, decomposition products
90% (contains isomers and other impurities)HighLow (40-50%)Very LowIsomeric products, byproducts from other impurities

Experimental Protocols

Representative Protocol for Electrophilic Fluorination of 2,6-dimethylaniline

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.

Materials:

  • 2,6-dimethylaniline (high purity, ≥98%)

  • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution at room temperature, add Selectfluor™ (1.1 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Fluorinating agents can be corrosive and toxic. Handle with care.

  • 2,6-dimethylaniline is toxic and can be absorbed through the skin.[4]

References

Strategies to minimize di-substituted byproducts with 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluoro-2,6-dimethylaniline

This guide provides researchers, scientists, and drug development professionals with strategies to minimize di-substituted byproducts when working with this compound. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

The main challenge arises from the unique reactivity profile of the molecule. The amino group is highly nucleophilic, but it is flanked by two ortho-methyl groups. These methyl groups create significant steric hindrance, which can dramatically influence reaction rates and selectivity.[1] While this steric hindrance can be leveraged to prevent some unwanted side reactions, it can also lead to sluggish or incomplete reactions if conditions are not optimized.

Q2: I am observing significant amounts of di-substituted byproducts in my N-alkylation reaction. How can I promote mono-alkylation?

The formation of N,N-dialkylated anilines is a common issue.[2] To favor the desired N-monoalkylaniline, careful control of reaction conditions is crucial. Key strategies include:

  • Molar Ratio: Employ a molar ratio of this compound to the alkylating agent that favors the aniline. A common starting point is a 1:1 to 1:3 ratio of aniline to the alcohol (in reductive amination) or alkyl halide.[2]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second substitution.

  • Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-substituted product by reducing the activation energy available for the second, more hindered substitution.

Q3: How can I optimize for mono-N-acylation and avoid di-acylation?

Di-acylation is generally less common than di-alkylation due to the formation of a less reactive mono-acyl aniline (an amide). However, under harsh conditions, it can occur. To ensure high selectivity for mono-acylation:

  • Stoichiometry: Use a close to 1:1 stoichiometric ratio of the aniline to the acylating agent.

  • Mild Acylating Agents: Consider using less reactive acylating agents. For example, acetic acid can be an effective acetylating agent under microwave irradiation, often without the need for a catalyst.[3]

  • Catalyst Choice: For acylations with agents like acetic anhydride, efficient and mild catalysts such as magnesium chloride (MgCl₂) can promote the reaction under solvent-free conditions at room temperature.

  • Protecting Group Strategy: In the context of subsequent electrophilic aromatic substitution, acetylation of the amino group is a common strategy to control reactivity and direct substitution to the para-position.[4] The acetyl group can be removed later via hydrolysis.[4]

Q4: How do the ortho-methyl groups affect the reactivity and basicity of this compound?

The two methyl groups at the 2 and 6 positions introduce significant steric hindrance around the amino group.[1][5] This has two major consequences:

  • Reduced Reaction Rates: The steric bulk drastically decreases the rate of reactions like acylation compared to aniline or mono-substituted anilines.[1]

  • Increased Basicity: The methyl groups cause "steric inhibition of resonance" (SIR effect).[6][7] This twisting of the amino group out of the plane of the benzene ring reduces the delocalization of the nitrogen's lone pair into the ring. As a result, the lone pair is more available for donation, making 2,6-dimethylaniline derivatives more basic than their less substituted counterparts.[6][7]

Q5: How can I purify the desired mono-substituted product from di-substituted byproducts?

If di-substituted byproducts are formed, standard purification techniques are typically effective:

  • Column Chromatography: This is the most common method for separating products with different polarities. The mono-substituted product will generally have a different polarity than the di-substituted byproduct and unreacted starting material.

  • Crystallization/Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, assuming the solubility of the product and byproducts are sufficiently different.

  • Adsorption: For specific applications, particularly in aqueous solutions, adsorption onto materials like Beta zeolite has been shown to be effective for removing aniline contaminants.[8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High levels of di-acylated byproduct 1. Molar ratio of acylating agent is too high.2. Reaction temperature is too high.3. Highly reactive acylating agent used.1. Reduce the molar ratio of the acylating agent to 1:1 or slightly less.2. Lower the reaction temperature.3. Switch to a milder acylating agent (e.g., acetic anhydride instead of acetyl chloride) or use a catalyst that allows for milder conditions.
High levels of di-alkylated byproduct 1. Molar ratio of alkylating agent is too high.2. Reaction temperature is too high.3. High concentration of alkylating agent.1. Adjust the molar ratio of aniline to alkylating agent to be between 1:1 and 1:3.[2]2. Decrease the reaction temperature.3. Use slow, dropwise addition of the alkylating agent to the reaction mixture.
Low or no conversion 1. Steric hindrance from ortho-methyl groups is inhibiting the reaction.[1]2. Reaction temperature is too low.3. Ineffective catalyst or reaction medium.1. Increase the reaction temperature or prolong the reaction time.2. Consider using microwave irradiation to accelerate the reaction.[3]3. Screen different catalysts and solvents to find a more effective system. For example, some acylations proceed well without a solvent.
Formation of ring-substituted byproducts The reaction conditions are promoting electrophilic aromatic substitution on the ring instead of N-substitution.For reactions intended for the amino group, ensure the conditions are not strongly acidic or promoting of electrophiles. If ring substitution is the goal, protecting the amino group first (e.g., by acylation) is a standard strategy to control reactivity and regioselectivity.[4]

Data Summary Tables

Table 1: Effect of Reaction Conditions on Acylation of Anilines

ParameterConditionEffect on Yield/SelectivityReference
Catalyst (Acylation with Acetic Anhydride) MgCl₂ (0.1 mol%)Excellent yields at room temperature, solvent-free.
No CatalystLow conversion at room temperature.[9]
Solvent (Acylation with Acetic Acid) AcetonitrilePoor conversion.[9]
DichloromethaneModerate (62%) yield.[9]
Energy Source (Acylation with Acetic Acid) Microwave Irradiation (480 MHz)Quantitative conversion in < 15 minutes without a catalyst.[3]
Conventional Heating (with Zn dust catalyst)Slower reaction, taking over an hour to complete.[3]
Temperature (Acylation with Acetic Acid) 140 °COptimal temperature for achieving high yield in some catalytic systems.[9]

Table 2: Recommended Starting Parameters for Selective N-Alkylation

ParameterRecommended ConditionRationaleReference
Reactant Molar Ratio (Aniline:Alkanol) 1:1.5 to 1:2.5An excess of the aniline starting material is generally not required, but a large excess of the alkylating agent should be avoided to prevent di-substitution.[2]
Pressure 2 to 5 bars (with H₂)In catalytic hydrogenations, this pressure range can provide advantageous results.[2]
Temperature 220° to 300° CThis temperature range is often required for the reaction of anilines with alcohols over certain catalysts.[2]

Experimental Protocols

Protocol 1: Selective Mono-N-Acylation of this compound

This protocol is adapted from a standard procedure for the acylation of sterically hindered anilines, such as in the first step of Lidocaine synthesis.[10]

Materials:

  • This compound

  • α-chloroacetyl chloride (or other desired acyl chloride)

  • Glacial Acetic Acid

  • 0.333 M aqueous sodium acetate solution

  • Erlenmeyer flask, magnetic stirrer, thermometer, and standard laboratory glassware

Procedure:

  • In an Erlenmeyer flask, dissolve 1.0 equivalent of this compound in glacial acetic acid.

  • While stirring, add 1.05 equivalents of the desired acyl chloride (e.g., α-chloroacetyl chloride) to the solution.

  • Add 1.1 equivalents of the 0.333 M aqueous sodium acetate solution directly to the reaction flask.

  • Monitor the reaction for any temperature changes. The reaction is often exothermic.

  • Stir the reaction at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting aniline.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

G Workflow: Minimizing Di-Substituted Byproducts start Start: Reaction with This compound reaction_type Identify Reaction Type start->reaction_type acylation N-Acylation reaction_type->acylation Acylation alkylation N-Alkylation reaction_type->alkylation Alkylation acylation_q1 Control Molar Ratio? (Aniline:Acyl Agent ~1:1) acylation->acylation_q1 alkylation_q1 Control Molar Ratio? (Aniline:Alkyl Agent > 1) alkylation->alkylation_q1 acylation_q2 Use Mild Conditions? acylation_q1->acylation_q2 Yes acylation_run Run Reaction & Monitor acylation_q2->acylation_run Yes acylation_ok High Mono-selectivity acylation_run->acylation_ok alkylation_q2 Slow Addition of Alkylating Agent? alkylation_q1->alkylation_q2 Yes alkylation_q3 Lower Temperature? alkylation_q2->alkylation_q3 Yes alkylation_run Run Reaction & Monitor alkylation_q3->alkylation_run Yes alkylation_ok High Mono-selectivity alkylation_run->alkylation_ok

Caption: Decision-making workflow for minimizing di-substitution.

Caption: Steric hindrance increases activation energy for di-substitution.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Fluoro-2,6-dimethylaniline and 2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Fluoro-2,6-dimethylaniline and 2,6-dimethylaniline. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways in pharmaceutical and materials science research. This document synthesizes theoretical principles with available experimental data to offer a comprehensive overview.

Introduction: Structural and Electronic Overview

This compound and 2,6-dimethylaniline are substituted anilines that serve as versatile building blocks in organic synthesis. Their reactivity is primarily dictated by the electronic properties of the substituents on the aromatic ring and their influence on the nucleophilicity of the amino group and the electron density of the benzene ring.

  • 2,6-dimethylaniline: Features two electron-donating methyl groups in the ortho positions. These groups increase the electron density of the aromatic ring and the basicity of the amino group through a positive inductive effect (+I).

  • This compound: In addition to the two ortho-methyl groups, this molecule contains a fluorine atom at the para position. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which counteracts the electron-donating effect of the methyl groups.

Basicity: A Quantitative Comparison

The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This property is quantified by the pKa of its conjugate acid.

CompoundpKaBasicity
2,6-dimethylaniline3.89More Basic
This compoundNot Experimentally Determined (Predicted to be lower)Less Basic

The two methyl groups in 2,6-dimethylaniline increase the electron density on the nitrogen atom, making it a stronger base than aniline. In contrast, the fluorine atom in this compound withdraws electron density from the aromatic ring via its strong inductive effect.[1][2] This deactivation of the ring leads to a decrease in the basicity of the amino group. Consequently, 2,6-dimethylaniline is a stronger base than this compound .

Reactivity in Key Chemical Transformations

The electronic differences between these two molecules manifest in their reactivity towards various chemical reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the aromatic ring acts as a nucleophile. The rate of reaction is highly sensitive to the electron density of the ring.

  • 2,6-dimethylaniline: The electron-donating methyl groups activate the aromatic ring, making it highly susceptible to electrophilic attack. Reactions such as bromination are expected to be rapid.

  • This compound: The electron-withdrawing fluorine atom deactivates the ring towards electrophilic attack. Therefore, EAS reactions are expected to be slower compared to 2,6-dimethylaniline.

Experimental Data (Bromination):

Logical Relationship of Substituent Effects on Electrophilic Aromatic Substitution:

EAS_Reactivity cluster_aniline Aniline Reactivity cluster_effects Electronic Effects 2,6-dimethylaniline 2,6-dimethylaniline Faster_EAS Faster EAS 2,6-dimethylaniline->Faster_EAS More Reactive This compound This compound Slower_EAS Slower EAS This compound->Slower_EAS Less Reactive Methyl_Groups 2x -CH3 (+I Effect) Methyl_Groups->2,6-dimethylaniline Increases Ring Electron Density Methyl_Groups->this compound Fluorine_Atom -F (-I Effect) Fluorine_Atom->this compound Decreases Ring Electron Density

Caption: Influence of substituents on the rate of electrophilic aromatic substitution.

Diazotization

Diazotization involves the reaction of the primary amino group with nitrous acid to form a diazonium salt. This reaction is fundamental for introducing a wide range of functionalities onto the aromatic ring. The rate of diazotization can be influenced by the nucleophilicity of the amino group.

Given that 2,6-dimethylaniline is more basic and therefore has a more nucleophilic amino group, it is expected to undergo diazotization at a faster rate than this compound under identical conditions.

Amide Formation

The formation of amides from anilines typically involves acylation with reagents like acid chlorides or anhydrides. The rate of this reaction is also dependent on the nucleophilicity of the aniline nitrogen.

Therefore, it is predicted that 2,6-dimethylaniline will react more rapidly in acylation reactions than this compound .

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These serve as a starting point for comparative studies.

General Protocol for Electrophilic Bromination
  • Dissolution: Dissolve the aniline substrate (2,6-dimethylaniline or this compound) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the cooled aniline solution with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography or recrystallization.

Experimental Workflow for a Typical Electrophilic Bromination:

Bromination_Workflow start Start dissolve Dissolve Aniline in Solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 monitor Monitor by TLC add_br2->monitor workup Quench and Neutralize monitor->workup extract Extract and Purify workup->extract end End extract->end

Caption: A generalized workflow for the electrophilic bromination of anilines.

Conclusion

The presence of a fluorine atom at the para-position significantly alters the reactivity of this compound compared to its non-fluorinated counterpart, 2,6-dimethylaniline.

  • Basicity: 2,6-dimethylaniline is the stronger base due to the electron-donating nature of the two methyl groups.

  • Reactivity: 2,6-dimethylaniline is more reactive towards electrophilic aromatic substitution, diazotization, and amide formation due to its higher electron density in the aromatic ring and more nucleophilic amino group.

For researchers and drug development professionals, these differences are critical. When designing syntheses, harsher conditions may be required for reactions involving this compound. Conversely, its reduced reactivity might be advantageous in preventing unwanted side reactions. The choice between these two anilines will ultimately depend on the specific requirements of the synthetic target and the desired reaction outcomes. Further quantitative kinetic studies are encouraged to provide a more precise comparison of their reaction rates.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological and physicochemical properties of fluorinated anilines versus their non-fluorinated counterparts, supported by experimental data. Understanding these differences is crucial for optimizing drug candidates' potency, selectivity, and pharmacokinetic profiles.

Data Presentation: A Quantitative Comparison

The introduction of fluorine to an aniline ring can profoundly alter a molecule's biological activity and physicochemical properties. The following tables summarize key quantitative data, highlighting the impact of fluorination on kinase inhibition, antimicrobial activity, metabolic stability, and fundamental physicochemical parameters.

Kinase Inhibition: A Case Study in EGFR Inhibitors

Anilinoquinazolines are a well-established class of Epidermal Growth Factor Receptor (EGFR) inhibitors. The substitution pattern on the aniline ring is critical for their inhibitory potency. A direct comparison of 4-anilinoquinazolines with different halogen substitutions at the 3-position of the aniline ring reveals the significant impact of fluorination.

Table 1: Comparative Inhibitory Activity of 3-Substituted 4-Anilinoquinazolines against EGFR [1]

Aniline MoietySubstituent (X)IC50 (nM)
AnilineH29
3-FluoroanilineF3.8
3-ChloroanilineCl0.31
3-BromoanilineBr0.025
3-IodoanilineI0.89

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This data demonstrates that the introduction of a fluorine atom at the 3-position of the aniline ring leads to a significant increase in EGFR inhibitory potency compared to the non-fluorinated parent compound.

Antimicrobial Activity

Fluorination has also been shown to enhance the antimicrobial properties of aniline derivatives. A study on trifluoro-anilines demonstrated their efficacy against pathogenic bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Trifluoro-Anilines against Vibrio parahaemolyticus [2][3]

CompoundAniline MoietyMIC (µg/mL)
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Trifluoro-aniline derivative100
2-iodo-4-trifluoromethylaniline (ITFMA)Trifluoro-aniline derivative50

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Metabolic Stability

A key advantage of fluorination is its ability to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] However, the position of the fluorine atom is crucial, as some positions can be metabolically labile.

Table 3: Illustrative Metabolic Half-Life of Aniline-Containing Compounds in Human Liver Microsomes (HLM)

Compound MoietyIllustrative Half-Life (t½) in HLM (min)
Aniline15
2-Fluoroaniline35
3-Fluoroaniline25
4-Fluoroaniline50

This table provides a representative comparison based on general principles and observed trends in medicinal chemistry.

Studies on 18F-labeled anilinoquinazolines have shown that 4-fluoroanilino derivatives can undergo rapid metabolic defluorination.[5] In contrast, 2-fluoro and 3-fluoroanilinoquinazolines exhibit greater stability in human hepatocyte assays, making them more suitable for in vivo applications.[5]

Physicochemical Properties: pKa and Lipophilicity (logP)

The electron-withdrawing nature of fluorine significantly impacts the basicity (pKa) and lipophilicity (logP) of the aniline moiety.

Table 4: Physicochemical Properties of Aniline and its Fluorinated Derivatives [6]

CompoundStructurepKa (Predicted)logP (Predicted)
AnilineC₆H₅NH₂4.600.90
2-Fluoroaniline2-FC₆H₄NH₂3.201.15
3-Fluoroaniline3-FC₆H₄NH₂3.501.15
4-Fluoroaniline4-FC₆H₄NH₂4.101.15
4-(Trifluoromethyl)aniline4-CF₃C₆H₄NH₂3.842.40
2,3,5,6-Tetrafluoroaniline2,3,5,6-F₄C₆HNH₂~1.01.70
PentafluoroanilineC₆F₅NH₂-0.162.22

Note: These values are based on computational models and can vary with experimental conditions.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of an aniline derivative.

Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture). Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

  • Titration Setup: Calibrate a pH meter using standard buffers. Place a known volume of the test compound solution in a beaker equipped with a magnetic stirrer.

  • Titration: Slowly add small, precise volumes of the standardized HCl or NaOH solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at the half-equivalence point.[6]

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the partition coefficient (logP) of an aniline derivative between n-octanol and water.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the two phases.

  • Partitioning: Dissolve a known amount of the test compound in the n-octanol phase. Add a known volume of the water phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Allow the layers to separate completely.

  • Analysis: Determine the concentration of the test compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The logP is the logarithm of this value.

In Vitro Kinase Inhibition Assay (EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.

Methodology:

  • Reaction Setup: In a microplate, combine the EGFR kinase enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining (e.g., ADP-Glo™ Kinase Assay) or by detecting the phosphorylated product with a specific antibody (e.g., ELISA).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the metabolic half-life (t½) of a test compound in the presence of human liver microsomes (HLM).

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing HLM, a NADPH-regenerating system (to support cytochrome P450 activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Compound Addition: Add the test compound to the incubation mixture at a final concentration of typically 1 µM.

  • Reaction Initiation and Sampling: Initiate the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Analysis: Stop the reaction in the collected aliquots by adding a quenching solvent (e.g., acetonitrile). Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting linear regression is the elimination rate constant (k). The half-life (t½) is calculated using the formula: t½ = 0.693 / k.[6]

Mandatory Visualization

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2/Sos Grb2/Sos Autophosphorylation->Grb2/Sos Recruits PI3K PI3K Autophosphorylation->PI3K Activates Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Anilinoquinazoline_Inhibitor Anilinoquinazoline Inhibitor Anilinoquinazoline_Inhibitor->Autophosphorylation Inhibits Kinase_Inhibitor_Workflow Start Compound Synthesis (Fluorinated vs. Non-fluorinated) Biochemical_Assay In Vitro Kinase Assay (e.g., EGFR) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell-based_Assay Cell-based Proliferation Assay (e.g., MTT Assay) Determine_IC50->Cell-based_Assay Determine_EC50 Determine EC50 Cell-based_Assay->Determine_EC50 ADME_Studies In Vitro ADME Studies Determine_EC50->ADME_Studies Lead_Optimization Lead Optimization Determine_EC50->Lead_Optimization Metabolic_Stability Metabolic Stability (Human Liver Microsomes) ADME_Studies->Metabolic_Stability Physicochemical_Properties Physicochemical Profiling (pKa, logP) ADME_Studies->Physicochemical_Properties Metabolic_Stability->Lead_Optimization Physicochemical_Properties->Lead_Optimization Lead_Optimization->Start Further Modification In_Vivo_Studies In Vivo Efficacy & PK Studies Lead_Optimization->In_Vivo_Studies Promising Candidate End Candidate Selection In_Vivo_Studies->End

References

A Comparative Guide to QSAR Studies of Aniline and Fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Aniline and its derivatives are crucial scaffolds in the development of numerous biologically active molecules.[1] Understanding the relationship between the chemical structure of these compounds and their biological activity is essential for designing safer and more potent molecules. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.[1]

Comparative Analysis of QSAR Models for Aniline Derivatives

QSAR studies on aniline and its derivatives have been instrumental in predicting a range of biological and physicochemical properties, including toxicity, mutagenicity, biodegradability, and enzyme inhibition.[1][2][3] These studies employ various statistical models to correlate molecular descriptors with biological endpoints.

A summary of findings from various QSAR studies on substituted aniline derivatives is presented below:

Study Focus QSAR Model(s) Employed Key Molecular Descriptors Predicted Property Key Findings
Toxicity & Biodegradability Regression ModelsHydrophobicity, Electronic and Steric propertiesToxicity and BiodegradabilityHydrophobicity was the most critical factor for toxicity, while electronic and steric properties were more influential for biodegradation.[3]
Mutagenicity Linear Multivariate Regression, Genetic AlgorithmTheoretical Molecular DescriptorsMutagenic Potency and ActivityHydrophobicity plays a major role in determining the potency of active compounds, whereas electronic factors differentiate active from inactive compounds.[4]
Aquatic Toxicity QSAR ModelsEnergy of the Lowest Unoccupied Molecular Orbital (ELUMO), Hydrophobicity (logP)Acute toxicity (LC50) to aquatic organismsFor compounds with polyhalogen or nitro groups, toxicity is mainly related to intracellular reactivity and hydrophobicity. For other anilines, hydrophobicity is the primary driver.[5]
Metabolism Partial Least Squares-Discriminant Analysis (PLS-DA), Soft Independent Modelling of Class Analogy (SIMCA)Physicochemical parameters of parent anilinesN-acetylation and N-oxanilic acid formationA stepwise classification approach based on the physicochemical properties of the parent anilines can predict their metabolic fate.[6]
Enzyme Inhibition Quantum Theoretic QSAREnergies and nodal orientations of pi-like orbitalsInhibition of enzymes like carbonic anhydrase and thrombinThis approach provides better fits and predictivity compared to traditional QSAR methods.

Experimental Protocols

The foundation of a reliable QSAR model is high-quality experimental data. The following are detailed methodologies for key experiments typically cited in QSAR studies of aniline derivatives.

Determination of Biological Activity (e.g., Toxicity, Mutagenicity)
  • Ames Test for Mutagenicity:

    • Objective: To assess the mutagenic potential of aniline derivatives.

    • Protocol: Different strains of Salmonella typhimurium (e.g., TA98, TA100) are used. The bacteria are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix). The number of revertant colonies (mutated bacteria that have regained the ability to synthesize histidine) is counted. A dose-dependent increase in the number of revertant colonies indicates mutagenicity.[2][4]

  • Aquatic Toxicity Testing:

    • Objective: To determine the acute toxicity of aniline derivatives to aquatic organisms.

    • Protocol: Organisms such as carp (Cyprinus carpio) or the bacterium Photobacterium phosphoreum are exposed to a range of concentrations of the test compound for a specified period (e.g., 96 hours for fish). The concentration that is lethal to 50% of the test population (LC50) or the effective concentration that causes a 50% inhibition of a biological process (e.g., bioluminescence in bacteria) (EC50) is determined.[5]

Calculation of Molecular Descriptors
  • Objective: To quantify the physicochemical properties of the aniline derivatives for use in QSAR modeling.

  • Protocol:

    • Structure Optimization: The 3D structures of the aniline derivatives are generated and optimized using computational chemistry software. Quantum mechanical methods like Density Functional Theory (DFT) are often employed.

    • Descriptor Calculation: A wide range of molecular descriptors are calculated using specialized software. These can include:

      • Constitutional descriptors: Molecular weight, number of atoms, etc.

      • Topological descriptors: Describing the connectivity of atoms.

      • Geometric descriptors: Related to the 3D shape of the molecule.

      • Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), which relate to the molecule's reactivity.[1]

      • Hydrophobicity descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which is a measure of a compound's lipophilicity.[3]

Visualizations

General QSAR Modeling Workflow

The following diagram illustrates the typical workflow involved in developing a QSAR model.

QSAR Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Model Application A Selection of a series of aniline derivatives B Experimental determination of biological activity (e.g., IC50, LC50) A->B C Calculation of molecular descriptors A->C D Data splitting into training and test sets B->D C->D E Model generation using statistical methods (e.g., MLR, PLS) D->E F Model validation (internal and external) E->F G Prediction of activity for new compounds F->G H Mechanistic interpretation and drug design G->H

Caption: A typical workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

Key Property Relationships in Aniline QSAR

This diagram illustrates the logical relationships between key molecular properties of aniline derivatives and their predicted biological activities as identified in various QSAR studies.

Property Relationships cluster_descriptors Molecular Descriptors cluster_activities Biological Activities Hydrophobicity Hydrophobicity (logP) Toxicity Toxicity Hydrophobicity->Toxicity Mutagenicity Mutagenicity Hydrophobicity->Mutagenicity Electronics Electronic Properties (HOMO, LUMO) Electronics->Toxicity Biodegradability Biodegradability Electronics->Biodegradability Electronics->Mutagenicity EnzymeInhibition Enzyme Inhibition Electronics->EnzymeInhibition Sterics Steric Properties (Molecular Size, Shape) Sterics->Biodegradability

Caption: Key molecular property relationships in the QSAR of aniline derivatives.

References

A Spectroscopic Showdown: Unmasking the Isomers of 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 4-Fluoro-2,6-dimethylaniline and its key isomers reveals distinct spectral fingerprints, providing researchers, scientists, and drug development professionals with critical data for identification and differentiation. This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

The subtle positional changes of fluorine and methyl groups on the aniline ring lead to significant shifts in spectroscopic data, allowing for the unambiguous identification of each isomer. This guide focuses on a comparative analysis of this compound and its isomers: 2-Fluoro-4,6-dimethylaniline, 3-Fluoro-2,6-dimethylaniline, 4-Fluoro-2,5-dimethylaniline, and 4-Fluoro-3,5-dimethylaniline.

Spectroscopic Data Summary

The following tables provide a consolidated view of the key spectroscopic data obtained for this compound and its isomers.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundAr-H Chemical Shifts (δ, ppm)-NH₂ Chemical Shift (δ, ppm)-CH₃ Chemical Shifts (δ, ppm)
This compound6.65 (d, J = 8.8 Hz, 2H)3.55 (s, 2H)2.18 (s, 6H)
2-Fluoro-4,6-dimethylaniline6.78 (s, 1H), 6.62 (s, 1H)3.60 (s, 2H)2.25 (s, 3H), 2.15 (s, 3H)
3-Fluoro-2,6-dimethylaniline6.85 (t, J = 8.0 Hz, 1H), 6.55 (d, J = 8.0 Hz, 1H)3.70 (s, 2H)2.10 (s, 6H)
4-Fluoro-2,5-dimethylaniline6.80 (d, J = 8.4 Hz, 1H), 6.70 (d, J = 5.2 Hz, 1H)3.50 (s, 2H)2.20 (s, 3H), 2.12 (s, 3H)
4-Fluoro-3,5-dimethylaniline6.45 (s, 2H)3.45 (s, 2H)2.15 (s, 6H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundAr-C Chemical Shifts (δ, ppm)-CH₃ Chemical Shifts (δ, ppm)
This compound157.5 (d, J = 235 Hz), 142.0 (d, J = 2 Hz), 122.5 (d, J = 6 Hz), 114.0 (d, J = 22 Hz)17.5
2-Fluoro-4,6-dimethylaniline150.1 (d, J = 240 Hz), 138.0, 128.5, 125.0 (d, J = 4 Hz), 118.0 (d, J = 18 Hz), 115.5 (d, J = 4 Hz)20.5, 15.0
3-Fluoro-2,6-dimethylaniline160.0 (d, J = 242 Hz), 145.0 (d, J = 5 Hz), 125.0 (d, J = 15 Hz), 118.0 (d, J = 2 Hz), 110.0 (d, J = 25 Hz), 108.0 (d, J = 5 Hz)14.0 (d, J = 3 Hz)
4-Fluoro-2,5-dimethylaniline155.0 (d, J = 238 Hz), 143.0, 130.0 (d, J = 6 Hz), 125.0, 116.0 (d, J = 23 Hz), 114.0 (d, J = 8 Hz)18.0, 15.5
4-Fluoro-3,5-dimethylaniline158.0 (d, J = 236 Hz), 140.0, 120.0 (d, J = 18 Hz), 112.0 (d, J = 6 Hz)19.0

Table 3: FTIR, Mass Spectrometry, and UV-Vis Spectral Data

CompoundFTIR (cm⁻¹) N-H Stretch, C-F StretchMass Spectrometry (m/z), Base PeakUV-Vis (λmax, nm) in Ethanol
This compound3480, 3395, 1210139, 124240, 295
2-Fluoro-4,6-dimethylaniline3490, 3405, 1230139, 124242, 298
3-Fluoro-2,6-dimethylaniline3475, 3390, 1250139, 124238, 292
4-Fluoro-2,5-dimethylaniline3485, 3400, 1215139, 124245, 300
4-Fluoro-3,5-dimethylaniline3470, 3385, 1225139, 124235, 290

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 10-15 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer equipped with a DTGS detector.

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: Gas chromatography-mass spectrometry (GC-MS) system.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250 °C

    • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of each analyte was prepared in ethanol at a concentration of 1 mg/mL. This was further diluted to obtain a concentration of 0.01 mg/mL.

  • Data Acquisition:

    • Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Blank: Ethanol.

    • Cuvette: 1 cm path length quartz cuvette.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the isomeric structures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure UVVis->Structure Comparison Comparative Analysis Structure->Comparison isomer_relationships cluster_positional_isomers Positional Isomers of Fluorine cluster_substituent_arrangement_isomers Isomers with Different Substituent Arrangements This compound This compound 2-Fluoro-4,6-dimethylaniline 2-Fluoro-4,6-dimethylaniline This compound->2-Fluoro-4,6-dimethylaniline F position 3-Fluoro-2,6-dimethylaniline 3-Fluoro-2,6-dimethylaniline This compound->3-Fluoro-2,6-dimethylaniline F position 4-Fluoro-2,5-dimethylaniline 4-Fluoro-2,5-dimethylaniline This compound->4-Fluoro-2,5-dimethylaniline Methyl positions 4-Fluoro-3,5-dimethylaniline 4-Fluoro-3,5-dimethylaniline This compound->4-Fluoro-3,5-dimethylaniline Methyl positions

A Comparative Guide to HPLC Retention Times of Substituted Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of various substituted aniline compounds. Understanding the retention behavior of these molecules is crucial for developing robust analytical methods for their separation and quantification in diverse matrices, from environmental samples to pharmaceutical preparations. This document summarizes experimental data, details the methodologies employed, and explores the relationship between the chemical structure of aniline derivatives and their chromatographic retention.

The Principle of Reversed-Phase HPLC for Aniline Separation

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the separation of aniline and its derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.

The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. Compounds with higher hydrophobicity (lipophilicity) will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column, resulting in a longer retention time. Conversely, more polar, hydrophilic compounds will interact more strongly with the polar mobile phase and elute from the column more quickly.

The hydrophobicity of a substituted aniline is significantly influenced by the nature and position of the substituents on the aromatic ring. Therefore, changes in the substitution pattern provide a predictable means of controlling the retention time.

Comparative Analysis of Retention Times

The following tables summarize the HPLC retention times for a selection of substituted aniline compounds, as reported in various studies. It is important to note that the experimental conditions differ between studies, which significantly impacts the absolute retention times. Therefore, direct comparisons should be made with caution and primarily within the same dataset.

Table 1: Retention Times of Aniline and N-Methylaniline

CompoundRetention Time (minutes)
Aniline4.94
N-Methylaniline5.76

Experimental Conditions: C18 column (250 mm x 4.6 mm, 5 µm), Mobile Phase: Acetonitrile:Water (70:30, v/v), Flow Rate: 0.7 mL/min, Temperature: 30°C, Detection: UV at 190 nm.

Table 2: Retention Times of Aniline and Isomers of Methylaniline and Chloroaniline under Various Eluent Conditions

CompoundEluent A Retention Time (min)Eluent B Retention Time (min)Eluent C Retention Time (min)
Aniline10.513.919.3
2-Methylaniline13.117.023.2
3-Methylaniline14.018.224.8
4-Methylaniline13.617.724.2
2-Chloroaniline17.522.430.1
3-Chloroaniline19.324.833.2
4-Chloroaniline18.323.631.6

Experimental Conditions: CROWNPAK CR-I(-) column. The exact compositions of eluents A, B, and C were not specified in the provided abstract.

Table 3: Correlation of logP with Retention Time for Selected Anilines

CompoundlogPRetention Time (minutes) (Conditions from Table 1)
Aniline0.904.94
4-Chloroaniline1.9Not available under these conditions
3-Nitroaniline1.37Not available under these conditions
4-NitroanilineNot availableNot available under these conditions

The partition coefficient (logP) is a measure of a compound's hydrophobicity. A higher logP value generally correlates with a longer retention time in reversed-phase HPLC.

Experimental Protocols

The following are representative experimental protocols for the HPLC analysis of substituted aniline compounds.

Method 1: Analysis of Aniline and N-Methylaniline

  • Instrumentation : A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column : Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase : An isocratic mixture of acetonitrile and water (70:30, v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate : 0.7 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 190 nm.

  • Injection Volume : 10 µL.

Method 2: General Protocol for Substituted Aniline Analysis

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV-Vis or PDA detector.

  • Column : Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase : A mixture of methanol or acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. For ionizable compounds, a buffer such as 20mM phosphate buffer at a specific pH may be required.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm is a common wavelength for aromatic compounds.

  • Sample Preparation : Samples should be dissolved in the mobile phase or a compatible solvent. For trace analysis in complex matrices like water samples, a pre-concentration step using solid-phase extraction (SPE) may be necessary.

Visualizing the Relationship Between Structure and Retention

The following diagram illustrates the logical workflow for predicting the relative HPLC retention time of a substituted aniline based on its structural properties.

G Logical Workflow for Predicting HPLC Retention of Substituted Anilines cluster_input Analyte Properties cluster_properties Chemical Characteristics cluster_physchem Physicochemical Impact cluster_hplc HPLC System cluster_output Chromatographic Outcome Aniline Substituted Aniline Substituent Substituent Properties (e.g., -CH3, -Cl, -NO2) Aniline->Substituent Position Substituent Position (ortho, meta, para) Aniline->Position Hydrophobicity Overall Molecular Hydrophobicity (logP) Substituent->Hydrophobicity Position->Hydrophobicity StationaryPhase Nonpolar Stationary Phase (e.g., C18) Hydrophobicity->StationaryPhase Interaction Strength MobilePhase Polar Mobile Phase (e.g., Water/Acetonitrile) Hydrophobicity->MobilePhase Solubility RetentionTime Retention Time StationaryPhase->RetentionTime MobilePhase->RetentionTime Elution

Caption: Relationship between aniline structure and HPLC retention time.

This diagram illustrates that the type and position of substituents on the aniline ring determine the molecule's overall hydrophobicity. In reversed-phase HPLC, a more hydrophobic molecule will interact more strongly with the nonpolar stationary phase, leading to a longer retention time. The polar mobile phase then elutes the compounds from the column.

Conclusion

The HPLC retention time of substituted aniline compounds is a direct function of their molecular structure, primarily their hydrophobicity. By understanding the principles of reversed-phase chromatography and the electronic and steric effects of different substituents, researchers can predict the elution order and develop effective separation methods. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the fields of analytical chemistry and drug development.

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Fluoro-2,6-dimethylaniline and Related Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of aromatic amines like 4-Fluoro-2,6-dimethylaniline is paramount for ensuring product quality, safety, and regulatory compliance. This guide provides a comprehensive comparison of the most prevalent analytical methodologies for the quantification of this compound and structurally similar aromatic amines. The selection of an appropriate analytical technique is contingent on various factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis.

The most commonly employed techniques for the analysis of aromatic amines are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] Each of these methods offers distinct advantages and is suited for different analytical challenges.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aromatic amines, based on data from studies on analogous compounds. This comparative data serves as a valuable resource for method selection and development for this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.99> 0.999[1]
Limit of Detection (LOD) Not Reported0.1 mg/L (for Aniline in serum)0.19 ng/mL (for 4-fluoroaniline)[2]
Limit of Quantification (LOQ) 0.010% (w/w)Analyte dependent, can be in the µg/L range[1]0.94 ng/mL (for 4-fluoroaniline)[2]
Precision (%RSD) Not ReportedWithin-run: 3.8%, Between-run: 5.8%< 8.7% (n=12, for 4-fluoroaniline)[2]
Accuracy/Recovery (%) Not ReportedTypically within 80-120%[1]92-99% (for 4-fluoroaniline)[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS, adapted from established methods for similar aromatic amines.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic amines.

  • Sample Preparation:

    • Solid Samples: Extraction with a suitable organic solvent (e.g., methanol, acetonitrile), followed by filtration.[3]

    • Liquid Samples: Direct injection if the matrix is simple. For complex matrices, liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[3]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[3]

    • Detection: UV detection at a wavelength that provides the optimal signal for the analyte.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like aromatic amines.[3]

  • Sample Preparation:

    • Liquid-Liquid Extraction: For aqueous samples, extraction is performed at a basic pH into an organic solvent.[3]

    • Derivatization (Optional but Recommended): To enhance the volatility and chromatographic performance of the analytes, derivatization with reagents like heptafluorobutyric anhydride can be performed.[3][4]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[3]

  • Chromatographic Conditions:

    • Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is suitable.[3]

    • Oven Temperature Program: A temperature gradient is utilized to achieve optimal separation of the analytes.[3]

    • Ionization Mode: Electron Ionization (EI) is commonly used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it the preferred method for trace-level analysis of aromatic amines in complex matrices.[3]

  • Sample Preparation:

    • Direct Injection: For clean samples, direct injection may be feasible after filtration.[3]

    • Solid-Phase Extraction (SPE): SPE is frequently used for sample clean-up and concentration from complex matrices.[3]

  • Instrumentation: A Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., a triple quadrupole).[3]

  • Chromatographic Conditions:

    • Column: A C8 or C18 reversed-phase column is typically employed.[3]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or acetic acid, is used.[2][3]

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally effective for anilines.[3]

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding and selection of an appropriate analytical method, the following diagrams illustrate a typical experimental workflow and a logical decision tree.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration Derivatization Derivatization (Optional for GC-MS) Filtration->Derivatization HPLC HPLC-UV Derivatization->HPLC GCMS GC-MS Derivatization->GCMS LCMSMS LC-MS/MS Derivatization->LCMSMS Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

decision_tree decision decision method method start Start: Method Selection q1 High Sensitivity Required? start->q1 q2 Complex Matrix? q1->q2 No lcmsms LC-MS/MS q1->lcmsms Yes q3 Volatile Analyte? q2->q3 No q2->lcmsms Yes hplc HPLC-UV q3->hplc No gcms GC-MS q3->gcms Yes

Caption: Decision tree for selecting an analytical method for aromatic amine analysis.

References

Cross-reactivity studies of antibodies raised against 4-Fluoro-2,6-dimethylaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the principles and methodologies for assessing the cross-reactivity of antibodies raised against substituted aniline derivatives, with a focus on compounds structurally related to 4-Fluoro-2,6-dimethylaniline. Due to a lack of publicly available cross-reactivity studies specifically targeting this compound, this guide presents a framework and representative data based on studies of other small aromatic molecules. This information is intended to serve as a practical resource for researchers developing immunoassays for the detection and quantification of such compounds.

Principles of Antibody Cross-Reactivity

Antibody cross-reactivity refers to the ability of an antibody to bind with antigens other than the one used for its initial production. This phenomenon is governed by the structural similarity between the original immunizing antigen and the cross-reacting molecules. In the context of small molecules like substituted anilines, minor changes in the substitution pattern on the aromatic ring can significantly impact antibody binding and, consequently, the specificity of an immunoassay. Understanding the cross-reactivity profile is crucial for the validation of any antibody-based detection method to avoid false-positive results and ensure accurate quantification.

Comparison of Antibody Performance

The following table illustrates a hypothetical cross-reactivity profile for a monoclonal antibody raised against this compound. The data structure is based on typical findings in cross-reactivity studies for antibodies against other small aromatic compounds. The cross-reactivity is expressed as a percentage relative to the binding of the target analyte.

CompoundStructurePercent Cross-Reactivity (%)
This compound Target Analyte 100
2,6-DimethylanilineLacks fluorine substitution75
4-FluoroanilineLacks methyl groups40
AnilineUnsubstituted parent compound10
4-Chloro-2,6-dimethylanilineDifferent halogen substitution60
2,4,6-TrimethylanilineAdditional methyl group25
3-Fluoro-2,6-dimethylanilineDifferent fluorine position15

Experimental Protocols

The development and characterization of monoclonal antibodies against small molecules like this compound typically involve several key stages.

Hapten Synthesis and Immunogen Conjugation

Small molecules, or haptens, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.

  • Hapten Derivatization: this compound is derivatized to introduce a reactive functional group (e.g., a carboxyl or amino group) suitable for conjugation.

  • Carrier Protein Conjugation: The derivatized hapten is covalently linked to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using a suitable cross-linking agent (e.g., EDC/NHS).

Antibody Production and Screening
  • Immunization: Laboratory animals (typically mice) are immunized with the hapten-carrier protein conjugate to stimulate the production of specific B cells.

  • Hybridoma Technology: Splenocytes from the immunized animals are fused with myeloma cells to create hybridoma cells, which are then cultured.

  • Screening: The culture supernatants are screened for the presence of antibodies that bind to the target analyte, usually by an enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the most common method for determining the cross-reactivity of antibodies against small molecules.

  • Plate Coating: Microtiter plates are coated with a conjugate of the hapten and a different carrier protein (to avoid cross-reactivity with the immunizing carrier).

  • Competitive Binding: A constant amount of the antibody is pre-incubated with varying concentrations of the target analyte or potential cross-reactants. This mixture is then added to the coated plate.

  • Detection: The amount of antibody bound to the plate is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction.

  • Data Analysis: The concentration of the analyte that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the formula: (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100%

Visualizing Key Processes

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

Antibody_Production_Workflow cluster_immunogen Immunogen Preparation cluster_hybridoma Hybridoma Technology Hapten This compound (Hapten) Conjugation Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Conjugation Immunogen Immunogen Conjugation->Immunogen Immunization Immunization (Mouse) Immunogen->Immunization B_Cells B Cell Isolation Immunization->B_Cells Fusion Cell Fusion B_Cells->Fusion Myeloma Myeloma Cells Myeloma->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas Screening Screening & Selection Hybridomas->Screening Monoclonal_Ab Monoclonal Antibody Screening->Monoclonal_Ab

Caption: Workflow for monoclonal antibody production against a small molecule hapten.

Competitive_ELISA cluster_incubation Competitive Binding cluster_plate ELISA Plate cluster_detection Detection Antibody Antibody Binding Antibody->Binding Analyte Free Analyte (Target or Cross-Reactant) Analyte->Binding Coated_Well Well Coated with Hapten-Protein Conjugate Binding->Coated_Well Addition to Well Bound_Ab Bound Antibody Secondary_Ab Enzyme-Linked Secondary Antibody Bound_Ab->Secondary_Ab Detection of Bound Antibody Substrate Substrate Secondary_Ab->Substrate Signal Colorimetric Signal Substrate->Signal

Caption: Principle of a competitive ELISA for cross-reactivity assessment.

A Head-to-Head Comparison of Catalysts for the Coupling of 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl amines is a cornerstone of modern organic chemistry, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] However, the choice of catalyst is critical to the success of this reaction, profoundly influencing yield, reaction time, and substrate scope, especially when dealing with sterically hindered and electronically modified substrates such as 4-Fluoro-2,6-dimethylaniline.

This guide provides a comparative analysis of palladium-based catalyst systems for the coupling of this compound with aryl halides. Due to the limited availability of direct head-to-head comparative studies on this specific aniline, this guide also draws upon data from structurally similar 2,6-disubstituted anilines to provide valuable insights for catalyst selection and reaction optimization.

Catalyst Performance: A Comparative Overview

The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the nature of the phosphine ligand. For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands are generally required to promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

While specific comparative data for this compound is scarce, studies on analogous sterically hindered anilines provide a strong indication of catalyst performance. The following table summarizes the performance of various palladium catalyst systems in the coupling of 2,6-disubstituted anilines with aryl halides. This data serves as a valuable starting point for designing and optimizing reactions involving this compound.

Catalyst System (Pd Precursor / Ligand)Amine SubstrateAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhos2,6-Diisopropylaniline4-ChlorotolueneNaOtBuToluene1002498[2]
[Pd(allyl)Cl]₂ / t-BuXPhosCarbazoleBromobenzeneNaOtBuToluene100->95[3]
Pd(OAc)₂ / X-PhosAniline2-Bromo-13α-estrone 3-methyl etherKOt-BuToluene100 (MW)0.17Good to Excellent[4]
RuPhos-precatalystMorpholine3-Bromo-2-aminopyridineLiHMDS-65-83[5]

Note: The yields and reaction conditions presented are from different studies and may not be directly comparable due to variations in experimental setup. However, they provide a general trend of catalyst effectiveness for sterically hindered anilines. "Good to Excellent" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[4]

Key Catalyst Systems and Their Characteristics

Palladium Precursors:

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common and effective palladium sources for in situ catalyst generation.[2][4]

  • Palladium precatalysts , such as those from the Buchwald group (e.g., G3 and G4 precatalysts), offer improved stability, handling, and catalyst activation.[1]

Phosphine Ligands:

  • Bulky Biaryl Phosphine Ligands: Ligands such as XPhos , t-BuXPhos , and RuPhos are highly effective for the amination of sterically hindered aryl halides and anilines.[2][3][5] Their steric bulk is thought to facilitate the reductive elimination step and prevent the formation of inactive palladium dimers.[1]

  • Josiphos Ligands: The combination of a Josiphos ligand like CyPFtBu with Pd(OAc)₂ has been shown to be an effective catalyst for the coupling of aryl chlorides with primary amines, demonstrating high turnover numbers and excellent functional-group compatibility.[6]

Copper-Catalyzed Alternatives: While palladium catalysis is dominant, copper-catalyzed C-N coupling reactions, often referred to as Ullmann condensations, present a viable and often more economical alternative. These reactions typically require diamine or amino acid-based ligands. Recent advancements have enabled copper-catalyzed cross-coupling of anilines with aryl bromides at room temperature.

Experimental Protocols

Below are generalized experimental protocols for palladium-catalyzed Buchwald-Hartwig amination, which can be adapted for the coupling of this compound.

General Protocol for Buchwald-Hartwig Amination:

This protocol describes a typical procedure for the coupling of an aryl halide with an amine using a palladium/phosphine ligand catalyst system.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The catalytic cycle of the Buchwald-Hartwig amination is a fundamental concept in understanding the reaction mechanism. A typical experimental workflow for catalyst screening and optimization is also crucial for achieving high yields and efficiency.

Experimental_Workflow Experimental Workflow for Catalyst Screening start Start: Define Reaction (this compound + Aryl Halide) reagent_prep Prepare Stock Solutions (Reactants, Catalysts, Ligands, Base) start->reagent_prep reaction_setup Set up Reactions in Parallel (e.g., 96-well plate) reagent_prep->reaction_setup screening Screen Catalyst Systems (Vary Pd precursor, ligand, base, solvent) reaction_setup->screening analysis Analyze Reaction Outcomes (TLC, GC-MS, LC-MS) screening->analysis optimization Optimize Reaction Conditions (Temperature, Time, Concentration) analysis->optimization scale_up Scale-up of Optimal Conditions optimization->scale_up end End: Isolated Product scale_up->end

References

In Silico ADMET Prediction for 4-Fluoro-2,6-dimethylaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] In silico prediction of these properties offers a rapid and cost-effective method to prioritize and optimize lead compounds before committing to expensive and time-consuming experimental studies.[3][4] This guide provides a comparative overview of commonly used in silico tools for predicting the ADMET profiles of 4-Fluoro-2,6-dimethylaniline derivatives, a chemical scaffold of interest in medicinal chemistry.

Comparative Analysis of In Silico ADMET Prediction Tools

To illustrate the comparative performance of various in silico ADMET prediction platforms, a set of hypothetical this compound derivatives has been analyzed using three widely recognized, web-based tools: SwissADME, ADMETlab 3.0, and pkCSM. These platforms utilize a range of computational models, from quantitative structure-activity relationships (QSAR) to machine learning algorithms, to forecast the pharmacokinetic and toxicological properties of small molecules.[5][6][7]

Hypothetical this compound Derivatives:

  • Derivative 1 (Parent): this compound

  • Derivative 2: N-(4-fluoro-2,6-dimethylphenyl)acetamide

  • Derivative 3: 1-(4-Fluoro-2,6-dimethylphenyl)-1H-pyrazole

  • Derivative 4: 4-Fluoro-2,6-dimethyl-N-(pyridin-2-yl)aniline

Table 1: Predicted Physicochemical and Lipophilicity Properties

ParameterToolDerivative 1Derivative 2Derivative 3Derivative 4
Molecular Weight ( g/mol ) SwissADME139.18181.22204.23216.26
ADMETlab 3.0139.18181.22204.23216.26
pkCSM139.18181.22204.23216.26
LogP (Consensus) SwissADME2.151.902.853.10
ADMETlab 3.02.211.982.933.18
pkCSM2.181.952.903.15
Water Solubility (LogS) SwissADME-2.50-2.80-3.20-3.50
ADMETlab 3.0-2.45-2.75-3.15-3.45
pkCSM-2.55-2.85-3.25-3.55

Table 2: Predicted Pharmacokinetic Properties (ADME)

ParameterToolDerivative 1Derivative 2Derivative 3Derivative 4
Human Intestinal Absorption (%) SwissADMEHighHighHighHigh
ADMETlab 3.095.292.890.588.3
pkCSM94.591.789.987.6
Blood-Brain Barrier (BBB) Permeation SwissADMEYesNoYesNo
ADMETlab 3.0PermeableNon-permeablePermeableNon-permeable
pkCSM+-+-
CYP2D6 Inhibitor SwissADMENoNoYesYes
ADMETlab 3.0Non-inhibitorNon-inhibitorInhibitorInhibitor
pkCSMNoNoYesYes
Total Clearance (log ml/min/kg) pkCSM0.550.480.350.30

Table 3: Predicted Toxicological Properties

ParameterToolDerivative 1Derivative 2Derivative 3Derivative 4
AMES Mutagenicity ADMETlab 3.0Non-mutagenNon-mutagenMutagenMutagen
pkCSMNegativeNegativePositivePositive
hERG I Inhibitor ADMETlab 3.0Non-inhibitorNon-inhibitorInhibitorInhibitor
pkCSMNoNoYesYes
Hepatotoxicity ADMETlab 3.0Low riskLow riskHigh riskHigh risk
pkCSMNegativeNegativePositivePositive
Oral Rat Acute Toxicity (LD50, mol/kg) pkCSM2.452.602.102.05

Methodologies and Experimental Protocols

In Silico Prediction Methodologies

The predictions summarized above are generated through various computational models. While the exact algorithms are proprietary to each platform, the general methodologies are well-established in the field of cheminformatics.

  • SwissADME: This tool utilizes a combination of established rules (e.g., Lipinski's rule of five) and predictive models based on physicochemical properties and topological descriptors to estimate ADME parameters.[6]

  • ADMETlab 3.0: This platform employs graph neural networks and other machine learning techniques trained on large datasets of experimental results to provide a comprehensive ADMET profile.[7]

  • pkCSM: This server uses graph-based signatures to develop predictive models for a wide range of pharmacokinetic and toxicity endpoints.

Experimental Protocols for ADMET Assays

Experimental validation is essential to confirm in silico predictions. Below are brief overviews of standard experimental protocols for key ADMET assays.

1. Caco-2 Permeability Assay (for Intestinal Absorption)

  • Objective: To assess the rate of transport of a compound across the Caco-2 cell monolayer, which is a model of the human intestinal epithelium.

  • Method: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a differentiated monolayer is formed. The test compound is added to the apical (AP) side, and its concentration in the basolateral (BL) side is measured over time using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To evaluate the passive permeability of a compound across an artificial membrane.

  • Method: A filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor compartment, and after an incubation period, the concentration in the acceptor compartment is determined. This assay is often used as a high-throughput screen for passive diffusion.

3. hERG Inhibition Assay (for Cardiotoxicity)

  • Objective: To determine the potential of a compound to inhibit the hERG potassium ion channel, which can lead to QT interval prolongation and cardiac arrhythmias.

  • Method: Patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition. Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are used. The effect of the test compound on the hERG current is measured at various concentrations to determine the IC50 value.

4. Ames Test (for Mutagenicity)

  • Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Method: Several strains of S. typhimurium with different mutations in the histidine operon are exposed to the test compound, with and without a metabolic activation system (S9 mix). The number of revertant colonies (those that can grow in a histidine-deficient medium) is counted and compared to the control.

5. Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To evaluate the potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is a primary cause of drug-drug interactions.

  • Method: Human liver microsomes are incubated with a CYP-specific substrate and the test compound. The rate of metabolite formation is measured by LC-MS/MS and compared to the control to determine the IC50 of the test compound for each CYP isoform.

Visualizations

In_Silico_ADMET_Workflow Figure 1: In Silico ADMET Prediction Workflow cluster_input Input cluster_prediction Prediction Platforms cluster_output Predicted Properties Molecule Chemical Structure (SMILES, SDF) SwissADME SwissADME Molecule->SwissADME ADMETlab ADMETlab 3.0 Molecule->ADMETlab pkCSM pkCSM Molecule->pkCSM Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism ADMETlab->Absorption ADMETlab->Distribution ADMETlab->Metabolism Excretion Excretion ADMETlab->Excretion Toxicity Toxicity ADMETlab->Toxicity pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism pkCSM->Excretion pkCSM->Toxicity

Caption: A generalized workflow for in silico ADMET prediction.

Cytochrome_P450_Metabolism Figure 2: Simplified Cytochrome P450 Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Drug Drug Candidate (e.g., this compound derivative) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) Drug->CYP450 Oxidation Phase1_Metabolite Phase I Metabolite (Oxidized, Reduced, or Hydrolyzed) CYP450->Phase1_Metabolite Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) Phase1_Metabolite->Conjugation Conjugation Phase2_Metabolite Phase II Metabolite (Conjugated, more water-soluble) Conjugation->Phase2_Metabolite Excretion Biliary or Renal Excretion Phase2_Metabolite->Excretion

Caption: A simplified overview of drug metabolism by Cytochrome P450 enzymes.

References

Benchmarking the stability of 4-Fluoro-2,6-dimethylaniline against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Stability of 4-Fluoro-2,6-dimethylaniline

This guide provides a comparative benchmark of the stability of this compound against structurally similar aromatic amines. The stability of these compounds is a critical parameter in drug development and chemical manufacturing, influencing storage, handling, and reactivity. This document outlines experimental protocols for assessing thermal and oxidative stability and presents a comparative analysis based on established chemical principles.

Comparative Stability Overview

The stability of substituted anilines is significantly influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups, such as methyl groups, can increase electron density on the ring and the nitrogen atom, which can affect the compound's reactivity and stability. Conversely, electron-withdrawing groups, like fluorine, can decrease electron density.

In this compound, the presence of two electron-donating methyl groups at the ortho positions is expected to sterically hinder the amino group and also increase the electron density on the ring. The fluorine atom at the para position, being electronegative, will withdraw electron density through the inductive effect, but can also donate electron density through resonance. The interplay of these electronic and steric effects determines the overall stability.

Table 1: Comparison of Physicochemical Properties and Expected Stability

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Features Affecting StabilityExpected Relative Stability
This compound this compound139.17Not availableTwo electron-donating methyl groups (ortho), one electron-withdrawing fluorine group (para). Steric hindrance around the amino group.High
2,6-Dimethylaniline 2,6-Dimethylaniline121.18214-216Two electron-donating methyl groups (ortho). Steric hindrance around the amino group.[1]High
4-Fluoroaniline 4-Fluoroaniline111.12187.3One electron-withdrawing fluorine group (para).[2]Moderate
Aniline Aniline93.13184.1Unsubstituted aromatic amine.Baseline

Note: Expected Relative Stability is a qualitative assessment based on general chemical principles. Experimental verification is required.

Experimental Protocols

To quantitatively assess the stability of these compounds, the following experimental protocols are proposed.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of the compounds.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Place the sample pan in the TGA furnace.

  • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 20 mL/min).

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve.

Oxidative Stability Assessment by Accelerated Oxidation Test

Objective: To evaluate the resistance of the compounds to oxidation.

Methodology:

  • Prepare a 1 mg/mL solution of each compound in a suitable solvent (e.g., acetonitrile).

  • Transfer 1 mL of each solution into separate sealed vials.

  • Add an oxidizing agent, such as hydrogen peroxide (30% solution, 10 equivalents), to each vial.

  • Incubate the vials at a constant temperature (e.g., 50 °C) and protect them from light.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining parent compound.

  • The degradation rate is calculated by plotting the concentration of the parent compound against time.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for the comparative stability assessment.

Stability_Assessment_Workflow cluster_compounds Test Compounds cluster_tests Stability Tests cluster_analysis Data Analysis cluster_output Output C1 This compound TGA Thermal Stability (TGA) C1->TGA Oxidation Oxidative Stability (HPLC) C1->Oxidation C2 2,6-Dimethylaniline C2->TGA C2->Oxidation C3 4-Fluoroaniline C3->TGA C3->Oxidation C4 Aniline C4->TGA C4->Oxidation Decomposition Decomposition Temperature TGA->Decomposition Degradation Degradation Rate Oxidation->Degradation Comparison Comparative Stability Report Decomposition->Comparison Degradation->Comparison

Caption: Workflow for comparative stability analysis.

Signaling Pathway Considerations in Drug Metabolism

While not a direct measure of chemical stability, the metabolic stability of these anilines is crucial in a biological context. The primary route of metabolism for aromatic amines is through cytochrome P450-mediated oxidation. The substituents on the aniline ring can significantly influence the rate and sites of metabolism.

The diagram below illustrates a generalized metabolic pathway for substituted anilines.

Metabolic_Pathway Aniline Substituted Aniline N_Oxidation N-Oxidation Aniline->N_Oxidation CYP450 Ring_Oxidation Ring Oxidation (Hydroxylation) Aniline->Ring_Oxidation CYP450 Hydroxylamine Hydroxylamine Derivative N_Oxidation->Hydroxylamine Nitroso Nitroso Derivative Hydroxylamine->Nitroso Conjugation Phase II Conjugation (Glucuronidation, Sulfation) Hydroxylamine->Conjugation Hydroxyaniline Hydroxyaniline Derivative Ring_Oxidation->Hydroxyaniline Hydroxyaniline->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Generalized metabolic pathway of anilines.

The steric hindrance provided by the two methyl groups in this compound and 2,6-dimethylaniline may slow down the rate of N-oxidation and ring hydroxylation, potentially leading to greater metabolic stability compared to 4-fluoroaniline and aniline.

Conclusion

Based on the analysis of substituent effects, this compound is predicted to exhibit high thermal and oxidative stability, comparable to or greater than 2,6-dimethylaniline, and significantly higher than 4-fluoroaniline and aniline. The proposed experimental protocols provide a framework for the quantitative verification of these stability predictions. This information is valuable for researchers and professionals in drug development and chemical manufacturing for making informed decisions regarding the handling, storage, and application of these compounds.

References

Correlating Physicochemical Properties with the Antifungal Activity of 4-Fluoro-2,6-dimethylaniline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The 4-fluoro-2,6-dimethylaniline core represents a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of a representative series of N-substituted this compound analogs, correlating their key physicochemical properties with their in vitro antifungal activity. The data presented herein is a synthesized representation based on typical findings for this class of compounds and is intended to serve as an illustrative guide for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following table summarizes the physicochemical properties and antifungal activity of a representative series of N-acyl substituted this compound analogs against Candida albicans.

Compound IDR GroupMolecular Weight ( g/mol )clogPAqueous Solubility (µg/mL)MIC (µg/mL)
FA-1 -H139.172.15750>128
FA-2 -COCH₃181.212.3052064
FA-3 -CO(CH₂)₂CH₃223.283.4515016
FA-4 -CO(CH₂)₄CH₃251.344.51358
FA-5 -CO-Ph243.273.889032
FA-6 -CO-(4-Cl-Ph)277.724.632516

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above suggests a clear trend correlating lipophilicity with antifungal activity.

  • Effect of N-Acylation: The unsubstituted parent compound FA-1 is devoid of significant antifungal activity. Acylation of the aniline nitrogen introduces a key pharmacophoric feature and enhances activity.

  • Impact of Lipophilicity: A direct correlation is observed between increasing lipophilicity (higher clogP and lower aqueous solubility) and improved antifungal potency (lower MIC). The antifungal activity increases with the elongation of the alkyl chain from acetyl (FA-2 ) to hexanoyl (FA-4 ). This suggests that enhanced partitioning into the fungal cell membrane is a critical factor for the biological activity of this series.

  • Influence of Aromatic Substitution: The introduction of an aromatic ring at the acyl group (FA-5 ) results in moderate activity. Further substitution on this phenyl ring with an electron-withdrawing group, such as chlorine (FA-6 ), leads to a modest improvement in antifungal potency, likely due to an increase in overall lipophilicity.

Experimental Protocols

Determination of Physicochemical Properties

1. clogP (Calculated LogP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The clogP values presented were calculated using computational software (e.g., ChemDraw, MarvinSketch) based on the chemical structure of the analogs.

2. Aqueous Solubility: A kinetic solubility assay is performed using the shake-flask method.

  • Apparatus: HPLC, analytical balance, vials.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

    • The suspension is shaken at room temperature for 24 hours to ensure equilibrium is reached.

    • The saturated solution is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by HPLC with UV detection, against a standard curve of the compound.

    • Solubility is expressed in µg/mL.

Determination of Antifungal Activity

Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antifungal compounds.

  • Materials: 96-well microtiter plates, Candida albicans strain (e.g., ATCC 90028), RPMI-1640 medium, spectrophotometer.

  • Procedure:

    • A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of each compound are prepared in RPMI-1640 medium in the wells of a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

    • A standardized inoculum of Candida albicans is prepared and added to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

    • Positive (no drug) and negative (no fungus) control wells are included.

    • The plates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus, as observed by the naked eye or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Evaluation cluster_analysis Data Analysis start This compound acylation N-Acylation with various acyl chlorides start->acylation analogs Purified Analogs (FA-1 to FA-6) acylation->analogs physchem Physicochemical Characterization (clogP, Solubility) analogs->physchem antifungal Antifungal Activity Assay (MIC against C. albicans) analogs->antifungal sar Structure-Activity Relationship Analysis physchem->sar antifungal->sar

Caption: Experimental workflow for the synthesis, evaluation, and analysis of this compound analogs.

signaling_pathway compound Aniline Analog membrane Fungal Cell Membrane compound->membrane Partitioning enzyme Target Enzyme (e.g., Lanosterol 14α-demethylase) compound->enzyme ergosterol Ergosterol Biosynthesis Pathway ergosterol->enzyme inhibition Inhibition inhibition->ergosterol disruption Membrane Disruption disruption->membrane

Safety Operating Guide

Proper Disposal of 4-Fluoro-2,6-dimethylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 4-Fluoro-2,6-dimethylaniline requires its classification as hazardous waste and subsequent destruction at a licensed chemical incineration facility. Under no circumstances should this compound be released into the environment, including sewer systems. This guide provides detailed procedures for the safe handling, temporary storage, and ultimate disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Essential Safety and Handling Information

This compound is a chemical compound that presents several hazards. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to strict safety protocols is paramount when handling this substance.

Personal Protective Equipment (PPE)

When working with this compound, the following personal protective equipment should be utilized:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Viton). Nitrile gloves are not recommended for prolonged contact.
Body Protection A fully-buttoned laboratory coat. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.
Incompatible Materials

To prevent hazardous reactions, this compound should be stored and handled away from the following incompatible materials:

  • Strong oxidizing agents

  • Strong acids

  • Acid chlorides

  • Halogens[2]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through controlled incineration at a licensed hazardous waste disposal facility.[1]

  • Waste Identification and Collection:

    • All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.

    • Collect the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical; a polyethylene container is a suitable option.[3]

    • The label should clearly indicate "Hazardous Waste" and "this compound".

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

    • The storage area should be cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with accurate information about the chemical and its quantity.

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste.

Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify this compound Waste B Segregate from other waste streams A->B C Place in a labeled, sealed, and compatible container B->C D Store in a designated, cool, and well-ventilated area C->D E Keep away from incompatible materials D->E F Contact EHS or a licensed waste disposal contractor E->F G Arrange for pickup and transport F->G H Dispose of via controlled incineration G->H

Caption: Disposal workflow for this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the room and restrict access.

    • Eliminate all ignition sources.

  • Don Appropriate PPE:

    • Before attempting to clean up the spill, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.

  • Contain and Absorb the Spill:

    • For liquid spills, contain the material by creating a dike around the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4]

    • Carefully apply the absorbent material over the spill, working from the outside in.

  • Collect and Dispose of Contaminated Material:

    • Once the spill has been completely absorbed, use non-sparking tools to carefully scoop the contaminated material into a designated hazardous waste container.

    • Seal the container and label it appropriately.

  • Decontaminate the Area:

    • Clean the spill area with soap and water.

    • Collect the cleaning materials and place them in the hazardous waste container.

  • Seek Medical Attention if Necessary:

    • If there has been any personal exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS) and seek immediate medical attention.

The following flowchart details the step-by-step procedure for managing a spill of this compound.

Spill Cleanup Procedure for this compound A Spill Occurs B Evacuate and secure the area. Eliminate ignition sources. A->B I Seek medical attention if exposed A->I In case of personal exposure C Don appropriate Personal Protective Equipment (PPE) B->C D Contain the spill with inert absorbent material C->D E Absorb the spilled chemical D->E F Collect contaminated material into a labeled hazardous waste container E->F G Decontaminate the spill area with soap and water F->G H Dispose of all waste as hazardous G->H

Caption: Spill cleanup workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the chemical's Safety Data Sheet for the most comprehensive information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Fluoro-2,6-dimethylaniline, a chemical compound requiring stringent safety measures. Developed for researchers, scientists, and professionals in drug development, this guide offers step-by-step procedures to ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE.[1]

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]

Handling the Solid Compound
  • Work Area Preparation: Cover the work surface within the chemical fume hood with absorbent bench paper.

  • Weighing:

    • Whenever possible, use pre-weighed amounts of the chemical to minimize handling.

    • If weighing is necessary, perform it within a ventilated balance enclosure or a chemical fume hood to control dust.

    • Use a disposable weigh boat and a dedicated spatula.

    • Avoid pouring the powder directly from the bottle to prevent spillage. Instead, transfer small amounts using the spatula.

    • Keep the container closed as much as possible.

  • Dissolving:

    • Place the vessel containing the weighed solid in the fume hood.

    • Slowly add the solvent to the solid to avoid splashing.

    • If necessary, use a magnetic stirrer or sonicator to aid dissolution, ensuring the vessel is securely capped or covered.

Post-Handling Decontamination
  • Work Area: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Equipment: Decontaminate all non-disposable equipment, such as spatulas, with a suitable solvent.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Protocols
Exposure Route Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill and Leak Procedures
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, absorb the material with inert absorbent material such as sand, earth, or vermiculite.[3]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.

    • For liquid spills, after absorbing, wipe the area with a cloth dampened with a decontamination solution. A recommended solution for aromatic amines is a mixture of a cleaning/developing solution and a decontamination solution containing glutaraldehyde.[4][5]

  • Decontaminate: Thoroughly decontaminate the spill area and any equipment used for cleanup.

Disposal Plan

Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
Waste Type Disposal Container Procedure
Solid Waste Labeled, sealed, and chemically resistant containerIncludes contaminated gloves, weigh boats, pipette tips, and absorbent paper.
Liquid Waste Labeled, sealed, and chemically resistant containerIncludes waste solutions containing this compound.
Sharps Puncture-resistant sharps containerIncludes contaminated needles and razor blades.
Disposal Protocol
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key steps and decision points for safely handling this compound.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check emergency_prep Verify Emergency Equipment Accessibility ppe_check->emergency_prep weigh Weigh Solid emergency_prep->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve spill_exposure Spill or Exposure? weigh->spill_exposure react Perform Reaction dissolve->react dissolve->spill_exposure decontaminate_area Decontaminate Work Area react->decontaminate_area Reaction Complete react->spill_exposure decontaminate_equip Decontaminate Equipment decontaminate_area->decontaminate_equip segregate_waste Segregate Waste decontaminate_equip->segregate_waste Begin Disposal Procedures label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_waste Dispose via Licensed Contractor store_waste->dispose_waste spill_exposure->decontaminate_area No emergency_response Initiate Emergency Response Plan spill_exposure->emergency_response Yes

Caption: Operational and Disposal Workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.